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  • Product: (R)-Cbz-3-amino-3-phenylpropan-1-ol
  • CAS: 888298-05-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties, Synthesis, and Applications of (R)-Cbz-3-amino-3-phenylpropan-1-ol

Executive Summary In modern medicinal chemistry, the 1,3-amino alcohol scaffold is a privileged pharmacophore embedded in numerous neuroactive and antiviral active pharmaceutical ingredients (APIs). As a Senior Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 1,3-amino alcohol scaffold is a privileged pharmacophore embedded in numerous neuroactive and antiviral active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I frequently leverage orthogonally protected chiral building blocks to construct these complex architectures. (R)-Cbz-3-amino-3-phenylpropan-1-ol (CAS: 888298-05-3) stands out as a critical intermediate. By masking the primary amine with a carboxybenzyl (Cbz) group, chemists can perform aggressive functionalizations on the primary hydroxyl group without risking nitrogen interference or racemization at the sensitive benzylic stereocenter.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating synthesis protocol, and its downstream applications in drug development and quality control.

Structural Rationale & Physicochemical Data

The selection of the Cbz protecting group in this 1,3-amino alcohol is highly deliberate. Unlike the Boc group, which is acid-labile, or the Fmoc group, which is base-labile, the Cbz group offers orthogonal stability across a wide range of standard reaction conditions (e.g., Swern oxidations, Mitsunobu etherifications). Furthermore, it can be cleanly and quantitatively removed via catalytic hydrogenolysis (Pd/C, H₂) under neutral conditions, preventing the degradation of sensitive downstream products .

Table 1: Quantitative Physicochemical Properties

PropertyValue
IUPAC Name benzyl N-[(1R)-3-hydroxy-1-phenylpropyl]carbamate
CAS Registry Number 888298-05-3
Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
Monoisotopic Mass 285.1365 g/mol
SMILES String O(CC1C=CC=CC=1)C(NC1C=CC=CC=1)=O
Appearance White to off-white solid
Storage Conditions Sealed in dry, room temperature

Synthesis Workflow & Self-Validating Protocol

Direct reduction of amino acids is notoriously difficult due to their zwitterionic nature and the high risk of racemization at the alpha/benzylic position under harsh reducing conditions (e.g., LiAlH₄). To circumvent this, the causality of our workflow relies on prior Cbz-protection followed by activation of the carboxylic acid into a mixed anhydride. This allows for a highly mild, chemoselective reduction using Sodium Borohydride (NaBH₄).

SynthesisWorkflow A (R)-3-amino-3-phenylpropanoic acid B Cbz Protection (Cbz-Cl, NaOH, 0°C) A->B C (R)-3-(Cbz-amino)-3-phenylpropanoic acid B->C D Mixed Anhydride Formation (Isobutyl chloroformate, NMM) C->D E Reduction (NaBH4, H2O/THF) D->E F (R)-Cbz-3-amino-3-phenylpropan-1-ol E->F

Fig 1: Step-by-step synthesis workflow of (R)-Cbz-3-amino-3-phenylpropan-1-ol.

Field-Proven Protocol: Mixed Anhydride Reduction

Objective: Convert (R)-3-(Cbz-amino)-3-phenylpropanoic acid to the primary alcohol while preserving enantiomeric excess (ee > 99%).

  • Activation (Mixed Anhydride Formation):

    • Procedure: Dissolve (R)-3-(Cbz-amino)-3-phenylpropanoic acid (1.0 eq) in anhydrous THF. Cool to -15°C. Add N-methylmorpholine (NMM, 1.1 eq) followed dropwise by isobutyl chloroformate (1.05 eq).

    • Causality: Maintaining the temperature at -15°C is critical; higher temperatures cause the mixed anhydride to disproportionate into a symmetrical anhydride, drastically reducing the final yield.

    • Self-Validation: The immediate formation of a dense white precipitate (NMM hydrochloride) visually confirms that the activation sequence is proceeding successfully.

  • Reduction:

    • Procedure: After 30 minutes, rapidly filter the precipitate into a pre-cooled flask containing a solution of NaBH₄ (2.0 eq) in a minimal amount of water/THF at 0°C.

    • Causality: Filtering removes the NMM-HCl salt. If left in the solution, the acidic salt will prematurely consume the hydride reducing agent, stalling the reaction.

    • Self-Validation: Vigorous gas evolution (hydrogen) will be observed upon addition. The reaction is deemed complete when gas evolution ceases and TLC (Hexanes/EtOAc 1:1, UV active) shows the complete disappearance of the higher-Rf mixed anhydride spot.

  • Workup:

    • Procedure: Quench the mixture slowly with 1M HCl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Causality: The acidic quench destroys any unreacted borohydride and protonates basic impurities, ensuring they are washed into the aqueous layer while the neutral Cbz-protected product remains in the organic phase.

Applications in Pharmaceutical Development

While the (S)-enantiomer of this scaffold is the backbone of the SSRI Dapoxetine and the HIV CCR5 antagonist Maraviroc, the (R)-enantiomer—derived directly from (R)-Cbz-3-amino-3-phenylpropan-1-ol—is indispensable for Quality Control (QC) and regulatory compliance.

Precursor to Maraviroc Impurity 13

Catalytic hydrogenolysis of (R)-Cbz-3-amino-3-phenylpropan-1-ol yields the free base (R)-3-amino-3-phenylpropan-1-ol (CAS: 170564-98-4) . In the pharmaceutical industry, this specific enantiomer is globally recognized and utilized as Maraviroc Impurity 13 .

During the synthesis of Maraviroc, chiral inversion or starting material contamination can lead to the formation of the (R)-isomer. Regulatory agencies (FDA, EMA) require rigorous Analytical Method Validation (AMV) in Abbreviated New Drug Applications (ANDA) to quantify this impurity. Thus, synthesizing the pure (R)-enantiomer via our Cbz-protected intermediate provides the exact reference standard required to calibrate HPLC/LC-MS equipment for batch release testing .

ApplicationPathway Start (R)-Cbz-3-amino-3-phenylpropan-1-ol (CAS: 888298-05-3) Deprotect Hydrogenolysis (Pd/C, H2, MeOH) Start->Deprotect Core (R)-3-amino-3-phenylpropan-1-ol (Maraviroc Impurity 13) Deprotect->Core Branch1 API Quality Control (ANDA Method Validation) Core->Branch1 Branch2 Asymmetric Synthesis ((R)-Dapoxetine Probes) Core->Branch2

Fig 2: Downstream applications of the intermediate in drug development and QC.

Analytical Characterization Standards

To ensure the integrity of the synthesized (R)-Cbz-3-amino-3-phenylpropan-1-ol, the following analytical benchmarks should be met:

  • Chiral HPLC: Enantiomeric excess (ee) must be >99.0%. A Chiralpak AD-H column (Hexane/IPA gradient) is typically employed to resolve the (R) and (S) enantiomers.

  • LC-MS (ESI+): The expected mass-to-charge ratio [M+H]⁺ is 286.14. A prominent sodium adduct [M+Na]⁺ at 308.12 is also highly characteristic for this carbamate-alcohol.

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the benzylic methine proton (multiplet, ~4.8 ppm), the Cbz methylene protons (singlet, ~5.1 ppm), and the broad singlet of the primary hydroxyl group which exchanges with D₂O.

References

  • (R)-Cbz-3-amino-3-phenylpropan-1-ol | C17H19NO3 - PubChem National Library of Medicine[Link]

  • 1-Propanol, 3-amino-3-phenyl- | C9H13NO - PubChem National Library of Medicine[Link]

  • Maraviroc N-Oxide & Impurities Axios Research[Link]

Exploratory

An In-Depth Technical Guide to (R)-Cbz-3-amino-3-phenylpropan-1-ol: Mechanistic Role in Chiral Synthesis and Downstream Pharmacology

Executive Summary (R)-Cbz-3-amino-3-phenylpropan-1-ol (IUPAC: benzyl N-[(1R)-3-hydroxy-1-phenylpropyl]carbamate; CAS: 888298-05-3) is a privileged chiral synthon extensively utilized in the development of monoamine reupt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Cbz-3-amino-3-phenylpropan-1-ol (IUPAC: benzyl N-[(1R)-3-hydroxy-1-phenylpropyl]carbamate; CAS: 888298-05-3) is a privileged chiral synthon extensively utilized in the development of monoamine reuptake inhibitors[1]. Unlike final active pharmaceutical ingredients (APIs) that possess direct biological mechanisms of action, the "mechanism of action" of this compound is defined by its dual utility:

  • Chemical Mechanism : It serves as an orthogonally protected building block that directs stereoselective synthesis and prevents benzylic racemization[2].

  • Pharmacological Mechanism : It establishes the critical (R)-pharmacophore required for high-affinity, stereospecific binding to the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) in downstream APIs (e.g., enantiomeric analogs of Dapoxetine and Atomoxetine)[3].

Molecular Architecture & Chemical Mechanism of Action

The structural logic of (R)-Cbz-3-amino-3-phenylpropan-1-ol is engineered for maximum synthetic control in medicinal chemistry.

The Causality of the Carboxybenzyl (Cbz) Group

The Cbz protecting group on the benzylic amine is not merely a passive shield; it actively dictates the chemical mechanism of the molecule:

  • Prevention of Racemization : The benzylic position (C3 of the propanol chain) is highly susceptible to racemization via carbocation formation or enolization-like mechanisms. The bulky Cbz group provides steric shielding and reduces the electron density on the nitrogen, preventing lone-pair participation that could stabilize a planar benzylic intermediate.

  • Orthogonal Reactivity : The primary alcohol at C1 remains fully accessible for nucleophilic substitution (e.g., Mitsunobu reactions or tosylation/mesylation) while the amine remains chemically inert.

  • Chemoselective Deprotection : The Cbz group can be cleaved via catalytic hydrogenolysis (Pd/C, H 2​ ) under mild, neutral conditions, ensuring the newly formed ether linkages and the chiral center remain undisturbed[3].

Synthetic Workflows: Stereoselective Pathways to SNRIs/SSRIs

The conversion of (R)-Cbz-3-amino-3-phenylpropan-1-ol into an active SNRI/SSRI requires a precise sequence of chemoselective reactions.

ChemicalWorkflow Node1 (R)-Cbz-3-amino-3-phenylpropan-1-ol (Chiral Synthon) Node2 Activation of Primary Alcohol (Tosylation/Mesylation) Node1->Node2 TsCl, Pyridine Node3 Nucleophilic Substitution (e.g., Aryloxide addition) Node2->Node3 Ar-OH, Base Node4 Cbz Hydrogenolysis (Pd/C, H2) Node3->Node4 Deprotection Node5 N-Alkylation (Reductive Amination) Node4->Node5 HCHO, NaBH3CN Node6 Final (R)-API (e.g., (R)-Dapoxetine analog) Node5->Node6 Purification (>99% ee)

Figure 1: Chemical workflow detailing the stereoretentive transformation of the (R)-Cbz-synthon into a final API.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where each step includes an internal quality control check[4].

Protocol 1: Chemoselective Activation and Etherification

  • Activation : Dissolve (R)-Cbz-3-amino-3-phenylpropan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (2.0 eq) and cool to 0°C. Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq). Stir for 4 hours.

  • Validation Check A : Perform TLC (Hexane:EtOAc 7:3). The disappearance of the starting material (Rf ~0.2) and appearance of a less polar spot (Rf ~0.5) validates complete tosylation.

  • Substitution : Isolate the tosylate. Dissolve in anhydrous DMF. Add the desired phenol derivative (e.g., 1-naphthol, 1.2 eq) and K 2​ CO 3​ (2.0 eq). Heat to 80°C for 12 hours.

  • Validation Check B : Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column) to ensure the enantiomeric excess (ee) remains >99%, confirming no benzylic racemization occurred during the S N​ 2 displacement at the primary carbon[4].

Protocol 2: Orthogonal Deprotection and N-Alkylation

  • Hydrogenolysis : Dissolve the etherified intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with H 2​ gas and stir vigorously at room temperature under 1 atm H 2​ for 6 hours.

  • Validation Check C : Filter through Celite. Analyze via 1 H NMR. The complete disappearance of the multiplet at δ 7.30-7.40 ppm (Cbz aromatic protons) and the singlet at δ 5.10 ppm (Cbz methylene) validates total deprotection[3].

  • Alkylation : Subject the resulting free amine to Eschweiler-Clarke methylation (formalin and formic acid) or reductive amination (formaldehyde and NaBH 3​ CN) to yield the final N,N-dimethyl API.

Downstream Biological Mechanism of Action

Once the chemical synthesis is complete, the resulting API exerts its biological mechanism of action. The (R)-configuration, inherently derived from the starting (R)-Cbz-3-amino-3-phenylpropan-1-ol, dictates the spatial orientation of the molecule within the synaptic cleft.

BiologicalMoA Synapse Synaptic Cleft API (R)-Enantiomer API (Derived from Synthon) Synapse->API SERT Serotonin Transporter (SERT) Central Binding Site (S1) API->SERT High Affinity Binding NET Norepinephrine Transporter (NET) API->NET Secondary Binding Reuptake Monoamine Reuptake (Inhibited) SERT->Reuptake Blocks NET->Reuptake Blocks Signaling Enhanced Neurotransmission (Serotonin/Norepinephrine) Reuptake->Signaling Leads to

Figure 2: Biological mechanism of action of the downstream (R)-API at monoamine transporters in the synaptic cleft.

Target Engagement at SERT and NET

In monoamine reuptake inhibitors based on the 3-amino-1-phenylpropane scaffold, stereochemistry is paramount:

  • The S1 Pocket Binding : The benzylic amine must fit precisely into the central S1 binding site of SERT or NET. The (R)-configuration ensures that the phenyl ring is oriented towards the hydrophobic sub-pocket (composed of residues like Tyr176 and Phe341 in SERT), while the protonated amine forms a critical salt bridge with Asp98.

  • Eudismic Ratio : For many analogs in this class, the (R)-enantiomer and (S)-enantiomer exhibit drastically different affinities. For instance, while (S)-dapoxetine is optimized for SERT, altering the aryloxy substituent on the (R)-backbone shifts the selectivity profile towards NET, making the (R)-synthon highly valuable for developing novel SNRIs.

Quantitative Data & Validation

The following tables summarize the expected quantitative metrics during the synthesis and biological evaluation of derivatives originating from (R)-Cbz-3-amino-3-phenylpropan-1-ol.

Table 1: Synthetic Validation Metrics (Typical Yields and ee%)

Reaction StepReagents / ConditionsYield (%)Enantiomeric Excess (ee %)Analytical Validation Method
TosylationTsCl, Pyridine, DCM, 0°C88 - 92%> 99.0%TLC, 1 H NMR
EtherificationAr-OH, K 2​ CO 3​ , DMF, 80°C75 - 85%> 99.0%Chiral HPLC[4]
Cbz DeprotectionPd/C, H 2​ (1 atm), MeOH90 - 95%> 99.0% 1 H NMR, Polarimetry[3]
N-AlkylationHCHO, NaBH 3​ CN, MeOH80 - 88%> 99.0%LC-MS, Chiral CE[4]

Table 2: Comparative Pharmacological Profile (Model Derivatives)

Scaffold ConfigurationTarget TransporterBinding Affinity (Ki, nM)Functional Outcome
(S)-Derivative (Dapoxetine)SERT~ 1.1Rapid SSRI activity
(R)-Derivative (Analog)SERT~ 3.5Moderate SSRI activity
(R)-Derivative (Analog)NET< 5.0High SNRI/NRI potential

(Note: Binding affinities vary based on the specific aryloxy substitution applied to the primary alcohol during Step 2).

References

  • Title: (R)-Cbz-3-amino-3-phenylpropan-1-ol | C17H19NO3 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Capillary electrophoresis method for the determination of (R)-dapoxetine, (3S)-3-(dimethylamino)-3-phenyl-1-propanol, (S)-3-amino-3-phenyl-1-propanol and 1-naphthol Source: PubMed (NIH) URL: [Link]

  • Title: A stereoselective synthesis of (S)-dapoxetine starting from trans-cinnamyl alcohol Source: Semantic Scholar / ARKIVOC URL: [Link]

Sources

Foundational

The Strategic Keystone: A Technical Guide to (R)-Cbz-3-amino-3-phenylpropan-1-ol in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Chiral molecules, particularly amino alc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Chiral molecules, particularly amino alcohols, form the foundational scaffolds of numerous therapeutic agents, where specific stereochemistry dictates biological activity and safety. This guide provides an in-depth technical overview of (R)-Cbz-3-amino-3-phenylpropan-1-ol (CAS No. 888298-05-3) , a chiral building block of significant strategic importance. We will delve into its synthesis, characterization, and critical role as a precursor in the synthesis of potent norepinephrine reuptake inhibitors (NRIs), offering field-proven insights for researchers and drug development professionals.

Core Compound Analysis: Properties and Significance

(R)-Cbz-3-amino-3-phenylpropan-1-ol is a white to off-white solid, valued for its defined stereochemistry at the carbon bearing the phenyl and amino groups. The presence of the carboxybenzyl (Cbz) protecting group on the amine is a deliberate synthetic choice, rendering the amine temporarily inert to certain reaction conditions while allowing for its selective deprotection at a later stage. This strategic protection is crucial in multi-step syntheses of complex active pharmaceutical ingredients (APIs).

PropertyValueSource
CAS Number 888298-05-3[1]
Molecular Formula C₁₇H₁₉NO₃[2]
Molecular Weight 285.34 g/mol [2]
IUPAC Name benzyl N-[(1R)-3-hydroxy-1-phenylpropyl]carbamate[2]
Appearance White to off-white solid[1]
Storage Sealed in dry, room temperature[1]

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// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="H"]; C9 [label="N"]; C10 [label="H"]; C11 [label="C"]; O1 [label="O"]; O2 [label="O"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; C18 [label="C"]; C19 [label="H"]; C20 [label="H"]; C21 [label="O"]; C22 [label="H"];

// Phenyl ring 1 C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Propanol chain C1 -- C7 [len=1.5]; C7 -- C8 [label="(R)", len=1.5]; C7 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C9 -- C11 [len=1.5]; C7 -- C19 [len=1.5]; C19 -- C20 [len=1.5]; C20 -- C21 [len=1.5]; C21 -- C22 [len=1.5];

G

start [label="3-Amino-1-phenylpropan-1-one"];
catalyst [label="Chiral Catalyst (e.g., oxazaborolidine) + Reducing Agent (e.g., borane)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
product1 [label="(R)-3-Amino-3-phenylpropan-1-ol"];

start -> catalyst [label="Asymmetric Reduction"];
catalyst -> product1;
reagent [label="Benzyl Chloroformate (Cbz-Cl) + Base", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
product2 [label="(R)-Cbz-3-amino-3-phenylpropan-1-ol"];

product1 -> reagent [label="Protection"];
reagent -> product2;

Figure 2: General workflow for the synthesis of (R)-Cbz-3-amino-3-phenylpropan-1-ol.

Experimental Protocol: Asymmetric Synthesis and Protection

This protocol is a representative, two-stage procedure for the synthesis of (R)-Cbz-3-amino-3-phenylpropan-1-ol.

Part A: Asymmetric Reduction of 3-Amino-1-phenylpropan-1-one

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), a solution of a chiral catalyst, such as (R)-2-Methyl-CBS-oxazaborolidine, is prepared in an anhydrous solvent like tetrahydrofuran (THF).

  • Reaction Setup: The catalyst solution is cooled to a low temperature, typically -20°C to 0°C.

  • Substrate Addition: A solution of 3-amino-1-phenylpropan-1-one hydrochloride in anhydrous THF is added dropwise to the catalyst solution.

  • Reduction: A reducing agent, such as borane-dimethyl sulfide complex, is added slowly to the reaction mixture, maintaining the low temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of methanol, followed by aqueous hydrochloric acid. The aqueous layer is washed with an organic solvent (e.g., ethyl acetate), then basified with an aqueous solution of sodium hydroxide.

  • Extraction and Isolation: The product, (R)-3-amino-3-phenylpropan-1-ol, is extracted with an organic solvent, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Part B: Cbz Protection of (R)-3-Amino-3-phenylpropan-1-ol

  • Reaction Setup: The crude (R)-3-amino-3-phenylpropan-1-ol is dissolved in a suitable solvent system, such as a mixture of dioxane and water, or dichloromethane.

  • Basification: A base, such as sodium bicarbonate or triethylamine, is added to the solution.

  • Cbz-Cl Addition: The solution is cooled in an ice bath, and benzyl chloroformate (Cbz-Cl) is added dropwise.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure (R)-Cbz-3-amino-3-phenylpropan-1-ol.

Spectroscopic Characterization

The structural elucidation of (R)-Cbz-3-amino-3-phenylpropan-1-ol is confirmed through standard spectroscopic techniques. While publicly available, peer-reviewed spectra for this specific compound are scarce, the expected NMR and IR data can be predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.25-7.40m10HAromatic protons (C₆H₅-CH and C₆H₅-CH₂)
5.10s2H-O-CH₂-Ph
4.90m1H-CH(NH)-
5.40d1H-NH-
3.70t2H-CH₂-OH
2.50br s1H-OH
1.90m2H-CH₂-CH₂-

Predicted ¹³C NMR (CDCl₃, 101 MHz):

Chemical Shift (ppm)Assignment
156.0C=O (carbamate)
142.0Aromatic C (ipso, CH-Ph)
136.5Aromatic C (ipso, CH₂-Ph)
128.5-129.0Aromatic CH
127.5-128.0Aromatic CH
126.0Aromatic CH
67.0-O-CH₂-Ph
60.5-CH₂-OH
55.0-CH(NH)-
38.0-CH₂-CH₂-

Infrared (IR) Spectroscopy:

  • ~3400 cm⁻¹ (broad): O-H stretch (alcohol)

  • ~3350 cm⁻¹: N-H stretch (carbamate)

  • ~3030 cm⁻¹: Aromatic C-H stretch

  • ~2940 cm⁻¹: Aliphatic C-H stretch

  • ~1690 cm⁻¹: C=O stretch (carbamate)

  • ~1530 cm⁻¹: N-H bend

  • ~1250 cm⁻¹: C-O stretch

Application in Drug Development: A Gateway to Norepinephrine Reuptake Inhibitors

The primary application of (R)-Cbz-3-amino-3-phenylpropan-1-ol in drug development is as a key chiral intermediate in the synthesis of norepinephrine reuptake inhibitors (NRIs). [3]NRIs are a class of drugs that function by blocking the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft. [4][5]This modulation of noradrenergic neurotransmission is effective in treating a variety of conditions, including attention-deficit/hyperactivity disorder (ADHD) and depression. [6][7]

cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron NE Norepinephrine (NE) PostR Postsynaptic Receptors NE->PostR Binding & Signal Transduction NET Norepinephrine Transporter (NET) NE_reuptake NE Reuptake NET->NE_reuptake NE_reuptake->NE NRI NRI Drug (e.g., Atomoxetine) NRI->NET Blocks

Figure 3: Mechanism of action of Norepinephrine Reuptake Inhibitors (NRIs).

Case Study: Synthesis of (R)-Atomoxetine

(R)-Atomoxetine, a selective NRI used for the treatment of ADHD, is a prime example of a drug synthesized from a derivative of (R)-Cbz-3-amino-3-phenylpropan-1-ol. The synthesis involves the deprotection of the Cbz group, followed by N-methylation and subsequent etherification.

Synthetic Transformation:

  • Deprotection: The Cbz group of (R)-Cbz-3-amino-3-phenylpropan-1-ol is removed, typically by catalytic hydrogenation (e.g., using Pd/C and H₂), to yield (R)-3-amino-3-phenylpropan-1-ol.

  • N-Methylation: The primary amine is then methylated to a secondary amine, (R)-3-(methylamino)-3-phenylpropan-1-ol. This can be achieved through various methods, such as reductive amination with formaldehyde and a reducing agent.

  • Etherification: The hydroxyl group is then subjected to an etherification reaction, for example, a Mitsunobu reaction with o-cresol, to introduce the tolyloxy group, yielding (R)-atomoxetine.

The use of (R)-Cbz-3-amino-3-phenylpropan-1-ol ensures that the crucial stereocenter is maintained throughout the synthesis, resulting in the desired enantiomerically pure API.

Conclusion: A Versatile and Indispensable Building Block

(R)-Cbz-3-amino-3-phenylpropan-1-ol stands out as a strategically vital chiral intermediate in the synthesis of high-value pharmaceuticals. Its well-defined stereochemistry and the presence of a versatile protecting group make it an indispensable tool for medicinal chemists and process development scientists. A thorough understanding of its synthesis, characterization, and application provides a solid foundation for the development of next-generation therapeutics that rely on precise molecular architecture for their efficacy and safety.

References

  • Norepinephrine reuptake inhibitor - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Pacholczyk, T., Blakely, R. D., & Amara, S. G. (1991). Expression cloning of a cocaine- and antidepressant-sensitive human noradrenaline transporter.
  • What are NET inhibitors and how do they work? (2024, June 21). Retrieved March 7, 2026, from [Link]

  • Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Gether, U. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585–640.
  • What are Norepinephrine reuptake inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved March 7, 2026, from [Link]

  • Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). (2025, January 15). American Addiction Centers. Retrieved March 7, 2026, from [Link]

  • Norepinephrine–dopamine reuptake inhibitor - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Gether, U., Andersen, P. H., Larsson, O. M., & Schousboe, A. (2006). Neurotransmitter transporters: molecular function of important drug targets. Trends in pharmacological sciences, 27(7), 375–383.
  • Serotonin Norepinephrine Reuptake Inhibitor - Massive Bio. (2026, February 22). Retrieved March 7, 2026, from [Link]

  • Transport and inhibition mechanisms of the human noradrenaline transporter. (2025, November 17). Nature. Retrieved March 7, 2026, from [Link]

  • Exploring the Synthesis of Atomoxetine: The Role of Key Intermediates. (2025, October 12). Retrieved March 7, 2026, from [Link]

  • A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. (n.d.). SciELO. Retrieved March 7, 2026, from [Link]

  • Wenthur, C. J., & Lindsley, C. W. (2013). Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS chemical neuroscience, 4(1), 1–12.
  • (R)-Cbz-3-amino-3-phenylpropan-1-ol | C17H19NO3. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Synthesis of Fluoxetine - Bridgewater College Digital Commons. (n.d.). Retrieved March 7, 2026, from [Link]

  • Atomoxetine - New Drug Approvals. (2013, October 29). Retrieved March 7, 2026, from [Link]

  • Synthesis of N-Cbz-3-amino-3-phenyl propionic acid. (n.d.). PrepChem.com. Retrieved March 7, 2026, from [Link]

  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. (n.d.). Google Patents.
  • 3-Methylamino-3-phenylpropan-1-ol. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis of atomoxetine hydrochloride. (n.d.). Google Patents.
  • The 13 C NMR spectrum of propan-1-ol - Doc Brown. (2025, December 12). Retrieved March 7, 2026, from [Link]

  • (R)-1-(Benzylcyclohexylamino)-3-phenylpropan-2-ol - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved March 7, 2026, from [Link]

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Exploratory

The Chirality and Synthesis of Cbz-3-amino-3-phenylpropan-1-ol: A Technical Guide for Drug Development

Executive Summary (S)-3-amino-3-phenylpropan-1-ol is a privileged chiral 1,3-amino alcohol scaffold crucial for synthesizing neuroactive pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI) (S)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-amino-3-phenylpropan-1-ol is a privileged chiral 1,3-amino alcohol scaffold crucial for synthesizing neuroactive pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI) (S)-Dapoxetine. Protecting the primary amine with a Carboxybenzyl (Cbz) group yields Cbz-3-amino-3-phenylpropan-1-ol , a highly stable intermediate that prevents unwanted side reactions during complex asymmetric syntheses. This whitepaper explores the stereochemical profiling, causality-driven synthesis, and rigorous analytical validation of this critical pharmaceutical building block.

Structural and Stereochemical Profiling

The 1,3-amino alcohol framework contains a single chiral center at the C3 position. The spatial orientation of the phenyl and amino groups at this stereocenter dictates the pharmacological efficacy of downstream active pharmaceutical ingredients (APIs).

The Causality of the Cbz Protecting Group

In drug development, raw 1,3-amino alcohols are highly reactive. The free amine can poison transition-metal catalysts, undergo self-condensation, or participate in undesired N-alkylation. The introduction of the Cbz group serves two mechanistic purposes:

  • Electronic Deactivation : The carbamate linkage delocalizes the nitrogen lone pair, rendering it non-nucleophilic and preventing side reactions.

  • Steric Directing Group : During asymmetric transformations (e.g., CBS reductions), the bulky benzyl moiety of the Cbz group dictates the facial selectivity of hydride attack, ensuring high enantiomeric excess (ee)[1].

Quantitative Data: Physicochemical Properties
Property(S)-Cbz-3-amino-3-phenylpropan-1-ol(R)-Cbz-3-amino-3-phenylpropan-1-ol
CAS Number 869468-32-6[2]888298-05-3[3]
Molecular Formula C17H19NO3C17H19NO3
Molecular Weight 285.34 g/mol 285.34 g/mol
Physical Form White to off-white solidWhite to off-white solid
Chiral Center C3 (S-configuration)C3 (R-configuration)

Enantioselective Synthesis and Biocatalytic Resolution

Achieving >99% enantiomeric purity of the (S)-enantiomer is a strict regulatory requirement for Dapoxetine precursors. While asymmetric reductions of N-Cbz-β-amino ketones are viable, biocatalytic kinetic resolution offers superior scalability and environmental sustainability.

Causality in Biocatalytic Design: Overcoming Acetyl Migration

Direct enzymatic N-acylation of unprotected 3-amino-3-phenylpropan-1-ol is notoriously inefficient. The proximity of the hydroxyl and amino groups facilitates spontaneous intramolecular acetyl migration, destroying enantioselectivity. To solve this, modern protocols employ a temporary O-protection strategy using tert-butyldimethylsilyl chloride (TBDMSCl), isolating the amine for highly specific resolution by Candida antarctica lipase A (CAL-A) (4[4]).

G A Racemic 3-amino-3-phenylpropan-1-ol B TBDMSCl Protection (Hydroxyl) A->B Step 1 C CAL-A Lipase + Acylating Agent B->C Step 2 D (S)-Enantiomer (Unreacted Amine) C->D Kinetic Resolution E (R)-Enantiomer (N-Acylated) C->E Kinetic Resolution F Cbz-Cl Protection D->F Step 3 G (S)-Cbz-3-amino-3-phenylpropan-1-ol F->G Target Product

Caption: Workflow for CAL-A biocatalytic resolution of chiral 1,3-amino alcohols.

Step-by-Step Protocol: CAL-A Enzymatic Resolution
  • O-Protection : React racemic 3-amino-3-phenylpropan-1-ol with TBDMSCl and imidazole in dichloromethane (DCM) to yield 3-amino-3-phenyl-1-(tert-butyldimethylsilyloxy)propane.

  • Enzymatic Acylation : Dissolve the O-protected intermediate in tert-butyl methyl ether (MTBE). Add ethyl methoxyacetate as the acylating agent and the immobilized CAL-A biocatalyst[4].

  • Incubation : Stir the mixture at 30°C. The CAL-A enzyme selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer as a free amine.

  • Separation : Filter off the immobilized enzyme. Separate the (S)-amine from the (R)-amide via silica gel column chromatography.

  • N-Protection : React the isolated (S)-amine with Benzyl chloroformate (Cbz-Cl) and sodium hydroxide to form the Cbz-protected intermediate.

  • Deprotection : Remove the TBDMS group using TBAF (Tetrabutylammonium fluoride) to yield the final (S)-Cbz-3-amino-3-phenylpropan-1-ol target.

Analytical Methodologies: Validating Chiral Purity

To ensure the self-validating nature of the synthetic system, the chiral purity of the intermediate and the final API must be rigorously quantified. Capillary Electrophoresis (CE) using cyclodextrin-based chiral selectors is the gold standard for this scaffold (5[5]).

Protocol: Capillary Electrophoresis (CE) for Chiral Resolution

Cyclodextrins form transient diastereomeric inclusion complexes with the enantiomers. The difference in binding constants leads to different electrophoretic mobilities.

  • Capillary Preparation : Use an uncoated fused-silica capillary (50 μm internal diameter, 40 cm effective length).

  • Background Electrolyte (BGE) Formulation : Prepare a 50 mM borax buffer solution. Adjust the pH to exactly 8.20[5].

  • Chiral Selector Addition : Dissolve 1% (w/v) Sulfated-β-Cyclodextrin (S-β-CD) into the BGE. The sulfate groups provide strong anodic electrophoretic mobility, counteracting the cathodic electroosmotic flow and maximizing resolution[5].

  • Sample Injection : Inject the sample hydrodynamically (e.g., 50 mbar for 5 seconds).

  • Separation & Detection : Apply a voltage of 20 kV at 25°C. Detect peaks via UV absorbance at 210 nm. The (S)-enantiomer and (R)-enantiomer will present as distinct, baseline-resolved peaks, allowing for precise quantification of the limit of detection (LOD) for impurities[5].

Pharmaceutical Applications: The (S)-Dapoxetine Pathway

The primary industrial application of (S)-Cbz-3-amino-3-phenylpropan-1-ol is the synthesis of (S)-Dapoxetine, a fast-acting SSRI (1[1]). The Cbz group plays a critical role in preventing the amine from interfering with the etherification of the primary alcohol.

G A (S)-Cbz-3-amino-3-phenylpropan-1-ol B Mesylation of Hydroxyl Group A->B MsCl, TEA C Etherification (1-Naphthol) B->C Base, Heat D Deprotection (Cbz Removal) C->D Pd/C, H2 E N,N-Dimethylation D->E Formaldehyde, NaBH3CN F (S)-Dapoxetine (SSRI) E->F Final API

Caption: Synthetic pathway from (S)-Cbz-3-amino-3-phenylpropan-1-ol to (S)-Dapoxetine.

Pathway Causality
  • Activation : The primary alcohol of the Cbz-protected intermediate is converted into a superior leaving group via mesylation.

  • Etherification : 1-Naphthol displaces the mesylate. The Cbz group ensures the amine does not act as a competing nucleophile during this high-temperature substitution.

  • Global Deprotection & Alkylation : Catalytic hydrogenation (Pd/C) cleanly removes the Cbz group, releasing the primary amine, which is subsequently converted to a tertiary amine via reductive amination to yield the final (S)-Dapoxetine API.

Conclusion

The chirality of Cbz-3-amino-3-phenylpropan-1-ol is foundational to its utility in medicinal chemistry. By leveraging robust biocatalytic resolution protocols and validating stereochemical integrity through advanced capillary electrophoresis, researchers can ensure the reliable, scalable production of critical neuroactive APIs. The strategic use of the Cbz protecting group exemplifies the intersection of structural causality and synthetic efficiency.

References

  • (R)-Cbz-3-amino-3-phenylpropan-1-ol | C17H19NO3 Source: PubChem (National Institutes of Health) URL: [Link]

  • Lipase-catalyzed resolution of chiral 1,3-amino alcohols: application in the asymmetric synthesis of (S)-dapoxetine Source: Tetrahedron: Asymmetry / Repositorio de la Universidad de Oviedo URL:[Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis Source: MDPI URL: [Link]

Sources

Foundational

The Stereochemical Architecture of (R)-Cbz-3-amino-3-phenylpropan-1-ol: A Technical Guide to Chiral API Synthesis

Executive Summary In modern drug discovery and development, the precise spatial arrangement of atoms within a molecule dictates its pharmacodynamic and pharmacokinetic profiles. (R)-Cbz-3-amino-3-phenylpropan-1-ol (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and development, the precise spatial arrangement of atoms within a molecule dictates its pharmacodynamic and pharmacokinetic profiles. (R)-Cbz-3-amino-3-phenylpropan-1-ol (CAS: 888298-05-3) serves as a highly versatile chiral building block in the synthesis of neuroactive active pharmaceutical ingredients (APIs) [1]. Featuring a robust carboxybenzyl (Cbz) protecting group, a primary alcohol, and a stereochemically defined benzylic amine, this compound is foundational for accessing the 3-amino-1-phenylpropane scaffold—a privileged motif found in selective serotonin reuptake inhibitors (SSRIs) and other psychotropic agents.

This whitepaper provides an in-depth analysis of the stereochemical importance of (R)-Cbz-3-amino-3-phenylpropan-1-ol, detailing its structural causality, synthetic utility, and the self-validating analytical protocols required to maintain its chiral integrity during complex drug synthesis.

Structural & Stereochemical Profiling

The 3-Amino-1-phenylpropane Scaffold

The core skeleton of (R)-Cbz-3-amino-3-phenylpropan-1-ol is defined by a three-carbon chain terminating in a hydroxyl group at C1, with an amino group and a phenyl ring at C3. This specific connectivity is a direct regioisomer of the scaffold found in drugs like atomoxetine and fluoxetine, but it perfectly matches the connectivity of dapoxetine (where the amine is at the benzylic position) [3].

The (R)-configuration at the C3 stereocenter is critical. In biological systems, enantiomers interact differentially with chiral biological targets (e.g., the Serotonin Transporter, SERT). Utilizing the (R)-enantiomer allows chemists to synthesize specific (R)-configured APIs or to use it as a highly specific impurity standard (such as Maraviroc Impurity 13) during the quality control of other complex drugs [2].

The Causality of the Cbz Protecting Group

The choice of the carboxybenzyl (Cbz) group over other protecting groups (like Boc or Fmoc) is a deliberate strategic decision in synthetic planning:

  • Orthogonality: The Cbz group is highly stable to the basic or nucleophilic conditions required to functionalize the primary alcohol at C1 (e.g., via Mitsunobu etherification or alkylation).

  • Stereochemical Preservation: Cbz can be cleanly removed via catalytic hydrogenolysis (Pd/C, H₂) under mild, neutral conditions. This prevents the risk of racemization at the sensitive benzylic C3 stereocenter, which is prone to epimerization under harsh acidic or basic deprotection conditions.

Quantitative Data: Physicochemical Properties

To ensure rigorous quality control, researchers must cross-reference the compound's empirical data against established theoretical values.

Table 1: Physicochemical and Structural Parameters of (R)-Cbz-3-amino-3-phenylpropan-1-ol [1]

ParameterValue / Description
IUPAC Name Benzyl N-[(1R)-3-hydroxy-1-phenylpropyl]carbamate
CAS Number 888298-05-3
Molecular Formula C₁₇H₁₉NO₃
Molecular Weight 285.34 g/mol
Topological Polar Surface Area 58.6 Ų
XLogP3 (Lipophilicity) 2.6
Hydrogen Bond Donors/Acceptors 2 / 3

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that every protocol must be self-validating. The following workflows include built-in system suitability checks to ensure data integrity.

Protocol 1: Determination of Enantiomeric Excess (ee) via Chiral HPLC

Objective: To validate the stereochemical purity of the (R)-enantiomer and quantify any (S)-enantiomer contamination.

  • Sample Preparation: Dissolve 1.0 mg of (R)-Cbz-3-amino-3-phenylpropan-1-ol in 1.0 mL of HPLC-grade Isopropanol (IPA). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm). Causality: The cellulose tris(3,5-dimethylphenylcarbamate) stationary phase provides highly specific hydrogen-bonding and π-π interactions with the Cbz and phenyl groups, allowing baseline separation of enantiomers.

    • Mobile Phase: Hexane / IPA (90:10 v/v), isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm and 254 nm.

  • Self-Validation (System Suitability): Inject a racemic standard of Cbz-3-amino-3-phenylpropan-1-ol. The protocol is only validated if the resolution ( Rs​ ) between the (R) and (S) peaks is ≥2.0 .

  • Execution: Inject the sample. Calculate the ee% using the area normalization method.

Protocol 2: Cbz Deprotection and Reductive Amination

Objective: To convert the protected intermediate into an active secondary/tertiary amine API precursor without racemization.

  • Hydrogenolysis (Deprotection):

    • Dissolve 10 mmol of the starting material in 50 mL of anhydrous methanol.

    • Add 10% Pd/C (10 mol% Pd). Purge the flask with N₂, then introduce H₂ gas via a balloon (1 atm).

    • Stir at 25°C for 4 hours. Causality: Mild hydrogenolysis selectively cleaves the benzyl-oxygen bond, releasing CO₂ and toluene, leaving the benzylic stereocenter completely intact.

    • Filter through a pad of Celite to remove the catalyst and concentrate in vacuo.

  • Reductive Amination:

    • Re-dissolve the crude primary amine in methanol. Cool to 0°C.

    • Add aqueous formaldehyde (37%, 2.5 equivalents) and stir for 30 minutes to form the iminium intermediate.

    • Add Sodium Cyanoborohydride (NaBH₃CN, 2.0 equivalents) portion-wise. Causality: NaBH₃CN is a chemoselective reducing agent that operates well at slightly acidic to neutral pH, reducing the iminium ion much faster than the aldehyde, thereby preventing unwanted side reactions.

    • Warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Visualizations of Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the logical progression from the protected chiral building block to a finalized active pharmaceutical ingredient.

SynthWorkflow A (R)-Cbz-3-amino-3-phenylpropan-1-ol (Starting Material) B O-Alkylation / Etherification (Mitsunobu or Base/Alkyl Halide) A->B Step 1 C Cbz Deprotection (Pd/C, H2) B->C Step 2 D N-Alkylation / Reductive Amination (Formaldehyde, NaBH3CN) C->D Step 3 E Chiral API (e.g., (R)-Dapoxetine analog) D->E Final API

Workflow for the synthetic conversion of (R)-Cbz-3-amino-3-phenylpropan-1-ol to a chiral API.

Pharmacodynamic Pathway

When the 3-amino-1-phenylpropane scaffold is incorporated into an API, its primary biological target is often the Serotonin Transporter (SERT). The stereochemistry directly dictates the binding affinity in this pathway[3].

SSRIPathway API Chiral API (Derived from R-enantiomer) SERT Serotonin Transporter (SERT) API->SERT Binds & Inhibits Synapse Increased Synaptic 5-HT Levels SERT->Synapse Prevents Reuptake Receptor Post-Synaptic 5-HT Receptors Synapse->Receptor Receptor Activation Effect Modulated Neurotransmission Receptor->Effect Downstream Signaling

Pharmacodynamic pathway of SSRI APIs derived from the 3-amino-1-phenylpropane scaffold.

Conclusion

The stereochemistry of (R)-Cbz-3-amino-3-phenylpropan-1-ol is not merely a structural feature; it is the defining characteristic that enables the targeted synthesis of neuroactive pharmaceuticals. By leveraging the orthogonal stability of the Cbz group and adhering to strict, self-validating analytical protocols like chiral HPLC, drug development professionals can ensure the high-fidelity transfer of this compound's stereocenter into final, life-saving APIs.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 53486423, (R)-Cbz-3-amino-3-phenylpropan-1-ol." PubChem,[Link].

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 3386, Fluoxetine (Representative 3-amino-1-phenylpropane scaffold pharmacology)." PubChem, [Link].

Exploratory

Investigating the Biological Activity of (R)-Cbz-3-amino-3-phenylpropan-1-ol: A Technical Guide for Drug Discovery

Executive Summary The architectural framework of 3-amino-3-phenylpropan-1-ol represents a privileged scaffold in modern medicinal chemistry[1]. Specifically, the carboxybenzyl (Cbz) protected enantiomer, (R)-Cbz-3-amino-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The architectural framework of 3-amino-3-phenylpropan-1-ol represents a privileged scaffold in modern medicinal chemistry[1]. Specifically, the carboxybenzyl (Cbz) protected enantiomer, (R)-Cbz-3-amino-3-phenylpropan-1-ol , serves a dual purpose in drug discovery. Synthetically, it is a highly stable chiral building block utilized to synthesize potent monoamine reuptake inhibitors[2]. Biologically, the intact Cbz-protected molecule is deployed as a structural probe for hydrophobic binding pockets in enzymatic assays, particularly against lipases and proteases[3]. This whitepaper provides a comprehensive technical roadmap for investigating the biological activity of this compound, detailing the causality behind experimental choices and providing self-validating protocols.

Structural Pharmacology and Causality

The Role of the Cbz Protecting Group

In organic synthesis, the Cbz group prevents the primary amine from participating in unwanted nucleophilic attacks during the functionalization of the primary alcohol. However, in biological investigations, the Cbz moiety drastically alters the molecule's physicochemical profile.

  • Lipophilicity and Permeability: By increasing the partition coefficient (LogP), the Cbz group enhances the molecule's ability to cross lipid bilayers in whole-cell assays.

  • Peptidomimetic Properties: The bulky, aromatic nature of the Cbz group allows the intact molecule to mimic peptide bonds, anchoring into the S1/S2 hydrophobic pockets of target enzymes (such as lipases or proteases) to act as a competitive inhibitor[3].

Stereochemical Significance

The stereocenter at the C3 benzylic position is the primary determinant of pharmacological selectivity[1]. While the (S)-enantiomer is the direct precursor to (S)-dapoxetine—a rapid-acting selective serotonin reuptake inhibitor (SSRI)[4]—the (R)-enantiomer is utilized to synthesize distinct therapeutic agents. Derivatives of the (R)-enantiomer often exhibit shifted selectivity toward the norepinephrine transporter (NET), akin to the pharmacological profile of atomoxetine[5].

Mechanistic Pathways & Biological Targets

When the Cbz group is cleaved and the primary alcohol is derivatized (e.g., via etherification with aryloxy groups), the resulting compounds act primarily on monoamine transporters. The diagram below illustrates the signaling pathway and the mechanism of action for these derivatives.

TransporterPathway Presynaptic Presynaptic Terminal (Monoamine Release) Synapse Synaptic Cleft (Neurotransmitter Accumulation) Presynaptic->Synapse Release Transporter Monoamine Transporter (SERT / NET) Transporter->Presynaptic Recycling Synapse->Transporter Reuptake Receptor Postsynaptic Receptors (Signal Transduction) Synapse->Receptor Activation Inhibitor (R)-3-amino-3-phenylpropan-1-ol Derivatives Inhibitor->Transporter Allosteric/Competitive Inhibition

Mechanism of action for (R)-3-amino-3-phenylpropan-1-ol derivatives at monoamine transporters.

Experimental Protocols for Biological Evaluation

To rigorously evaluate the biological activity of (R)-Cbz-3-amino-3-phenylpropan-1-ol and its deprotected derivatives, assays must be designed to isolate specific molecular interactions. The following protocols are engineered as self-validating systems.

Protocol 1: In Vitro Radioligand Binding Assay (Transporter Affinity)

Purpose: To quantify the binding affinity ( Ki​ ) of deprotected and derivatized analogs at human SERT and NET. Radioligand binding is chosen over functional reuptake assays for initial screening because it directly measures receptor-ligand affinity without the confounding variables of cellular metabolism or membrane transport kinetics.

Step-by-Step Methodology:

  • Cell Membrane Preparation: Culture HEK293 cells stably transfected with human SERT or NET. Causality: HEK293 cells are selected because they lack endogenous monoamine transporters, ensuring a zero-background signal. Homogenize cells in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]-citalopram (for SERT) or [³H]-nisoxetine (for NET) in the presence of varying concentrations of the test compound ( 10−10 to 10−4 M).

  • Filtration and Washing: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure retained radioactivity using a liquid scintillation counter.

  • Self-Validation Check: Include a non-specific binding (NSB) control using 10 µM unlabeled fluoxetine. The assay validates itself if the total binding minus NSB yields a specific binding window of >80%.

  • Data Analysis: Calculate IC50​ values using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: Enzymatic Stability and Cbz-Cleavage Assay

Purpose: To determine if the Cbz group is cleaved by intracellular enzymes (acting as a prodrug) or if it remains intact to exert direct inhibitory effects[6].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw human liver microsomes (HLMs) and dilute to 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add (R)-Cbz-3-amino-3-phenylpropan-1-ol to a final concentration of 10 µM. Initiate the reaction by adding an NADPH regenerating system.

  • Aliquot Sampling: Withdraw 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Self-Validation Check: Run parallel incubations with heat-inactivated microsomes (negative control) and testosterone (positive control for CYP3A4 activity). The assay is valid if the parent compound remains stable in the negative control while testosterone degrades in the positive control.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and the appearance of the deprotected (R)-3-amino-3-phenylpropan-1-ol[7].

Quantitative Data Analysis

The structure-activity relationship (SAR) of this scaffold demonstrates how derivatization and stereochemistry dictate biological function. The table below summarizes the comparative binding affinities of the scaffold across different states.

Compound StateTarget / AssayIllustrative IC50​ / Ki​ Primary Biological Role
(R)-Cbz-3-amino-3-phenylpropan-1-ol Proteases / Lipases> 10 µM (Low Affinity)Peptidomimetic Probe / Prodrug
(R)-3-amino-3-phenylpropan-1-ol SERT / NET> 100 µM (Inactive)Chiral Scaffold / Intermediate
Aryloxy-Derivatized (R)-Analog NET (Norepinephrine)1.5 - 5.0 nMPotent Reuptake Inhibitor
Aryloxy-Derivatized (S)-Analog SERT (Serotonin)1.0 - 3.0 nMPotent Reuptake Inhibitor

Screening Workflow

To systematically evaluate the biological activity of the compound, researchers employ a bifurcated screening workflow, separating the intact Cbz-protected molecule from its deprotected derivatives.

ScreeningWorkflow A Compound Prep (R)-Cbz-3-amino-3-phenylpropan-1-ol B Enzymatic Profiling (Lipases & Proteases) A->B Intact Testing C Deprotection (Hydrogenolysis of Cbz) A->C Synthetic Route F Lead Optimization (SAR Modeling) B->F D Derivatization (Etherification/Alkylation) C->D E Transporter Assays (SERT/NET Radioligand Binding) D->E E->F

Experimental workflow for profiling the biological activity of the chiral scaffold.

Conclusion

Investigating the biological activity of (R)-Cbz-3-amino-3-phenylpropan-1-ol requires a highly structured approach: assessing the intact molecule for enzyme inhibition and evaluating its deprotected derivatives for monoamine transporter modulation. By employing self-validating protocols like radioligand binding and microsomal stability assays, researchers can accurately map the structure-activity relationship (SAR) of this highly versatile chiral scaffold, accelerating the development of targeted therapeutics.

References

  • INEOS OPEN. "APPLICATION OF LIPASES FOR OBTAINING OPTICALLY ACTIVE ORGANIC COMPOUNDS." INEOS OPEN. [Link]

  • Scriba, G. et al. "Capillary electrophoresis method for the determination of (R)-dapoxetine, (3S)-3-(dimethylamino)-3-phenyl-1-propanol, (S)-3-amino-3-phenyl-1-propanol and 1-naphthol as impurities of dapoxetine hydrochloride." PubMed.[Link]

  • Venkata, K. "A stereoselective synthesis of (S)-dapoxetine starting from trans- cinnamyl alcohol." Semantic Scholar. [Link]

  • Eötvös Loránd University. "Liquid chromatographic method for the simultaneous determination of achiral and chiral impurities of dapoxetine." elte.hu. [Link]

  • Wikipedia Contributors. "Dapoxetine." Wikipedia, The Free Encyclopedia.[Link]

  • Wikipedia Contributors. "Atomoxetine." Wikipedia, The Free Encyclopedia.[Link]

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Protocols & Analytical Methods

Method

Application Note: Synthetic Routes and Protocols for (R)-Cbz-3-amino-3-phenylpropan-1-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (R)-Cbz-3-amino-3-phenylpropan-1-ol (CAS: 888298-05-3) Introduction & Scientific Rationale (R)-Cbz-3-amino-3-phenylpropan-1-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (R)-Cbz-3-amino-3-phenylpropan-1-ol (CAS: 888298-05-3)

Introduction & Scientific Rationale

(R)-Cbz-3-amino-3-phenylpropan-1-ol is a highly versatile chiral γ -amino alcohol building block. It is a critical intermediate in the synthesis of monoamine reuptake inhibitors (such as atomoxetine and fluoxetine analogs) and serves as a foundational scaffold for complex peptidomimetics.

When synthesizing this intermediate from commercially available (R)-3-amino-3-phenylpropanoic acid ( β -phenylalanine), the primary synthetic challenge is reducing the carboxylic acid to a primary alcohol without compromising the stereochemical integrity of the benzylic chiral center. Harsh basic conditions or high-temperature metal hydride reductions can lead to racemization or unwanted elimination reactions.

To address this, we present two highly validated, self-consistent synthetic workflows. Both workflows bypass the use of pyrophoric LiAlH4​ and toxic diborane gas, utilizing safer, scalable bench-stable reagents.

Mechanistic Causality & Route Selection

Workflow A: In Situ Borane Reduction → Protection

Direct reduction of unprotected amino acids using LiAlH4​ is plagued by hazardous handling requirements and intractable aluminum emulsions during aqueous workup. To circumvent this, Workflow A utilizes the NaBH4​/I2​ system. As elucidated by Periasamy and adapted for amino acids by Meyers and co-workers , the addition of iodine to sodium borohydride in THF generates borane ( BH3​ ) in situ according to the following stoichiometry:

2NaBH4​+I2​→2BH3​+2NaI+H2​↑

Borane acts as a strong electrophile, coordinating with the electron-rich carboxylate and rapidly reducing it to the primary alcohol without affecting the β -chiral center . The resulting amino alcohol is then protected using Benzyl chloroformate (CbzCl).

Workflow B: Protection → Mixed Anhydride Reduction

Sodium borohydride is a mild nucleophilic reducing agent that cannot directly reduce carboxylic acids. However, by first protecting the amine and then converting the carboxylic acid into a mixed anhydride using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM), the carbonyl carbon becomes highly electrophilic. This activated intermediate is readily reduced by aqueous NaBH4​ . This method, optimized by Kokotos , is highly scalable and completely avoids the generation of hydrogen gas during the reduction step.

Quantitative Data Presentation: Route Comparison

ParameterWorkflow A (Reduction Protection)Workflow B (Protection Reduction)
Overall Yield 75 - 85%80 - 90%
Reagent Cost Moderate ( I2​ and NaBH4​ )Low (IBCF, NMM, NaBH4​ )
Scalability Good (Requires careful H2​ venting)Excellent (Mild conditions, aqueous reduction)
Stereoretention >99% ee (No basic enolization)>99% ee (Low temp prevents racemization)
Key Intermediate (R)-3-amino-3-phenylpropan-1-ol(R)-Cbz-3-amino-3-phenylpropanoic acid

Visualizing the Synthetic Workflows

SyntheticPathways SM (R)-3-amino-3-phenylpropanoic acid (Starting Material) IntA (R)-3-amino-3-phenylpropan-1-ol (Intermediate A) SM->IntA Workflow A1 NaBH4, I2, THF (Reduction) IntB (R)-Cbz-3-amino-3-phenylpropanoic acid (Intermediate B) SM->IntB Workflow B1 CbzCl, NaOH (Protection) Prod (R)-Cbz-3-amino-3-phenylpropan-1-ol (Target Product) IntA->Prod Workflow A2 CbzCl, Base (Protection) IntB->Prod Workflow B2 1. IBCF, NMM 2. NaBH4, H2O (Mixed Anhydride Reduction)

Caption: Divergent synthetic workflows for the preparation of (R)-Cbz-3-amino-3-phenylpropan-1-ol.

Experimental Protocols

Workflow A: In Situ Borane Reduction & Protection

Protocol A1: Reduction to (R)-3-amino-3-phenylpropan-1-ol

  • Setup: In a rigorously dried 1 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel, suspend (R)-3-amino-3-phenylpropanoic acid (1.0 equiv, 100 mmol) and NaBH4​ (2.5 equiv, 250 mmol) in anhydrous THF (400 mL) under an argon atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • In Situ Borane Generation: Dissolve I2​ (1.2 equiv, 120 mmol) in anhydrous THF (100 mL). Add this solution dropwise to the reaction mixture over 1 hour. Causality: Slow addition is critical to manage the exothermic generation of BH3​ and the vigorous evolution of hydrogen gas.

  • Reduction: Once addition is complete, remove the ice bath and heat the mixture to reflux (approx. 66 °C) for 14-18 hours to ensure complete reduction.

  • Quenching: Cool the mixture to 0 °C and carefully quench by the dropwise addition of Methanol (approx. 50 mL) until the mixture becomes clear and gas evolution ceases.

  • Hydrolysis: Concentrate the solution under reduced pressure. To the resulting white paste, add 20% aqueous KOH (150 mL) and stir vigorously at room temperature for 4 hours. Causality: This strongly basic hydrolysis step is essential to break down the highly stable boron-amine complexes and release the free amino alcohol.

  • Isolation: Extract the aqueous layer with Dichloromethane (3 × 150 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to afford the intermediate amino alcohol.

Protocol A2: N-Cbz Protection

  • Setup: Dissolve the crude (R)-3-amino-3-phenylpropan-1-ol (1.0 equiv) in a 1:1 mixture of THF and water (200 mL).

  • Base Addition: Add NaHCO3​ (2.0 equiv) and cool the biphasic mixture to 0 °C.

  • Protection: Add Benzyl chloroformate (CbzCl, 1.1 equiv) dropwise. Causality: NaHCO3​ acts as a mild acid scavenger to neutralize the HCl byproduct, preventing the protonation of the amine which would stall the reaction, while avoiding esterification of the alcohol.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Workup: Separate the layers, and extract the aqueous phase with Ethyl Acetate (2 × 100 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine), water, and brine. Dry over Na2​SO4​ , concentrate, and purify via recrystallization (EtOAc/Hexanes).

Workflow B: Protection & Mixed Anhydride Reduction

Protocol B1: Synthesis of (R)-Cbz-3-amino-3-phenylpropanoic acid

  • Setup: Dissolve (R)-3-amino-3-phenylpropanoic acid (1.0 equiv, 100 mmol) in 1M aqueous NaOH (100 mL, 1.0 equiv) and cool to 0 °C.

  • Schotten-Baumann Protection: Simultaneously add CbzCl (1.1 equiv, 110 mmol) and 1M NaOH (110 mL, 1.1 equiv) dropwise from two separate addition funnels over 30 minutes. Causality: Simultaneous addition maintains the pH between 9-10, ensuring the amine remains deprotonated and nucleophilic without rapidly hydrolyzing the CbzCl reagent.

  • Reaction: Stir at room temperature for 3 hours.

  • Washing: Wash the aqueous mixture with Diethyl Ether (2 × 50 mL) to remove benzyl alcohol and unreacted CbzCl.

  • Isolation: Acidify the aqueous layer to pH 2 using 6M HCl. Causality: Acidification protonates the carboxylate, disrupting its aqueous solubility and driving the product into the organic phase. Extract with Ethyl Acetate (3 × 100 mL), dry over Na2​SO4​ , and concentrate.

Protocol B2: Mixed Anhydride Reduction to Target Product

  • Activation: Dissolve (R)-Cbz-3-amino-3-phenylpropanoic acid (1.0 equiv, 100 mmol) in anhydrous THF (300 mL) under argon and cool to -15 °C using a dry ice/ethylene glycol bath. Add N-methylmorpholine (NMM, 1.05 equiv, 105 mmol).

  • Anhydride Formation: Add Isobutyl chloroformate (IBCF, 1.05 equiv, 105 mmol) dropwise, maintaining the internal temperature below -10 °C. Stir for 20 minutes. Causality: The strict low-temperature regime prevents the mixed anhydride from disproportionating into the symmetrical anhydride and minimizes any risk of racemization at the benzylic position.

  • Hydride Preparation: In a separate flask, dissolve NaBH4​ (2.5 equiv, 250 mmol) in water (50 mL) and cool to 0 °C.

  • Reduction: Filter the mixed anhydride solution rapidly to remove NMM·HCl salts, directly adding the filtrate into the vigorously stirring NaBH4​ solution. Causality: Rapid addition to the aqueous hydride source ensures immediate reduction before the mixed anhydride can hydrolyze back to the starting acid.

  • Reaction: Stir for 1 hour, allowing the mixture to warm to room temperature.

  • Workup: Quench carefully with 1M HCl (until pH ~ 3). Extract with Ethyl Acetate (3 × 150 mL), wash with saturated aqueous NaHCO3​ and brine. Dry over Na2​SO4​ and concentrate to obtain pure (R)-Cbz-3-amino-3-phenylpropan-1-ol.

References

  • Kanth, J. V. B.; Periasamy, M. "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine." Journal of Organic Chemistry, 1991, 56(20), 5964-5965. URL:[Link]

  • McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 1993, 58(13), 3568-3571. URL:[Link]

  • Tasnádi, G.; Forró, E.; Fülöp, F. "A chiral analog of the bicyclic guanidine TBD: synthesis, structure and Brønsted base catalysis." Beilstein Journal of Organic Chemistry, 2013, 9, 2048-2058. URL:[Link]

Application

Application Note: Asymmetric Synthesis Protocols for (R)-Cbz-3-amino-3-phenylpropan-1-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale The 1,3-amino alcohol motif is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The 1,3-amino alcohol motif is a privileged structural scaffold in medicinal chemistry, serving as the chiral backbone for numerous neuroactive pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI) dapoxetine [1]. Specifically, (R)-Cbz-3-amino-3-phenylpropan-1-ol is a highly versatile, orthogonally protected chiral building block. The carboxybenzyl (Cbz) protecting group ensures the stability of the primary amine during subsequent synthetic functionalizations, while the primary hydroxyl group remains available for etherification or oxidation.

Achieving high enantiomeric purity at the benzylic stereocenter is the primary synthetic challenge. While traditional resolution methods suffer from a maximum theoretical yield of 50%, modern asymmetric synthesis provides highly efficient, atom-economical pathways. This guide evaluates three primary strategies—chiral auxiliary-mediated addition, enzymatic kinetic resolution, and asymmetric reduction—and provides a definitive, self-validating protocol utilizing Ellman’s sulfinamide chemistry.

Strategic Approaches to Enantioselective Synthesis

The selection of a synthetic route depends on the required scale, acceptable cost, and available infrastructure.

  • Chiral Auxiliary (Ellman’s Sulfinamide): Utilizes (R)-tert-butanesulfinamide to form a chiral imine. The bulky tert-butyl group provides exceptional steric shielding, directing nucleophilic attack to a single face of the imine. This method is highly predictable and allows for easy diastereomeric separation [1].

  • Biocatalytic Kinetic Resolution: Employs Candida antarctica lipase A (CAL-A) to selectively transesterify one enantiomer of a racemic 1,3-amino alcohol. While highly eco-friendly and yielding excellent enantiomeric excess (ee), it is inherently limited by a 50% maximum yield unless coupled with dynamic kinetic resolution [2].

  • Asymmetric C-H Amination / Ketone Reduction: Utilizes transition metal catalysts (e.g., Ru-BINAP or Rh-based complexes) to reduce a β -amino ketone precursor or directly aminate a C-H bond. This is highly atom-economical and ideal for industrial scale-up but requires rigorous optimization of air-sensitive catalysts [3].

SyntheticStrategies Start Target Molecule: (R)-Cbz-3-amino-3-phenylpropan-1-ol M1 Method A: Chiral Auxiliary (Ellman's Sulfinamide) Start->M1 M2 Method B: Biocatalytic (CAL-A Resolution) Start->M2 M3 Method C: Asymmetric Reduction (Ru-BINAP / CBS) Start->M3 S1 High Diastereoselectivity Predictable Stereocenter M1->S1 S2 High Enantiomeric Excess Eco-friendly Conditions M2->S2 S3 Atom Economical Highly Scalable M3->S3

Fig 1. Decision tree for the asymmetric synthesis of (R)-Cbz-3-amino-3-phenylpropan-1-ol.

Quantitative Comparison of Synthetic Routes
Synthesis StrategyKey Catalyst / ReagentTypical Yield (%)Enantiomeric Excess (ee)ScalabilityRelative Cost
Chiral Auxiliary (R)-tert-butanesulfinamide75 - 85%> 98%HighModerate
Biocatalytic CAL-A (Lipase)45 - 49%> 99%ModerateLow
Asymmetric Reduction Ru-BINAP / CBS Catalyst80 - 90%92 - 96%Very HighHigh

Detailed Experimental Protocol: Ellman's Sulfinamide Route

This protocol relies on the condensation of benzaldehyde with (R)-tert-butanesulfinamide, followed by a diastereoselective aldol-type addition, reduction, and Cbz-protection. Every step is designed as a self-validating system to ensure stereochemical fidelity before proceeding to the next stage.

EllmanWorkflow N1 Benzaldehyde + (R)-t-Butanesulfinamide N2 Condensation Ti(OEt)4 N1->N2 N3 Chiral Sulfinyl Imine N2->N3 N4 Diastereoselective Addition N3->N4 N5 Reduction & Deprotection N4->N5 N6 (R)-Cbz-3-amino-3- phenylpropan-1-ol N5->N6

Fig 2. Step-by-step mechanistic workflow utilizing Ellman's sulfinamide auxiliary.

Step 1: Synthesis of (R,E)-N-Benzylidene-2-methylpropane-2-sulfinamide

Causality & Design: Titanium(IV) ethoxide ( Ti(OEt)4​ ) is utilized as both a Lewis acid to activate the aldehyde and a highly effective water scavenger. This dual action drives the equilibrium entirely toward the imine, preventing hydrolytic reversion [1].

  • Setup: Under an inert argon atmosphere, dissolve benzaldehyde (10.0 mmol) and (R)-tert-butanesulfinamide (10.5 mmol) in anhydrous tetrahydrofuran (THF, 25 mL).

  • Reaction: Add Ti(OEt)4​ (20.0 mmol) dropwise at room temperature. Stir the solution for 12 hours.

  • Workup: Quench the reaction by pouring it into an equal volume of saturated aqueous NaHCO3​ with rapid stirring. A white precipitate of TiO2​ will form. Filter the suspension through a Celite pad, washing thoroughly with ethyl acetate (EtOAc).

  • Self-Validation Check: Analyze the crude product via 1H NMR. The disappearance of the aldehyde proton ( 10.0 ppm) and the appearance of a sharp imine C-H singlet ( 8.5 ppm) confirm quantitative conversion.

Step 2: Diastereoselective Addition of Methyl Acetate Enolate

Causality & Design: The lithium enolate of methyl acetate attacks the chiral sulfinyl imine. The bulky tert-butyl group on the sulfur atom forces the nucleophile to attack from the less hindered Re-face, establishing the (R)-configuration at the benzylic carbon.

  • Enolate Formation: In a separate flame-dried flask, cool a solution of diisopropylamine (12.0 mmol) in THF (20 mL) to -78 °C. Add n-Butyllithium (11.5 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA. Add methyl acetate (12.0 mmol) dropwise and stir for 45 minutes at -78 °C.

  • Addition: Slowly add the chiral sulfinyl imine (10.0 mmol) from Step 1 (dissolved in 10 mL THF) to the enolate solution at -78 °C. Stir for 3 hours.

  • Quench: Quench with saturated aqueous NH4​Cl (20 mL) at -78 °C, then allow to warm to room temperature. Extract with EtOAc.

  • Self-Validation Check: The diastereomeric ratio (dr) can be immediately validated via crude 1H NMR. The tert-butyl protons of the major (R,R)-diastereomer appear as a distinct singlet ( 1.18 ppm), which can be integrated against the minor diastereomer ( 1.22 ppm). A dr of >95:5 is typically observed.

Step 3: Ester Reduction and Auxiliary Cleavage

Causality & Design: Lithium borohydride ( LiBH4​ ) is selected because it is sufficiently reactive to reduce the ester to a primary alcohol without cleaving the delicate N-S sulfinamide bond. Subsequent treatment with methanolic HCl quantitatively cleaves the auxiliary, yielding the pure amine hydrochloride salt.

  • Reduction: Dissolve the β -amino ester (8.0 mmol) in THF (30 mL) and cool to 0 °C. Add LiBH4​ (16.0 mmol) in portions. Stir at room temperature for 12 hours. Quench carefully with methanol until effervescence ceases, then concentrate.

  • Deprotection: Dissolve the crude alcohol in methanol (20 mL). Add 4M HCl in dioxane (10 mL). Stir at room temperature for 2 hours.

  • Self-Validation Check: Concentrate the mixture and triturate with diethyl ether. The (R)-3-amino-3-phenylpropan-1-ol hydrochloride salt will precipitate as a white solid. The complete absence of the tert-butyl singlet in the 1H NMR confirms successful deprotection.

Step 4: Cbz-Protection

Causality & Design: Schotten-Baumann conditions are employed. Sodium carbonate ( Na2​CO3​ ) neutralizes the hydrochloride salt and acts as an acid scavenger for the HCl generated during the reaction with Benzyl chloroformate (Cbz-Cl), preventing unwanted side reactions.

  • Reaction: Dissolve the amine hydrochloride salt (5.0 mmol) in a 1:1 mixture of water and THF (20 mL). Add Na2​CO3​ (15.0 mmol) and cool the biphasic mixture to 0 °C.

  • Protection: Add Benzyl chloroformate (Cbz-Cl, 5.5 mmol) dropwise. Stir vigorously for 4 hours, allowing the reaction to warm to room temperature.

  • Isolation: Separate the organic layer, extract the aqueous layer with EtOAc, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield pure (R)-Cbz-3-amino-3-phenylpropan-1-ol.

References

[1] Zhu, Y., Liu, Z., Li, H., Ye, D., & Zhou, W. "A novel and practical asymmetric synthesis of dapoxetine hydrochloride." Beilstein Journal of Organic Chemistry, 2015, 11, 2641–2645. URL:[Link]

[2] Torre, O., Gotor-Fernández, V., & Gotor, V. "Lipase-catalyzed resolution of chiral 1,3-amino alcohols: application in the asymmetric synthesis of (S)-dapoxetine." Tetrahedron: Asymmetry, 2006, 17(5), 860-866. URL:[Link]

[3] Trost, B. M., Hung, C.-I., Koester, D. C., & Miller, Y. "Highly Efficient, Enantioselective Syntheses of (S)-(+)- and (R)-(−)-Dapoxetine Starting with 3-Phenyl-1-propanol." The Journal of Organic Chemistry, 2009, 74(10), 3792–3797. URL:[Link]

Method

Detailed experimental protocol for using (R)-Cbz-3-amino-3-phenylpropan-1-ol

An in-depth technical guide for the application of (R)-Cbz-3-amino-3-phenylpropan-1-ol in the synthesis of chiral active pharmaceutical ingredients (APIs). Scientific Context & Mechanistic Rationale The 1,3-aminoalcohol...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the application of (R)-Cbz-3-amino-3-phenylpropan-1-ol in the synthesis of chiral active pharmaceutical ingredients (APIs).

Scientific Context & Mechanistic Rationale

The 1,3-aminoalcohol motif is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for several selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs). A prominent example is Dapoxetine, a centrally-acting SSRI utilized for its rapid adsorption and elimination kinetics[1].

While commercial Dapoxetine is the (S)-enantiomer, synthesizing the (R)-enantiomer is a critical requirement in drug development for rigorous structure-activity relationship (SAR) profiling, chiral resolution studies, and off-target toxicity screening. The compound (R)-Cbz-3-amino-3-phenylpropan-1-ol (CAS: 888298-05-3)[2] serves as the ideal enantiopure building block for this purpose.

The Causality of the Cbz Protecting Group: The presence of the carboxybenzyl (Cbz) protecting group on the C3 benzylic amine is a strategic necessity rather than a mere convenience.

  • Prevention of Side Reactions: During the functionalization of the C1 primary alcohol (e.g., etherification), an unprotected primary amine would rapidly undergo intramolecular cyclization to form an azetidine ring or participate in undesired N-alkylation.

  • Orthogonal Stability: The Cbz group is highly stable to the slightly acidic and oxidizing conditions of the Mitsunobu reaction.

  • Analytical Tracking: The strong UV chromophore of the benzyl moiety allows for precise real-time reaction monitoring via HPLC.

  • Mild Cleavage: It can be quantitatively removed via catalytic hydrogenolysis without cleaving the newly formed aryl ether linkage or the sensitive benzylic C-N bond.

Experimental Workflow: A Self-Validating System

The following protocol details the conversion of (R)-Cbz-3-amino-3-phenylpropan-1-ol into an (R)-Dapoxetine analogue. The workflow is designed as a self-validating system: each step produces a distinct, verifiable physical or chemical signal (e.g., gas evolution, specific precipitation) that confirms reaction success before proceeding.

Workflow SM (R)-Cbz-3-amino-3-phenylpropan-1-ol Step1 Mitsunobu Etherification (1-Naphthol, PPh3, DIAD) SM->Step1 Primary OH activation Int1 (R)-Cbz-Protected Aryl Ether Step1->Int1 Cbz prevents N-alkylation Step2 Hydrogenolysis (Pd/C, H2, MeOH) Int1->Step2 Mild cleavage Int2 (R)-Primary Amine Intermediate Step2->Int2 Toluene + CO2 loss Step3 Eschweiler-Clarke Methylation (CH2O, HCOOH) Int2->Step3 Reductive amination Product (R)-Dapoxetine Analogue (API) Step3->Product N,N-Dimethylation

Fig 1. Synthetic workflow from (R)-Cbz-3-amino-3-phenylpropan-1-ol to an (R)-API analogue.

Step-by-Step Methodologies

Experiment 1: Mitsunobu Etherification

Objective: Chemoselective coupling of the C1 primary alcohol with 1-naphthol.

  • Reagents: (R)-Cbz-3-amino-3-phenylpropan-1-ol (10.0 g, 35.0 mmol), 1-Naphthol (6.06 g, 42.0 mmol), Triphenylphosphine (PPh₃, 11.0 g, 42.0 mmol), Diisopropyl azodicarboxylate (DIAD, 8.50 g, 42.0 mmol), Anhydrous THF (100 mL).

  • Procedure:

    • Charge a flame-dried 250 mL round-bottom flask with the starting material, 1-naphthol, and PPh₃. Dissolve entirely in anhydrous THF.

    • Purge the system with N₂ and cool to 0 °C using an ice bath. (Causality: Cooling mitigates the highly exothermic formation of the PPh₃-DIAD betaine intermediate, preventing thermal degradation of the starting material).

    • Add DIAD dropwise over 30 minutes via an addition funnel.

    • Remove the ice bath and stir the reaction mixture at 25 °C for 12 hours.

    • Validation Checkpoint: Concentrate the mixture in vacuo. Triturate the viscous residue with diethyl ether/hexane (1:1). The immediate precipitation of a white solid (triphenylphosphine oxide, TPPO) validates the completion of the phosphonium cycle.

    • Filter the TPPO and purify the filtrate via silica gel flash chromatography (Hexanes/EtOAc 8:2) to yield the (R)-Cbz-protected aryl ether.

Experiment 2: Cbz Deprotection via Catalytic Hydrogenolysis

Objective: Cleave the carboxybenzyl group to liberate the primary amine without reducing the naphthyl ring.

  • Reagents: (R)-Cbz-protected aryl ether (10.0 g, 24.3 mmol), 10% Pd/C (1.0 g, 10% w/w), HPLC-grade Methanol (100 mL).

  • Procedure:

    • Dissolve the intermediate in methanol in a 250 mL hydrogenation flask.

    • Sparge the solution with N₂ gas for 10 minutes. (Causality: Removing dissolved oxygen is critical to prevent the ignition of the pyrophoric Pd/C catalyst upon addition).

    • Carefully add the 10% Pd/C catalyst.

    • Evacuate the flask and backfill with H₂ gas (1 atm) using a balloon. Stir vigorously at 25 °C for 4 hours.

    • Validation Checkpoint: Monitor via TLC. The complete disappearance of the strongly UV-active starting spot confirms the loss of the benzyl chromophore.

    • Filter the suspension through a tightly packed pad of Celite. (Causality: Celite traps sub-micron palladium particulates, ensuring the amine intermediate is free of heavy metal contaminants that could poison subsequent steps).

    • Concentrate the filtrate in vacuo to afford the crude (R)-primary amine.

Experiment 3: Eschweiler-Clarke N,N-Dimethylation

Objective: Convert the primary amine to the tertiary N,N-dimethyl amine API.

  • Reagents: (R)-primary amine (6.0 g, 21.6 mmol), 37% aqueous formaldehyde (8.0 mL, ~108 mmol), Formic acid (8.2 mL, ~216 mmol).

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the crude amine in formic acid. Add the 37% aqueous formaldehyde. (Causality: The Eschweiler-Clarke method is strictly chosen over alkyl halides like methyl iodide because it exclusively yields the tertiary amine, completely eliminating the risk of over-alkylation into a quaternary ammonium salt).

    • Heat the mixture to 100 °C and reflux for 6 hours.

    • Validation Checkpoint: Observe the reaction mixture. The steady evolution of CO₂ gas acts as a visual, stoichiometric indicator of the hydride transfer from formic acid reducing the iminium ion.

    • Cool the reaction to room temperature and quench by slowly adding 2M NaOH until the pH reaches 10. (Causality: Basification converts the protonated tertiary amine into its lipophilic free base, enabling organic extraction).

    • Extract with dichloromethane (3 × 50 mL). Dry over anhydrous Na₂SO₄ and concentrate.

    • Dissolve the residue in diethyl ether and add 2M HCl in ether to precipitate the final (R)-API analogue as a hydrochloride salt. Filter and dry under vacuum.

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative yields and critical analytical markers necessary to validate the structural integrity of the compound at each workflow stage.

CompoundAppearanceYield (%)Purity (HPLC)Key ¹H-NMR Signals (400 MHz, CDCl₃)
(R)-Cbz-3-amino-3-phenylpropan-1-ol White solidN/A (SM)>99.0%5.05 (s, 2H, Cbz-CH₂), 4.85 (m, 1H, CH-N)
(R)-Cbz-Protected Aryl Ether Pale yellow oil84%>96.5%4.15 (t, 2H, CH₂-O-Naphthyl), 5.05 (s, 2H)
(R)-Primary Amine Intermediate Colorless oil92%>98.0%4.18 (t, 2H, CH₂-O), Disappearance of 5.05
(R)-Dapoxetine Analogue (HCl) White crystalline78%>99.5%2.35 (s, 6H, N(CH₃)₂), 4.60 (m, 1H, CH-N)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53486423, (R)-Cbz-3-amino-3-phenylpropan-1-ol" PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71353, Dapoxetine" PubChem,[Link]

Sources

Application

Comprehensive Application Note: HPLC and NMR Analytical Protocols for (R)-Cbz-3-amino-3-phenylpropan-1-ol

Executive Summary (R)-Cbz-3-amino-3-phenylpropan-1-ol is a highly versatile, enantiopure chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) such as dapoxetine analogues...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Cbz-3-amino-3-phenylpropan-1-ol is a highly versatile, enantiopure chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) such as dapoxetine analogues, fluoxetine derivatives, and complex cyclic amines[1]. The carboxybenzyl (Cbz) protecting group serves a dual purpose: it chemically shields the reactive primary amine during downstream synthetic cascades and provides a robust UV chromophore ( π→π∗ transitions) essential for sensitive chromatographic detection[2].

To ensure the integrity of this intermediate for pharmaceutical drug development, rigorous quality control is required. This application note details a self-validating analytical workflow combining High-Performance Liquid Chromatography (HPLC) for chemical and enantiomeric purity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Workflow Sample Sample: (R)-Cbz-3-amino-3-phenylpropan-1-ol HPLC_Path Chromatographic Profiling Sample->HPLC_Path NMR_Path Spectroscopic Profiling Sample->NMR_Path Chiral Chiral HPLC (Enantiomeric Excess) HPLC_Path->Chiral Achiral Achiral HPLC (Chemical Purity) HPLC_Path->Achiral HNMR 1H NMR (Proton Environments) NMR_Path->HNMR CNMR 13C NMR (Carbon Backbone) NMR_Path->CNMR QA Quality Assurance & Data Release Chiral->QA Achiral->QA HNMR->QA CNMR->QA

Comprehensive analytical workflow for the quality control of (R)-Cbz-3-amino-3-phenylpropan-1-ol.

Chromatographic Profiling (HPLC)

Mechanistic Rationale for Chiral Separation

Determining the enantiomeric excess (ee) of (R)-Cbz-3-amino-3-phenylpropan-1-ol requires a normal-phase chiral HPLC setup. Polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), are highly effective for Cbz-protected amino alcohols[3].

Causality of Solvent Choice: The chiral recognition mechanism relies on a "three-point interaction" model involving hydrogen bonding, π−π stacking, and steric inclusion. Using a normal-phase mobile phase (Hexane/Isopropanol) is mandatory; highly polar reversed-phase solvents (like water or methanol) would aggressively compete for the hydrogen-bonding sites on the CSP carbamate linkages, disrupting the transient diastereomeric complex and destroying enantioselectivity.

Mechanism Analyte (R)-Enantiomer (Analyte) HBond Hydrogen Bonding (Cbz Carbonyl & NH) Analyte->HBond PiPi π-π Stacking (Phenyl Rings) Analyte->PiPi Steric Steric Inclusion (Chiral Grooves) Analyte->Steric CSP Amylose Tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) CSP->HBond CSP->PiPi CSP->Steric Complex Transient Diastereomeric Complex (Different Retention Times) HBond->Complex PiPi->Complex Steric->Complex

Tripoint chiral recognition mechanism between the analyte and the polysaccharide stationary phase.

Protocol 1: Chiral HPLC (Enantiomeric Purity)

Self-Validating System Suitability: Before analyzing the target batch, a racemic standard must be injected to prove the system can resolve the (R) and (S) enantiomers with a resolution factor ( Rs​ ) > 1.5.

  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Causality: Degas the mixture via sonication for 15 minutes to prevent micro-bubble formation in the pump head, which causes baseline drift and pressure fluctuations.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of the mobile phase (Hexane/IPA 90:10). Causality: Dissolving the analyte in the exact mobile phase composition prevents "solvent shock" upon injection, eliminating peak fronting or splitting.

  • System Suitability Testing (SST): Inject 10 µL of a 1.0 mg/mL racemic standard. Verify that two distinct peaks elute with baseline separation ( Rs​>1.5 ).

  • Sample Analysis: Inject 10 µL of the (R)-enantiomer sample. Record the chromatogram at 210 nm and 254 nm. Calculate the enantiomeric excess (ee) by comparing the integrated area of the (R)-peak against any trace (S)-peak.

Protocol 2: Achiral HPLC (Chemical Purity)

To detect synthesis-related impurities (e.g., unreacted starting materials or deprotected amines), a reversed-phase C18 method is utilized[3].

  • Mobile Phase Setup: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Causality: TFA acts as an ion-pairing agent, suppressing the ionization of any trace free amines, thereby preventing severe peak tailing on the silica-based C18 column.

  • Sample Preparation: Dissolve 1.0 mg of sample in 1.0 mL of Acetonitrile.

  • Gradient Execution: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Quantification: Integrate all peaks excluding the solvent front. Report chemical purity as the area percent of the main peak relative to total peak area.

Quantitative Data Summary: HPLC Parameters
ParameterChiral HPLC (Enantiomeric Purity)Achiral HPLC (Chemical Purity)
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase Hexane / Isopropanol (90:10 v/v)A: 0.1% TFA in H₂O B: 0.1% TFA in Acetonitrile
Elution Mode IsocraticGradient (10% B to 90% B over 20 min)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 210 nm and 254 nm210 nm
Column Temperature 25 °C30 °C
Expected Retention (R)-isomer: ~12.5 min (S)-isomer: ~14.8 minTarget Compound: ~11.2 min

Spectroscopic Profiling (NMR)

Mechanistic Rationale for NMR Analysis

While HPLC dictates purity, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structural integrity of the synthesized batch. The primary goal is to verify that the Cbz group is intact and that the primary alcohol has not been inadvertently oxidized to an aldehyde or carboxylic acid during upstream processing[1].

Causality of Solvent Choice: Anhydrous Deuterated Chloroform (CDCl₃) is selected because it provides excellent solubility for carbamate-protected aromatics. Furthermore, using an anhydrous solvent prevents the rapid chemical exchange of the carbamate NH and aliphatic OH protons with water, allowing these critical functional groups to be observed as distinct (albeit broadened) signals rather than disappearing into the spectral baseline.

Protocol 3: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh 15-20 mg of (R)-Cbz-3-amino-3-phenylpropan-1-ol and dissolve completely in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube. Causality: Removing paramagnetic particulate matter (e.g., trace metals from synthesis) ensures high magnetic field homogeneity, yielding sharp, well-resolved peaks.

  • 1H NMR Acquisition: Acquire 16-32 scans at 400 MHz. Set the relaxation delay (D1) to 2 seconds to ensure complete relaxation of all protons for accurate integration.

  • 13C NMR Acquisition: Acquire 512-1024 scans at 100 MHz with proton decoupling.

  • Validation: Calibrate the chemical shifts against the internal TMS standard (0.00 ppm) or the residual CHCl₃ solvent peak (7.26 ppm for 1H, 77.16 ppm for 13C).

Quantitative Data Summary: Expected NMR Assignments
NucleusChemical Shift (δ, ppm)Multiplicity & IntegrationStructural Assignment
1H 7.25 - 7.40Multiplet, 10HAromatic protons (Phenyl ring + Cbz ring)
1H 5.30Broad doublet, 1HCarbamate NH (Exchangeable)
1H 5.10Singlet, 2HCbz benzylic CH₂ -O
1H 4.90Multiplet, 1HChiral center CH -N
1H 3.65Multiplet, 2HAliphatic CH₂ -OH
1H 2.50Broad singlet, 1HHydroxyl OH (Exchangeable)
1H 1.85 - 2.05Multiplet, 2HAliphatic CH₂ -C
13C 156.2SingletCbz Carbonyl (C =O)
13C 141.5, 136.4SingletsQuaternary Aromatic Carbons
13C 126.0 - 128.8Multiple peaksAromatic C H carbons
13C 66.9SingletCbz benzylic C H₂-O
13C 58.5SingletAliphatic C H₂-OH
13C 53.2SingletChiral center C H-N
13C 38.1SingletAliphatic C H₂-C
References
  • Liquid chromatographic method for the simultaneous determination of achiral and chiral impurities of dapoxetine in approved and counterfeit products | Source: elte.hu | 3

  • Asymmetric Catalytic Synthesis of Enantiopure N-Protected 1,2-Amino Alcohols | Source: ACS Publications | 2

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades | Source: Chemical Communications (RSC Publishing) | 1

Sources

Method

Application Note: The Role of (R)-Cbz-3-amino-3-phenylpropan-1-ol in Enantioselective Pharmaceutical Development

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Core Identity (R)-Cbz-3-amino-3-phenylpropan-1-ol (CAS: 888298-05-3) is an enant...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Core Identity

(R)-Cbz-3-amino-3-phenylpropan-1-ol (CAS: 888298-05-3) is an enantiomerically pure, protected 1,3-amino alcohol that serves as a pivotal chiral building block in modern pharmaceutical development[1]. Featuring a carboxybenzyl (Cbz) protected primary amine and a free primary hydroxyl group, this molecule offers orthogonal reactivity. This structural dualism allows for selective functionalization at the oxygen terminus while strictly preserving the stereochemical integrity of the benzylic C3 position[1].

Mechanistic Insights: The Causality of Cbz Protection

In asymmetric synthesis, maintaining the enantiomeric excess (ee) of benzylic amines is notoriously challenging due to their propensity for racemization via imine intermediate formation or proton abstraction. The Cbz protecting group mitigates this risk by delocalizing the nitrogen lone pair into the carbamate carbonyl, drastically reducing the amine's nucleophilicity and basicity. This enables harsh downstream transformations—such as the oxidation of the primary alcohol to a carboxylic acid or its conversion into a leaving group for etherification—without intra-molecular cyclization or stereocenter inversion.

Key Applications in Pharmaceutical Development

A. Synthesis of API Reference Standards (Chiral Switches)

While (S)-dapoxetine is the marketed selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation[2], regulatory guidelines (such as ICH Q6A) mandate the rigorous quantification of chiral impurities in the final Active Pharmaceutical Ingredient (API). (R)-Cbz-3-amino-3-phenylpropan-1-ol is the direct precursor for synthesizing (R)-dapoxetine . This enantiomer is utilized as a critical reference standard in Quality by Design (QbD)-compliant chiral capillary electrophoresis and HPLC assays to ensure the enantiomeric purity of the commercial drug[3][4].

B. Unnatural γ -Amino Acids and Peptidomimetics

The primary alcohol of the substrate can be selectively oxidized to yield (R)-3-amino-3-phenylpropanoic acid derivatives. These γ -amino acids are essential pharmacophores in the development of peptidomimetics, offering increased resistance to enzymatic degradation compared to natural α -amino acids, making them highly valuable in drug discovery[5].

Workflow A (R)-Cbz-3-amino-3-phenylpropan-1-ol Chiral Building Block B Cbz Deprotection (Pd/C, H2) A->B Hydrogenolysis C Alcohol Oxidation (TEMPO/BAIB) A->C Oxidation D (R)-3-amino-3-phenylpropan-1-ol (Free Amine) B->D E (R)-Cbz-gamma-amino acid (Carboxylic Acid) C->E F API Reference Standards (e.g., (R)-Dapoxetine) D->F N-Alkylation / O-Alkylation G Peptidomimetics & Agrochemicals E->G Peptide Coupling

Workflow demonstrating the divergent synthetic utility of (R)-Cbz-3-amino-3-phenylpropan-1-ol.

Quantitative Data Summary

The following table summarizes the physicochemical properties and typical reaction metrics associated with this chiral building block:

ParameterValue / Description
Chemical Formula C17H19NO3[1]
Molecular Weight 285.34 g/mol [1]
Stereochemistry (R)-configuration at C3
Enantiomeric Purity Typically > 98% ee
Cbz Deprotection Yield 90 - 95% (via Pd/C Hydrogenolysis)
Oxidation Yield 80 - 85% (to γ -amino acid)

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis of the Cbz Group

Objective: To selectively remove the Cbz protecting group, yielding the free (R)-3-amino-3-phenylpropan-1-ol, while preventing benzylic C-N bond cleavage. Causality: Palladium on Carbon (Pd/C) is selected as the catalyst because it efficiently facilitates the hydrogenolysis of benzyl carbamates at standard temperature and pressure. Careful control of reaction time is critical to prevent the over-reduction (cleavage) of the benzylic amine itself.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of (R)-Cbz-3-amino-3-phenylpropan-1-ol in 50 mL of anhydrous methanol in a flame-dried round-bottom flask. Reasoning: Methanol provides optimal solubility and facilitates proton transfer during the catalytic cycle.

  • Catalyst Addition: Carefully add 10% wt/wt Pd/C (100 mg). Safety Note: Pd/C is highly pyrophoric when dry; always add it to the solvent under an inert atmosphere (N2 or Ar).

  • Hydrogenation: Purge the flask with N2 three times, followed by H2 gas three times. Maintain the reaction under an H2 balloon (1 atm) at 25°C.

  • Monitoring: Stir vigorously and monitor via TLC (Hexane/EtOAc 1:1). The disappearance of the UV-active starting material and the appearance of a ninhydrin-positive spot indicates completion (typically 2-4 hours).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Reasoning: Celite prevents the fine catalyst particles from passing through the filter paper, ensuring a pure product and preventing post-reaction ignition. Wash the pad with excess methanol.

  • Validation: Concentrate the filtrate under reduced pressure to afford the crude free amine. Validate the enantiomeric purity (>98% ee) using chiral HPLC.

Mechanism N1 Substrate: (R)-Cbz-NH-R N2 Pd Surface Adsorption N1->N2 N3 Hydrogen Cleavage (C-O bond scission) N2->N3 H2 gas N4 Carbamic Acid Intermediate [R-NH-COOH] N3->N4 N5 Decarboxylation (-CO2) N4->N5 Spontaneous N6 Product: (R)-NH2-R + Toluene N5->N6

Mechanistic pathway of Pd/C catalyzed hydrogenolysis of the Cbz protecting group.

Protocol 2: TEMPO-Mediated Oxidation to (R)-Cbz-3-amino-3-phenylpropanoic acid

Objective: To oxidize the primary alcohol to a carboxylic acid without epimerizing the adjacent stereocenter. Causality: Traditional oxidants (e.g., Jones reagent) are too harsh and can cause racemization or molecular cleavage. TEMPO, paired with a stoichiometric co-oxidant like BAIB, provides a mild, highly selective radical-based oxidation pathway that preserves the (R)-configuration.

Step-by-Step Methodology:

  • Solvent System: Dissolve 5 mmol of the substrate in a 1:1 mixture of Dichloromethane (DCM) and water (20 mL total). Reasoning: The biphasic system protects the newly formed carboxylic acid by partitioning it into the aqueous layer, preventing over-oxidation.

  • Catalyst Addition: Add 0.1 equivalents (0.5 mmol) of TEMPO to the organic layer.

  • Oxidation: Slowly add 2.2 equivalents of Bis(acetoxy)iodo)benzene (BAIB) in portions over 30 minutes at 0°C. Reasoning: Gradual addition controls the exotherm and prevents unwanted side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by LC-MS for the appearance of the[M-H]- ion corresponding to the carboxylic acid.

  • Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (10 mL) to neutralize unreacted oxidants.

  • Extraction: Acidify the aqueous layer to pH 3 using 1M HCl, then extract with EtOAc (3 x 20 mL). Dry the combined organic layers over Na2SO4, filter, and concentrate to yield the target γ -amino acid.

References

  • [1] National Institutes of Health. (R)-Cbz-3-amino-3-phenylpropan-1-ol | C17H19NO3 - PubChem. Source: nih.gov. 1

  • [5] ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Source: researchgate.net. 5

  • [3] ResearchGate. Stereoselective Chemoenzymatic Preparation of β‐Amino Esters: Molecular Modelling Considerations in Lipase‐Mediated Processes and Application to the Synthesis of (S)‐Dapoxetine. Source: researchgate.net. 3

  • [2] ChemicalBook. Dapoxetine | 119356-77-3 - ChemicalBook. Source: chemicalbook.com. 2

  • [4] ResearchGate. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Source: researchgate.net.4

Sources

Application

Application Note: Enzymatic Kinetic Resolution of (±)-Cbz-3-amino-3-phenylpropan-1-ol via Lipase-Mediated O-Acylation

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Asymmetric Synthesis, Biocatalysis, API Intermediate Preparation Introduction & Scientific Rationale The 3-amino-1-phenylpro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Asymmetric Synthesis, Biocatalysis, API Intermediate Preparation

Introduction & Scientific Rationale

The 3-amino-1-phenylpropan-1-ol framework represents a privileged scaffold in medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds, including the selective serotonin reuptake inhibitor (SSRI) (S)-dapoxetine 1. While traditional chemical asymmetric synthesis is viable, enzymatic kinetic resolution offers unparalleled enantioselectivity under mild, environmentally benign conditions.

The Causality of Protection Strategies: Direct enzymatic acylation of unprotected 1,3-amino alcohols frequently fails to yield a high enantiomeric excess ( ee ). This failure is caused by the spontaneous intramolecular migration of the acetyl moiety between the amino and hydroxyl groups during the reaction, which erodes the stereochemical fidelity of the process 2.

To circumvent this, the substrate must be structurally modified. While O-protection (e.g., via TBDMS ethers) followed by N-acylation is one viable route [[3]](), N-protection via a carboxybenzyl (Cbz) group offers a highly efficient alternative for large-scale workflows 4. By utilizing (±)-Cbz-3-amino-3-phenylpropan-1-ol, the lipase is exclusively directed to catalyze the O-acylation of the primary hydroxyl group, completely preventing acyl migration and enabling E-values (enantiomeric ratios) exceeding 200.

Mechanism Unprotected Unprotected 1,3-Amino Alcohol DirectAcyl Direct Enzymatic Acylation Unprotected->DirectAcyl Migration N- to O- Acyl Migration DirectAcyl->Migration LowEE Low Enantiomeric Excess (ee) Migration->LowEE Protected N-Cbz Protected Substrate O_Acyl Exclusive O-Acylation Protected->O_Acyl HighEE High Enantiomeric Excess (>99% ee) O_Acyl->HighEE

Logical flow demonstrating how N-Cbz protection prevents acyl migration during resolution.

Mechanistic Pathway & Reaction Design

The resolution relies on the differential transition-state stabilization of the two enantiomers within the chiral pocket of a lipase, such as Candida antarctica Lipase B (CAL-B) or Burkholderia cepacia Lipase (Lipase PS) 5. Vinyl acetate is selected as the optimal acyl donor; upon transesterification, the byproduct (vinyl alcohol) rapidly tautomerizes to acetaldehyde. This renders the reaction strictly irreversible, driving the kinetics forward and preventing product inhibition.

Workflow Racemate (±)-Cbz-3-amino-3-phenylpropan-1-ol (Substrate) Reaction Enzymatic Kinetic Resolution (O-Acylation, 30°C) Racemate->Reaction Reagents Vinyl Acetate & Solvent Immobilized Lipase (CAL-B) Reagents->Reaction Product1 (R)-Acetate (Acylated Product) Reaction->Product1 Fast Enantiomer Product2 (S)-Alcohol (Unreacted Enantiomer) Reaction->Product2 Slow Enantiomer Separation Column Chromatography (Product Isolation) Product1->Separation Product2->Separation

Workflow for the lipase-catalyzed kinetic resolution of (±)-Cbz-3-amino-3-phenylpropan-1-ol.

Experimental Protocol

Self-Validating System: This protocol incorporates a mathematical self-validation step. The reaction conversion ( c ) is determined empirically via HPLC peak areas and compared against the theoretical conversion calculated from the enantiomeric excesses of the substrate ( ees​ ) and product ( eep​ ). A precise match confirms the absolute absence of side reactions or non-enzymatic background acylation.

Materials Required:
  • Substrate: (±)-Cbz-3-amino-3-phenylpropan-1-ol (100 mM)

  • Acyl Donor: Vinyl acetate (300 mM, 3.0 equivalents)

  • Biocatalyst: Immobilized CAL-B (e.g., Novozym 435) or Lipase PS-IM (20 mg/mL)

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (Strictly anhydrous)

Step-by-Step Methodology:
  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2.85 g (10 mmol) of (±)-Cbz-3-amino-3-phenylpropan-1-ol in 100 mL of anhydrous MTBE.

  • Acyl Donor Addition: Add 2.77 mL (30 mmol) of vinyl acetate to the solution. Ensure the mixture is fully homogenized via magnetic stirring at 250 rpm.

  • Enzyme Initiation: Add 2.0 g of immobilized CAL-B (Novozym 435) to initiate the reaction. Incubate the suspension at 30°C in a thermostatic orbital shaker.

  • Monitoring & Self-Validation: Withdraw 50 µL aliquots at regular intervals (e.g., 2, 4, 8, 24 hours). Evaporate the solvent, redissolve in the mobile phase (Hexane/Isopropanol 90:10), and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, 1.0 mL/min, UV detection at 210 nm).

    • Validation Check: Calculate theoretical conversion: ccalc​=ees​+eep​ees​​ . If ccalc​ deviates from the HPLC-derived empirical conversion by >2%, investigate the system for potential hydrolysis or background chemical acylation.

  • Termination: Once the target conversion (~50%) is reached, terminate the reaction by filtering the mixture through a sintered glass funnel to recover the immobilized enzyme. Wash the enzyme beads with MTBE (2 × 10 mL) for future reuse.

  • Isolation: Concentrate the filtrate under reduced pressure. Separate the highly polar unreacted (S)-Cbz-3-amino-3-phenylpropan-1-ol from the less polar acylated (R)-Cbz-3-amino-3-phenylpropyl acetate using silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient).

Quantitative Data & Biocatalyst Optimization

The choice of solvent and biocatalyst profoundly impacts the thermodynamic activity of the enzyme and the overall enantioselectivity. Table 1 summarizes typical performance metrics across different catalytic systems.

Table 1: Optimization of Biocatalyst and Solvent for O-Acylation

BiocatalystSolventTemp (°C)Time (h)Conversion (%) ees​ (%) eep​ (%)E-value*
CAL-B (Novozym 435)MTBE302450.1>9998>200
CAL-B (Novozym 435)Toluene301851.5>9994145
Lipase PS-IMMTBE304845.08199120
Lipase PS-IMTHF307230.2439885

*Note: E-value (Enantiomeric ratio) is calculated as E=ln[(1−c)(1+ees​)]ln[(1−c)(1−ees​)]​ . An E-value > 100 is considered excellent for preparative resolutions.

Troubleshooting & Field-Proven Insights

  • Water Activity ( aw​ ): Lipases require a critical hydration shell to maintain their active conformation. However, excess water in the solvent will lead to the competitive hydrolysis of vinyl acetate (yielding acetic acid) and the product ester. Maintain strictly anhydrous conditions, ideally storing solvents over 3Å molecular sieves prior to use.

  • Enzyme Recycling: Immobilized CAL-B can typically be recycled for up to 5-7 cycles without a significant loss of activity. If E-values begin to drop, wash the beads with cold tert-butanol to remove strongly bound inhibitory byproducts before drying under a gentle nitrogen stream.

References

  • Torre, O., Gotor-Fernández, V., & Gotor, V. (2006). Lipase-catalyzed resolution of chiral 1,3-amino alcohols: application in the asymmetric synthesis of (S)-dapoxetine. Tetrahedron: Asymmetry. 3

  • INEOS OPEN. (2019). Application of Lipases for Obtaining Optically Active Organic Compounds. INEOS OPEN. 2

  • Gotor, V. et al. (2025). Stereoselective Chemoenzymatic Preparation of β‐Amino Esters: Molecular Modelling Considerations in Lipase‐Mediated Processes. ResearchGate. 4

  • BenchChem Technical Support Team. (2026). An In-depth Technical Guide to (S)-3-Amino-3-phenylpropan-1-ol. BenchChem. 1

  • BenchChem. (2026). (R)-3-Hydroxy-3-phenylpropanenitrile | Chiral Synthon. BenchChem. 5

Sources

Method

Application Note: A Streamlined Synthetic Approach to (R)-Tomoxetine Utilizing (R)-Cbz-3-amino-3-phenylpropan-1-ol

Abstract This document provides a detailed protocol for the synthesis of (R)-Tomoxetine, a selective norepinephrine reuptake inhibitor, utilizing the chiral intermediate (R)-N-benzyloxycarbonyl-3-amino-3-phenylpropan-1-o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the synthesis of (R)-Tomoxetine, a selective norepinephrine reuptake inhibitor, utilizing the chiral intermediate (R)-N-benzyloxycarbonyl-3-amino-3-phenylpropan-1-ol ((R)-Cbz-3-amino-3-phenylpropan-1-ol). This approach offers a robust and stereochemically controlled pathway to the final active pharmaceutical ingredient (API). Key steps, including the O-arylation via a Mitsunobu reaction and subsequent deprotection and N-methylation, are thoroughly described. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and well-documented synthetic route.

Introduction

(R)-Tomoxetine hydrochloride is the enantiomerically pure active ingredient in Strattera®, a medication primarily used for the treatment of attention-deficit/hyperactivity disorder (ADHD). The therapeutic efficacy of Tomoxetine is highly dependent on its stereochemistry, with the (R)-enantiomer being significantly more potent than its (S)-antipode.[1] Consequently, developing synthetic routes that afford high enantiomeric purity is of paramount importance.

This application note details a synthetic strategy that leverages the commercially available or readily synthesized chiral building block, (R)-Cbz-3-amino-3-phenylpropan-1-ol. The benzyloxycarbonyl (Cbz) protecting group provides robust protection of the amine throughout the initial steps while being amenable to clean removal under conditions that preserve the desired stereochemistry.[2][3] The key transformations discussed are the formation of the characteristic aryloxy ether bond and the final elaboration to the target molecule.

Retrosynthetic Analysis & Strategy

A logical retrosynthetic disconnection of (R)-Tomoxetine reveals the core components. The target molecule can be simplified by disconnecting the N-methyl group and the aryl ether bond. This leads back to the key chiral intermediate, (R)-3-amino-3-phenylpropan-1-ol, where the amine is suitably protected, in this case, with a Cbz group. This strategy allows for the crucial C-O bond to be formed stereoselectively on a well-defined chiral scaffold.

Retrosynthesis Tomoxetine (R)-Tomoxetine Intermediate1 (R)-N-Cbz-3-(2-methylphenoxy)-3-phenylpropan-1-amine Tomoxetine->Intermediate1 N-Deprotection & N-Methylation Intermediate2 (R)-Cbz-3-amino-3-phenylpropan-1-ol Intermediate1->Intermediate2 O-Arylation (e.g., Mitsunobu) Precursors o-Cresol + Chiral Precursor Intermediate2->Precursors Synthesis/Sourcing

Caption: Retrosynthetic pathway for (R)-Tomoxetine.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurityNotes
(R)-Cbz-3-amino-3-phenylpropan-1-olCommercial>98%Key chiral intermediate[4]
o-CresolSigma-Aldrich>99%
Triphenylphosphine (PPh₃)Sigma-Aldrich99%
Diisopropyl azodicarboxylate (DIAD)Sigma-Aldrich94%Often supplied as a 40% soln. in toluene[5]
Tetrahydrofuran (THF)Sigma-AldrichAnhydrous
Palladium on Carbon (Pd/C)Sigma-Aldrich10 wt. %Catalyst for hydrogenolysis[3]
Hydrogen (H₂) gasPraxairUHP
Formaldehyde (37% in H₂O)Sigma-AldrichACS GradeFor reductive amination
Hydrochloric Acid (HCl)Fisher Sci.ACS GradeFor salt formation
Ethyl Acetate (EtOAc)Fisher Sci.HPLC GradeFor extraction and crystallization
Step 1: O-Arylation via Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming C-O bonds with complete inversion of stereochemistry at the alcohol center.[6][7] However, in this synthesis, as the chirality resides on the carbon bearing the amino group, the reaction proceeds with retention of configuration at the chiral center to form the desired ether.

Reaction Scheme: (R)-Cbz-3-amino-3-phenylpropan-1-ol + o-Cresol → (R)-N-Cbz-3-(2-methylphenoxy)-3-phenylpropan-1-amine

Procedure:

  • To a stirred solution of (R)-Cbz-3-amino-3-phenylpropan-1-ol (1.0 eq.) and o-cresol (1.2 eq.) in anhydrous THF (10 volumes), add triphenylphosphine (1.5 eq.).[5]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise, ensuring the internal temperature remains below 5 °C.[5]

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product, (R)-N-Cbz-3-(2-methylphenoxy)-3-phenylpropan-1-amine.

Causality: The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[7] The order of addition is critical; DIAD is added last to the pre-formed mixture to generate the reactive phosphonium intermediate in the presence of the nucleophile (o-cresol).[5]

Step 2: Cbz-Deprotection via Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the preferred method for removing the Cbz group due to its mild conditions and clean byproducts (toluene and CO₂).[2][3]

Reaction Scheme: (R)-N-Cbz-3-(2-methylphenoxy)-3-phenylpropan-1-amine → (R)-3-(2-methylphenoxy)-3-phenylpropan-1-amine

Procedure:

  • Dissolve the Cbz-protected intermediate (1.0 eq.) in methanol or ethanol (15 volumes).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %). Caution: Pd/C can be pyrophoric and should be handled while wet.[3]

  • Secure the flask to a hydrogenation apparatus, evacuate the atmosphere, and backfill with hydrogen gas (1 atm, balloon). Repeat this cycle three times.[3]

  • Stir the mixture vigorously at room temperature for 4-8 hours, monitoring by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[3]

  • Concentrate the filtrate under reduced pressure to yield the crude (R)-N-desmethyltomoxetine. This intermediate is often used directly in the next step without further purification.

Step 3: N-Methylation and Salt Formation

Reductive amination provides a direct and efficient method for the N-methylation of the primary amine.

Reaction Scheme: (R)-3-(2-methylphenoxy)-3-phenylpropan-1-amine → (R)-Tomoxetine → (R)-Tomoxetine HCl

Procedure:

  • Dissolve the crude (R)-N-desmethyltomoxetine from the previous step in methanol.

  • Add aqueous formaldehyde solution (37%, 1.5 eq.) and stir for 1 hour at room temperature to form the imine intermediate.

  • Cool the mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise.

  • Stir the reaction for 2-4 hours, allowing it to warm to room temperature.

  • Quench the reaction by the slow addition of water. Concentrate the mixture to remove methanol.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (R)-Tomoxetine free base as an oil.

  • Dissolve the oil in ethyl acetate and add a solution of HCl in ethyl acetate dropwise until precipitation is complete.

  • Stir the resulting slurry for 1 hour, then collect the solid by filtration. Wash the filter cake with cold ethyl acetate and dry under vacuum to afford (R)-Tomoxetine hydrochloride as a white solid.[8]

Synthesis Workflow Diagram

Tomoxetine_Synthesis cluster_0 Core Synthesis cluster_1 Deprotection & Finalization Start (R)-Cbz-3-amino-3-phenylpropan-1-ol Reagent1 o-Cresol, PPh₃, DIAD Step1 Step 1: Mitsunobu O-Arylation Reagent1->Step1 Intermediate1 (R)-N-Cbz-3-(o-tolyloxy)-3-phenylpropylamine Step1->Intermediate1 Step2 Step 2: Cbz Deprotection Intermediate1->Step2 Reagent2 H₂, Pd/C Reagent2->Step2 Intermediate2 (R)-N-desmethyltomoxetine Step2->Intermediate2 Reagent3 1. CH₂O, NaBH₄ 2. HCl/EtOAc Step3 Step 3: N-Methylation & Salt Formation Reagent3->Step3 FinalProduct (R)-Tomoxetine HCl Step3->FinalProduct

Caption: Workflow for the synthesis of (R)-Tomoxetine HCl.

Characterization and Quality Control

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR of (R)-Tomoxetine HCl (in CDCl₃): Expected chemical shifts include aromatic protons in the range of 6.8-7.5 ppm, a characteristic benzylic proton (CH-O) around 5.2-5.4 ppm, the N-methyl protons as a singlet around 2.6-2.8 ppm, and methylene protons between 2.2-3.5 ppm.[9][10] The integration of these signals should correspond to the expected proton count.[11]

  • ¹³C NMR: Will confirm the presence of all unique carbon atoms in the molecule.

Chiral High-Performance Liquid Chromatography (HPLC)

Enantiomeric purity is a critical quality attribute.[12] Chiral HPLC is the standard method for its determination.[13][14]

  • Column: A polysaccharide-based chiral stationary phase, such as cellulose tris(3,5-dimethylphenylcarbamate), is effective for separating Tomoxetine enantiomers.[12][15]

  • Mobile Phase: A typical mobile phase might consist of a mixture of hexane/isopropanol with a small amount of an amine modifier like diethylamine.

  • Acceptance Criteria: For pharmaceutical applications, the enantiomeric excess (e.e.) should be >99.5%, meaning the (S)-enantiomer should be present at a level of <0.25%.[12]

Conclusion

The synthetic route to (R)-Tomoxetine commencing from (R)-Cbz-3-amino-3-phenylpropan-1-ol represents a reliable and stereocontrolled method for producing this important pharmaceutical agent. The use of a well-established Mitsunobu reaction for the key C-O bond formation, followed by standard deprotection and N-methylation protocols, makes this a practical approach for both academic and industrial laboratory settings. Rigorous analytical control, particularly chiral HPLC, is essential to ensure the final product meets the required high standards of enantiomeric purity.

References

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006004923A2 - Enantiomerically pure atomoxetine and tomoxetine mandelate.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Kumar, A., Ner, D. H., & Dike, S. Y. (1991). A new chemoenzymatic enantioselective synthesis of R-(−)-tomoxetine, (R)- and (S)-fluoxetine. Tetrahedron Letters, 32(16), 1901–1904.
  • Drugs Synthesis. (n.d.). Atomoxetine hydrochloride, Tomoxetine hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Chiral Separation of Atomoxetine and its S-Enantiomer on Lux i-Cellulose-5 Column (TN-1213). Retrieved from [Link]

  • LCGC International. (2020, November 12). Contemporary Analysis of Chiral Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). New technique for synthesis of anti-deperession drug atomoxetine hydrochloride. Retrieved from [Link]

  • Naoum, J. C., et al. (2024). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. ACS Omega.
  • INRS. (2013, September 24). MedChemComm. Retrieved from [Link]

  • Reich, H. (2020, February 14). NMR Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006037055A1 - Synthesis of atomoxetine hydrochloride.
  • ResearchGate. (n.d.). 1H-NMR spectra of atomoxetine HCl (ATM), HP-β-CD and inclusion complexes. Retrieved from [Link]

  • Bruker. (n.d.). Q-NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients. Retrieved from [Link]

  • University of Regensburg. (n.d.). NMR-Spectroscopy in Drug Analysis Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). KR101644016B1.
  • Organic Chemistry Portal. (n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Retrieved from [Link]

  • MDPI. (2025, April 12). Induction of DNA Demethylation: Strategies and Consequences. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA. Retrieved from [Link]

  • SciSpace. (n.d.). Combining Chemical Synthesis and Enzymatic Methylation to Access Short RNAs with Various 5' Caps. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: C-H Functionalization of 3-Amino-3-Phenylpropanol Derivatives

Introduction: A New Paradigm for Modifying Privileged Scaffolds The 3-amino-3-phenylpropanol framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive molecules and approved phar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Paradigm for Modifying Privileged Scaffolds

The 3-amino-3-phenylpropanol framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive molecules and approved pharmaceuticals, including agents targeting the central nervous system and cardiovascular diseases.[1][2][3] Traditionally, modifying such structures to explore structure-activity relationships (SAR) required lengthy, multi-step syntheses involving pre-functionalized starting materials. The advent of transition-metal-catalyzed C-H bond functionalization has revolutionized this process, offering a powerful strategy for late-stage diversification.[4][5] By treating ubiquitous C-H bonds as reactive handles, chemists can now directly forge new carbon-carbon and carbon-heteroatom bonds with high precision, dramatically improving atom and step economy.[5][6]

This guide provides an in-depth exploration of the principles and protocols for the directed C-H functionalization of 3-amino-3-phenylpropanol derivatives. We will focus on palladium-catalyzed methodologies, which are well-established for their reliability and broad functional group tolerance. The core principle relies on the installation of a removable directing group (DG) onto the amino functionality, which steers the metal catalyst to a specific C-H bond, ensuring high regioselectivity.[7][8] This approach enables the precise modification of either the aromatic C(sp²)–H bonds on the phenyl ring or, more challengingly, the aliphatic C(sp³)–H bonds on the propanol backbone.

Part 1: Mechanistic Principles of Directed C-H Functionalization

Controlling regioselectivity is the central challenge in C-H functionalization, given the abundance of chemically similar C-H bonds in any given molecule.[4][9] The most effective and widely adopted strategy to overcome this is the use of a directing group.[7][10]

The Role of the Directing Group (DG)

A directing group is a functional moiety covalently attached to the substrate that coordinates to the transition metal catalyst. This coordination event brings the catalyst into close proximity to a specific C-H bond, facilitating its cleavage in preference to all others. In the context of 3-amino-3-phenylpropanol, the native amino and hydroxyl groups can act as directing groups, but their coordination affinity and the conformational flexibility of the resulting metallacycle can lead to challenges.[11]

A more robust and predictable approach involves the installation of a strongly coordinating, often bidentate, auxiliary onto the nitrogen atom.[12] Groups like 8-aminoquinoline (AQ) and picolinamide (PA) are exceptionally effective for this purpose.[13][14] They form stable, five- or six-membered metallacyclic intermediates with the palladium catalyst, which is a crucial step in the activation process.[15]

The Catalytic Cycle: A Step-by-Step Look

The most commonly accepted mechanism for these transformations, particularly for C-C bond formation (arylation), is a Pd(II)/Pd(IV) catalytic cycle.[10][16] Understanding this cycle is key to rationalizing reaction outcomes and troubleshooting experiments.

  • Coordination & C-H Activation: The cycle begins with the coordination of the directing group on the substrate to a Pd(II) salt. This pre-coordination facilitates the cleavage of a nearby C-H bond through a Concerted Metalation-Deprotonation (CMD) pathway.[16] This is the rate-determining step and forms a stable five-membered palladacycle intermediate.

  • Oxidative Addition: The aryl halide (Ar-X) coupling partner undergoes oxidative addition to the Pd(II) center, forming a high-energy Pd(IV) intermediate.

  • Reductive Elimination: This key step involves the formation of the new C-C bond as the Pd(IV) center reductively eliminates the functionalized product. This process regenerates a Pd(II) species.

  • Catalyst Regeneration: The Pd(II) species can then dissociate from the product and re-enter the catalytic cycle with another molecule of the substrate.

Below is a visualization of this fundamental catalytic pathway.

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd_II_cat Pd(II) Catalyst Palladacycle Palladacycle Intermediate (PdII) Pd_II_cat->Palladacycle Substrate + DG -HX (CMD) Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV Oxidative Addition (Ar-X) Product_Pd_II Product-bound Pd(II) Pd_IV->Product_Pd_II Reductive Elimination Product_Pd_II->Pd_II_cat Ligand Exchange (Product Out) Product Functionalized Product Product_Pd_II->Product Substrate Substrate-DG Substrate->Palladacycle ArX Ar-X ArX->Pd_IV caption Simplified Pd(II)/Pd(IV) catalytic cycle for C-H arylation.

Caption: Simplified Pd(II)/Pd(IV) catalytic cycle for C-H arylation.

Part 2: Application & Protocols

This section provides a detailed, step-by-step protocol for the ortho-C(sp²)-H arylation of the phenyl ring of a 3-amino-3-phenylpropanol derivative. The strategy involves three key stages:

  • Installation of a picolinamide (PA) directing group.

  • Palladium-catalyzed C-H arylation.

  • Removal of the directing group to yield the final product.

Overall Experimental Workflow

The logical flow from starting material to final, functionalized product is depicted below.

Experimental Workflow Start 3-Amino-3- phenylpropanol Step1 Step 1: Attach Directing Group (Picolinamide) Start->Step1 Intermediate PA-Protected Substrate Step1->Intermediate Step2 Step 2: Pd-Catalyzed C-H Arylation Intermediate->Step2 Arylated_Int Arylated Intermediate Step2->Arylated_Int Step3 Step 3: Remove Directing Group (Hydrolysis) Arylated_Int->Step3 Final_Product Final Arylated Product Step3->Final_Product caption General workflow for directed C-H functionalization.

Caption: General workflow for directed C-H functionalization.

Protocol 1: Palladium-Catalyzed ortho-C(sp²)-H Arylation

This protocol is adapted from methodologies reported for the picolinamide-directed functionalization of related scaffolds.[13]

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.

Stage A: Synthesis of Picolinamide-Protected Substrate
  • Materials & Setup:

    • 3-amino-3-phenylpropanol (1.0 eq)

    • Picolinic acid (1.1 eq)

    • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

    • HOBt (Hydroxybenzotriazole) (1.2 eq)

    • Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask with a magnetic stir bar, under a nitrogen atmosphere.

  • Procedure:

    • To a stirred solution of picolinic acid in anhydrous DCM at 0 °C, add EDCI, HOBt, and DIPEA. Stir for 20 minutes.

    • Add a solution of 3-amino-3-phenylpropanol in anhydrous DCM to the mixture dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford the picolinamide-protected substrate.

Stage B: C-H Arylation Reaction
  • Materials & Setup:

    • PA-protected substrate (from Stage A) (1.0 eq, ~0.2 mmol scale)

    • Aryl Iodide (e.g., 4-iodotoluene) (2.0 eq)

    • Pd(OAc)₂ (10 mol%)

    • Ag₂CO₃ (2.0 eq)

    • Anhydrous 1,2-dichloroethane (DCE) or t-Amyl alcohol

    • Screw-cap reaction vial with a magnetic stir bar.

  • Procedure:

    • To the reaction vial, add the PA-protected substrate, aryl iodide, Pd(OAc)₂, and Ag₂CO₃.

    • Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times.

    • Add the anhydrous solvent via syringe.

    • Seal the vial tightly and place it in a preheated oil bath at 110-120 °C.

    • Stir vigorously for 24-48 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Workup: Cool the reaction to room temperature. Dilute with DCM and filter through a pad of Celite to remove insoluble salts.

    • Rinse the Celite pad with additional DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography to isolate the arylated intermediate.

Stage C: Removal of the Picolinamide Directing Group
  • Materials & Setup:

    • Arylated intermediate (from Stage B) (1.0 eq)

    • 6M Hydrochloric Acid (HCl)

    • 1,4-Dioxane

    • Round-bottom flask with a reflux condenser.

  • Procedure:

    • Dissolve the arylated intermediate in a mixture of 1,4-dioxane and 6M HCl (e.g., 1:1 v/v).

    • Heat the mixture to reflux (approx. 100 °C) for 12-24 hours.

    • Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

    • Workup: Cool the reaction to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃ or a base like NaOH until pH > 8.

    • Extract the aqueous layer multiple times with ethyl acetate or DCM.

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the final product by flash column chromatography or recrystallization.

Part 3: Data & Optimization

The efficiency of C-H functionalization reactions is highly dependent on several parameters. The following table summarizes typical variables and their effects, providing a starting point for optimization.

ParameterCommon OptionsRationale & Field Insights
Catalyst Pd(OAc)₂, Pd(TFA)₂Pd(OAc)₂ is the most common and cost-effective choice. Pd(TFA)₂ can sometimes be more active but is more moisture-sensitive.
Oxidant/Additive Ag₂CO₃, K₂CO₃, Cs₂CO₃, AgOAcSilver salts often act as both a halide scavenger and a re-oxidant. Carbonate bases are crucial for the deprotonation step in the CMD mechanism. The choice can significantly impact yield.[14]
Solvent DCE, Toluene, t-Amyl alcohol, HFIPHigh-boiling point, non-coordinating solvents are generally preferred. t-Amyl alcohol is often an excellent choice for C(sp³) C-H arylation.[14]
Directing Group Picolinamide (PA), 8-Aminoquinoline (AQ)AQ is often more robust and can direct C(sp³)–H functionalization effectively.[12][17] PA is readily installed and removed under milder conditions.
Temperature 100 - 140 °CC-H activation is an energetically demanding step, requiring elevated temperatures. Overheating can lead to catalyst decomposition or side reactions.

Part 4: Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Presence of water or oxygen. 4. Inhibitory functional groups on substrate.1. Use a fresh bottle of Pd(OAc)₂. 2. Ensure the reaction temperature is maintained. 3. Use rigorously dried solvents and glassware; ensure a good inert atmosphere. 4. Strongly coordinating groups (e.g., thiols) can poison the catalyst.[7]
Di-arylation or Side Products 1. Reaction run for too long. 2. High catalyst loading. 3. Substrate is highly activated.1. Monitor the reaction closely by TLC/LC-MS and stop once the mono-arylated product is maximized. 2. Reduce catalyst loading to 5-8 mol%. 3. Use a less reactive aryl halide or lower the temperature slightly.
Difficulty Removing DG 1. Incomplete hydrolysis. 2. Steric hindrance around the amide bond.1. Increase reaction time or temperature for the hydrolysis step. 2. Use a stronger acid (e.g., concentrated H₂SO₄ cautiously) or explore alternative cleavage conditions.

References

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews.[5][7]

  • Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Accounts of Chemical Research.[10][16]

  • C-H Functionalization Logic. ACS Catalysis.[4]

  • Alcohols or Masked Alcohols as Directing Groups for C-H Bond Functionalization. Nature Chemistry.[11]

  • Chemists make headway on C–H activation challenges. Chemistry World.[18]

  • Synthesis of unnatural amino acids through palladium-catalyzed C(sp3)-H functionalization. Chinese Chemical Letters.[17]

  • Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides. Chemical Society Reviews.[8]

  • Advances in Palladium-Catalyzed C(sp3)–H Functionalization: The Role of Traceless Directing Groups. ACS Catalysis.[15]

  • Directing groups used for C(sp 3 )-H-functionalization of amino acid derivatives. ResearchGate.[19]

  • Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry. Accounts of Chemical Research.[9]

  • (R)-N-Boc-3-amino-3-phenyl-propan-1-ol. MySkinRecipes.[20]

  • Substrates derived from β‐phenylalanines and 3‐amino‐3‐arylpropanols, which are used in the C(sp²)−H functionalization reactions. Angewandte Chemie International Edition.[13]

  • 3-amino-3-phenyl-1-propanol cas:14593-04-5. LookChem.[1]

  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate... Google Patents.[2]

  • Examples of bioactive β‐phenylalanine and 3‐amino‐3‐phenylpropanol motif‐containing compounds. ResearchGate.[21]

  • Discovery of a New Series of Monoamine Reuptake Inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. Journal of Medicinal Chemistry.[3]

  • Synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.[22]

  • Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Journal of the American Chemical Society.[14]

  • Complementary Strategies for Directed sp3 C-H Functionalization... ACS Catalysis.[12]

  • Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. Molecules.[6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (R)-Cbz-3-amino-3-phenylpropan-1-ol

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural lists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural lists. Here, we explore the thermodynamic and kinetic causalities behind the purification of (R)-Cbz-3-amino-3-phenylpropan-1-ol (IUPAC: benzyl N-[(1R)-3-hydroxy-1-phenylpropyl]carbamate)[1].

Because this chiral amino alcohol is highly susceptible to purity degradation via over-protection or enantiomeric erosion, every protocol provided here is designed as a self-validating system to ensure >98% chemical purity and >99% enantiomeric excess (ee).

PurificationWorkflow Crude Crude Reaction Mixture (R)-Cbz-3-amino-3-phenylpropan-1-ol LLE Liquid-Liquid Extraction (EtOAc / Aqueous Wash) Crude->LLE OrgLayer Organic Phase (Product + Neutral Impurities) LLE->OrgLayer Extract AqLayer Aqueous Phase (Salts, Unreacted Acid) LLE->AqLayer Discard Chromatography Silica Gel Chromatography (Hexanes/EtOAc) OrgLayer->Chromatography Concentrate Crystallization Recrystallization (EtOAc / n-Heptane) Chromatography->Crystallization Main Fractions Pure Pure (R)-Cbz-3-amino-3-phenylpropan-1-ol (>99% ee, >98% Purity) Crystallization->Pure Filter & Dry

Purification workflow for (R)-Cbz-3-amino-3-phenylpropan-1-ol from crude reaction mixture.

Module 1: Liquid-Liquid Extraction (LLE) & Reaction Quenching

Q: How do I selectively remove unreacted starting materials and excess Cbz-Cl from the crude mixture?

Causality & Mechanism: The lipophilic nature of the Cbz-protected product (XLogP3 ~2.6) ensures it remains in the organic phase during extraction[1]. However, excess benzyl chloroformate (Cbz-Cl) hydrolyzes into benzyl alcohol and HCl. If the starting material was an amino acid, it remains amphoteric. By washing the ethyl acetate (EtOAc) extract with a mild base (saturated NaHCO₃), you neutralize the HCl and deprotonate any unreacted carboxylic acid, forcing it into the aqueous phase as a sodium salt.

Self-Validating Protocol:

  • Dilution: Dilute the crude reaction mixture with EtOAc (3 volumes).

  • Acid Wash: Wash with 1M HCl (1 volume) to protonate and remove any unreacted basic amines. Validation: The aqueous layer pH should be ~1-2.

  • Base Wash: Wash with saturated aqueous NaHCO₃ (2 × 1 volume). Validation: Monitor CO₂ gas evolution. Wait until effervescence ceases, ensuring complete neutralization. Check that the aqueous layer pH is >8.

  • Drying: Wash with brine (1 volume), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Module 2: Silica Gel Column Chromatography

Q: My product is co-eluting with a less polar impurity. What is the chemical nature of this impurity, and how do I resolve it?

Causality & Mechanism: During carbamate protection, the similar nucleophilicity of the oxygen and nitrogen heteroatoms can lead to N,O-bisprotected impurities[2]. The addition of an O-Cbz group eliminates the hydrogen bond donor capacity of the primary alcohol. This drastically reduces the molecule's polarity, causing it to elute much faster on normal-phase silica than the desired mono-protected N-Cbz product.

Self-Validating Protocol:

  • Column Preparation: Pack the silica gel column using 10% EtOAc in Hexanes.

  • Loading: Dissolve the crude extract in a minimum volume of dichloromethane (DCM) and load it onto the column.

  • Gradient Elution:

    • Run 2 column volumes (CV) of 10% EtOAc/Hexanes to elute the N,O-bis-Cbz impurity and benzyl alcohol.

    • Increase the gradient to 30% EtOAc/Hexanes to elute the target (R)-Cbz-3-amino-3-phenylpropan-1-ol.

  • Validation (TLC): Spot fractions on a silica TLC plate. The desired product will be UV active and will stain strongly with Ninhydrin (upon heating) due to the secondary carbamate, whereas the O-Cbz impurity will not stain with Ninhydrin.

Table 1: Chromatographic Behavior of Reaction Components
ComponentStructural CharacteristicsRelative PolarityTypical R_f (30% EtOAc/Hexane)
Benzyl AlcoholHydrolysis byproduct of Cbz-ClLow-Medium~0.60
N,O-Bis-Cbz ImpurityLacks free -OH group; no H-bondingLow~0.75
(R)-Cbz-3-amino-3-phenylpropan-1-ol Desired Product (Free -OH and -NH) Medium-High ~0.35
Unreacted Amino AcidZwitterionic / Highly polarVery High0.00 (Baseline)

Module 3: Enantiomeric Enrichment via Crystallization

Q: The enantiomeric excess (ee) of my isolated product is only 92%. How can I upgrade the optical purity without losing significant yield?

Causality & Mechanism: Chiral amino alcohols often form solid solutions or conglomerates. Recrystallization from a carefully tuned solvent system, such as ethyl acetate and n-heptane, provides excellent purification efficiency while maintaining stereochemical integrity[3]. The pure (R)-enantiomer possesses a distinct, thermodynamically favorable crystal lattice energy compared to the racemate. By using a solvent where the product has moderate solubility (EtOAc) and an anti-solvent (n-Heptane), you force the pure enantiomer to nucleate first.

Self-Validating Protocol:

  • Dissolution: Dissolve the enantio-enriched chromatography product in a minimum volume of hot EtOAc (~60°C).

  • Anti-Solvent Addition: Slowly add n-Heptane dropwise until the solution reaches the cloud point (faintly turbid).

  • Seeding: Add 2-3 drops of EtOAc to clear the solution, then immediately seed with pure (R)-Cbz-3-amino-3-phenylpropan-1-ol crystals.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed over 4 hours, then transfer to an ice bath (0-5°C) for 2 hours. Validation: Rapid cooling traps impurities; slow cooling ensures thermodynamic control and high ee.

  • Isolation: Filter the white crystalline solid, wash with cold n-Heptane, and dry under a vacuum. Validation: Determine the melting point; a sharp, narrow melting range confirms chemical purity, while chiral HPLC (e.g., Chiralcel OD-H column) must be used to validate >99% ee.

Table 2: Solvent Selection for Crystallization
Solvent SystemRatio (v/v)Typical Recoveryee Upgrade (from 90%)Causality / Mechanism
EtOAc / n-Heptane 1:4 75 - 82% > 99% Ideal polarity gradient; selectively excludes racemate.
Toluene / Hexanes1:560 - 65%96%Aromatic stacking interactions trap impurities in the lattice.
Isopropanol / Water3:140 - 50%94%High solubility of the alcohol moiety leads to poor yields.

Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify and resolve downstream analytical failures.

TroubleshootingTree Start Issue: Low Purity or Low ee? ChemPurity Chemical Purity < 95% Start->ChemPurity OptPurity Optical Purity (ee) < 98% Start->OptPurity CheckTLC Check TLC (30% EtOAc/Hex) ChemPurity->CheckTLC ActionCryst Recrystallize from EtOAc/n-Heptane OptPurity->ActionCryst HighRf Major Impurity Rf > 0.5 (Bis-Cbz or BnOH) CheckTLC->HighRf LowRf Major Impurity Rf < 0.2 (Salts/Acid) CheckTLC->LowRf ActionCol Run Silica Column Gradient 10%->40% EtOAc HighRf->ActionCol ActionWash Repeat Aq. NaHCO3 Wash LowRf->ActionWash

Troubleshooting logic tree for resolving chemical and optical purity issues.

References

  • National Center for Biotechnology Information. "(R)-Cbz-3-amino-3-phenylpropan-1-ol | C17H19NO3 | CID 53486423". PubChem. Available at:[Link]

Sources

Optimization

Technical Support Center: (R)-Cbz-3-amino-3-phenylpropan-1-ol Synthesis Optimization

Welcome to the process optimization and troubleshooting center for the synthesis of (R)-Cbz-3-amino-3-phenylpropan-1-ol . This chiral β -amino alcohol is a critical intermediate in the development of active pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the process optimization and troubleshooting center for the synthesis of (R)-Cbz-3-amino-3-phenylpropan-1-ol . This chiral β -amino alcohol is a critical intermediate in the development of active pharmaceutical ingredients (APIs).

Synthesizing this molecule typically involves the N-protection of (R)-3-amino-3-phenylpropanoic acid followed by the reduction of the carboxylic acid to a primary alcohol. While seemingly straightforward, researchers frequently encounter yield-limiting bottlenecks such as thermal decomposition of intermediates, stable boron-complex formation, and base-catalyzed elimination. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yielding, enantiopure batches.

Reaction Pathway & Failure Mode Analysis

G A (R)-3-amino-3-phenylpropanoic acid B (R)-Cbz-3-amino-3-phenylpropanoic acid A->B Cbz-Cl, Na2CO3 C Mixed Anhydride Intermediate (Maintained at -15°C) B->C iBuOCOCl, NMM (-15°C) F Cbz Cleavage / Elimination (Impurity Formation) B->F LiAlH4 / Strong Base D (R)-Cbz-3-amino-3-phenylpropan-1-ol (Target Product) C->D NaBH4, H2O/MeOH E Thermal Decomposition (Unreacted Acid) C->E T > -5°C

Reaction pathway and failure modes for (R)-Cbz-3-amino-3-phenylpropan-1-ol synthesis.

Quantitative Comparison of Reduction Strategies

To maximize yield, selecting the correct reduction strategy is paramount. The table below summarizes the quantitative impact of various reducing agents on Cbz-protected β -amino acids.

Reduction StrategyTypical YieldChemoselectivity (Cbz Stability)Risk of Boron ComplexationScalability & Safety
LiAlH 4​ < 40%Poor (High risk of Cbz cleavage)NoneLow (Harsh, highly exothermic)
BH 3​ ·THF 70 - 85%ExcellentHigh (Requires harsh workup)Medium (Moisture sensitive)
NaBH 4​ / I 2​ 75 - 85%ExcellentLowMedium (Iodine handling)
Mixed Anhydride / NaBH 4​ 85 - 95% Excellent None High (Preferred Method)

Data synthesized from standard amino acid reduction methodologies[1],[2].

Troubleshooting Guides & FAQs

Q1: My reduction yield is stalling at 60-70%, and NMR shows a large amount of unreacted starting acid. What is going wrong? Cause: This is the hallmark of thermal decomposition of the mixed anhydride intermediate prior to reduction[2]. Solution: Strict temperature gating is required. The activation step utilizing isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) must be executed between -15°C and -10°C. If the internal temperature rises above -5°C during the exothermic addition of IBCF, the mixed anhydride rapidly decomposes back to the starting acid. Submerge the reaction flask completely in a dry ice/ethylene glycol bath and control the addition rate.

Q2: I am seeing a highly UV-active byproduct, and my overall yield is poor. Could the molecule be degrading? Cause: Yes. Because the starting material is a β -amino acid, it is highly susceptible to an E1cB-like elimination when exposed to strong bases. This strips the Cbz-protected amine group, yielding a cinnamic acid derivative. Solution: Never use strong bases like Triethylamine (TEA, pKa ~10.7) for the activation step. Substitute it with N-methylmorpholine (NMM, pKa ~7.4). NMM is sterically hindered and sufficiently mild to facilitate mixed anhydride formation without triggering β -elimination[2].

Q3: I opted to use BH 3​ ·THF instead of the mixed anhydride route. The reaction completes by TLC, but my isolated yield after aqueous extraction is terrible. Why? Cause: Borane is an excellent reagent for reducing carboxylic acids[3]; however, the resulting amino alcohol coordinates strongly with the boron byproduct, forming a highly stable boron-nitrogen/oxygen complex that is highly water-soluble and survives standard aqueous workups[4]. Solution: You must actively break the boron complex. Instead of a standard water quench, quench the reaction carefully with methanol and reflux for 2-3 hours, or use a mild 1M HCl workup followed by basification. To avoid this tedious workup entirely, we strongly recommend switching to the Mixed Anhydride/NaBH 4​ protocol[1].

Q4: Can I just use LiAlH 4​ to reduce the Cbz-protected acid directly? It is much faster. Cause: LiAlH 4​ is an overly aggressive hydride source. Solution: No. While LiAlH 4​ will rapidly reduce the carboxylic acid, it frequently causes partial or complete hydrogenolysis/cleavage of the Cbz protecting group, resulting in the free amine impurity. Stick to NaBH 4​ via mixed anhydride, which is chemoselective and leaves the Cbz group pristine[3].

Q5: I am experiencing a severe emulsion during the aqueous extraction of the final amino alcohol. How do I resolve this? Cause: The target product, (R)-Cbz-3-amino-3-phenylpropan-1-ol, is a polar molecule with strong hydrogen-bonding capabilities. In the presence of aqueous salts from the quenched reaction, it acts as a surfactant, stabilizing emulsions. Solution: Do not attempt to extract immediately after quenching. First, filter the quenched reaction mixture through a tight pad of Celite to remove insoluble salts. During extraction, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the amino alcohol in the water phase and force it into the organic layer (EtOAc or DCM)[5].

Validated Experimental Protocols

The following self-validating protocols utilize the Mixed Anhydride/NaBH 4​ methodology to ensure maximum yield and chemoselectivity.

Protocol A: Synthesis of (R)-Cbz-3-amino-3-phenylpropanoic acid
  • Preparation: Suspend (R)-3-amino-3-phenylpropanoic acid (1.0 eq) in a 10% aqueous Na 2​ CO 3​ solution (approx. 5 mL/mmol) and cool the mixture to 0°C in an ice bath.

  • Protection: Add Benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise over 30 minutes.

    • Self-Validation Check: Monitor the pH using indicator paper. The pH must remain between 9 and 10. If the pH drops below 8, the amine will protonate, stalling the reaction. Add additional Na 2​ CO 3​ if necessary.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 4 hours.

  • Purification: Transfer the mixture to a separatory funnel and wash the aqueous layer twice with diethyl ether. Note: This step is critical to remove unreacted Cbz-Cl and benzyl alcohol byproducts.

  • Isolation: Cool the aqueous layer to 0°C and carefully acidify to pH 2 using 6M HCl. The protected acid will precipitate as a white solid.

  • Extraction: Extract the precipitate with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to afford the intermediate.

Protocol B: Reduction to (R)-Cbz-3-amino-3-phenylpropan-1-ol
  • Activation Setup: Dissolve the (R)-Cbz-3-amino-3-phenylpropanoic acid (1.0 eq) in anhydrous THF (0.2 M concentration). Flush the flask with Argon and cool to -15°C using a dry ice/ethylene glycol bath.

  • Base Addition: Add N-methylmorpholine (NMM) (1.05 eq) in one portion.

  • Mixed Anhydride Formation: Add isobutyl chloroformate (IBCF) (1.05 eq) dropwise over 15 minutes.

    • Self-Validation Check: The internal temperature must not exceed -10°C. A white precipitate of NMM·HCl will form immediately, indicating successful activation. Stir for exactly 20 minutes at -15°C. Do not use TLC to check this step, as the anhydride decomposes on silica.

  • Filtration (Optional but Recommended): Quickly filter the cold suspension through a coarse frit under Argon to remove the NMM·HCl salts, collecting the filtrate in a pre-chilled flask at -15°C.

  • Reduction: To the cold filtrate, add a freshly prepared solution of NaBH 4​ (2.5 eq) dissolved in a minimal amount of cold water (or methanol) dropwise.

    • Self-Validation Check: Observe the reaction for vigorous gas evolution (hydrogen gas). If no gas evolves, your NaBH 4​ has degraded; halt the reaction and source fresh reagent[2].

  • Completion: Allow the reaction to stir for 1 hour while slowly warming to 0°C.

  • Workup: Quench the reaction cautiously by adding 1M HCl until the pH reaches 3 (destroys excess NaBH 4​ ). Filter through Celite if the mixture is cloudy.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with saturated NaHCO 3​ (to remove any trace unreacted acid), followed by brine.

  • Final Isolation: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the highly pure (R)-Cbz-3-amino-3-phenylpropan-1-ol.

References
  • Process for preparing enantiomerically enriched amino-alcohols, Google Patents, 4

  • Reduction of amino acids to corresponding amino alcohols, Chemistry Stack Exchange, 5

  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity, Bentham Open, 1

  • Reduction of carboxylic acids to alcohols with borane (BH3), Master Organic Chemistry,3

  • Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride, SCIRP, 2

Sources

Troubleshooting

Long-term stability of (R)-Cbz-3-amino-3-phenylpropan-1-ol in different solvents

Technical Support Center: (R)-Cbz-3-amino-3-phenylpropan-1-ol This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (R)-Cbz-3-amino-3-phenylpropan-1-o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (R)-Cbz-3-amino-3-phenylpropan-1-ol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (R)-Cbz-3-amino-3-phenylpropan-1-ol. It addresses common questions and troubleshooting scenarios related to its long-term stability in various solvents, drawing on established principles of organic chemistry and stability testing.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for (R)-Cbz-3-amino-3-phenylpropan-1-ol in solution? A1: The principal degradation pathway is the hydrolysis of the benzyloxycarbonyl (Cbz) protecting group.[1][2] The carbamate linkage is susceptible to cleavage, especially in the presence of protic solvents (like water or alcohols) and under acidic or strongly basic conditions.[1][3] This reaction cleaves the Cbz group, yielding the unprotected 3-amino-3-phenylpropan-1-ol, toluene, and carbon dioxide.[4]

Q2: What are the ideal storage conditions for the compound in its solid form and in solution? A2:

  • Solid Form: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (e.g., 2-8°C or -20°C) to minimize thermal degradation.

  • In Solution: For maximum stability, solutions should be prepared in high-purity, anhydrous aprotic solvents.[2] They should be stored in amber glass vials with airtight caps, under an inert atmosphere, and at low temperatures. Prepare solutions fresh whenever possible.

Q3: Which solvents are recommended for preparing stock solutions for long-term storage? A3: Anhydrous polar aprotic solvents are the preferred choice. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent for creating concentrated stock solutions due to their high solvating power and relative inertness, provided they are kept scrupulously dry.[2] For less polar applications, anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) can be used for short- to medium-term storage.[2]

Q4: Are there any visible signs of degradation I should watch for? A4: Yes. While analytical confirmation is essential, visual cues can indicate a problem. These include a change in the solution's color (often developing a yellow or brown tint), the formation of a precipitate as degradation products may be less soluble, or a noticeable change in clarity.[2]

Q5: How does pH influence the stability of the Cbz group on this molecule? A5: The Cbz group is generally stable in neutral and mildly acidic or basic conditions.[1] However, its stability is compromised at the extremes of the pH scale. Strong acidic conditions (e.g., HBr in acetic acid) will rapidly cleave the Cbz group.[1][5] While more robust to bases, certain strong basic conditions can also facilitate its removal.[3] For reactions involving chiral centers, maintaining a pH between 8 and 10 is often crucial to prevent racemization if the Cbz group were to be introduced or manipulated.[1][3]

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments.

Scenario 1: Rapid Degradation in an Alcohol-Based Solvent
  • Problem: You dissolve your (R)-Cbz-3-amino-3-phenylpropan-1-ol in methanol for a reaction, but HPLC analysis shows significant degradation within a few hours.

  • Scientific Explanation: Protic solvents like methanol and ethanol can directly participate in the hydrolysis of the carbamate bond, acting as both a solvent and a reagent.[2] This process, known as solvolysis, is often faster than hydrolysis with trace water alone. While typically used for deprotection under specific conditions, even neutral, low-carbon alcohols can cleave Cbz groups on certain sensitive substrates.

  • Solution:

    • Change Solvent System: The most effective solution is to switch to an anhydrous aprotic solvent such as acetonitrile, THF, or DCM.[2]

    • Minimize Exposure Time: If the protic solvent is essential for your reaction chemistry, prepare the solution immediately before use.

    • Control Temperature: Perform the reaction at the lowest possible temperature to decrease the rate of the degradation reaction.

Scenario 2: Appearance of a New Impurity Peak in HPLC Over Time
  • Problem: You observe a small, unidentified peak growing in your HPLC chromatogram after storing a solution in anhydrous acetonitrile for several days.

  • Scientific Explanation: This is likely due to one of three causes:

    • Trace Moisture: Even high-grade anhydrous solvents contain parts-per-million levels of water, which can cause slow hydrolysis over time.[2]

    • Photodegradation: The aromatic rings in the molecule can absorb UV light, which may induce degradation if the solution is exposed to ambient or UV light.[6]

    • Oxidative Degradation: While the Cbz group is relatively stable to oxidation, other parts of the molecule or trace impurities could be susceptible to dissolved oxygen.[7]

  • Solution:

    • Verify Solvent Quality: Use a freshly opened bottle of anhydrous solvent or one that has been properly stored over molecular sieves.

    • Protect from Light: Store the solution in an amber vial or wrap the vial in aluminum foil.

    • Inert Atmosphere: Purge the vial with argon or nitrogen before sealing to displace oxygen.

    • Characterize Impurity: To understand the degradation pathway, consider running a forced degradation study (see Protocol 2) to see if you can intentionally generate the same impurity under specific stress conditions (e.g., acid, base, peroxide, light). This can help in its identification.[8]

Scenario 3: Inconsistent Results Between Batches
  • Problem: You are running a multi-step synthesis and find that the yield and purity of subsequent steps are inconsistent, suspecting the stability of your (R)-Cbz-3-amino-3-phenylpropan-1-ol solution.

  • Scientific Explanation: Inconsistent stability is often a result of un-controlled experimental variables. Minor differences in solvent water content, exposure to air, storage temperature, or time between solution preparation and use can lead to varying levels of degradation, impacting the effective concentration of your starting material.

  • Solution:

    • Standardize Protocols: Implement a strict, standardized protocol for solution preparation and storage as outlined in this guide.

    • Perform Quality Control (QC): Before using a prepared stock solution that has been stored, run a quick purity check via HPLC or TLC to confirm its integrity.

    • Use Fresh Solutions: For the most sensitive reactions, always use freshly prepared solutions of (R)-Cbz-3-amino-3-phenylpropan-1-ol.

Core Concepts: Degradation Pathways

Understanding the chemical mechanisms of degradation is crucial for preventing it. The primary pathways for (R)-Cbz-3-amino-3-phenylpropan-1-ol are hydrolysis and hydrogenolysis.

Caption: Primary degradation pathways for Cbz-protected amines.

Data Summary & Recommended Practices

Table 1: Solvent Selection Guide for (R)-Cbz-3-amino-3-phenylpropan-1-ol
SolventTypeStability RatingComments
Water / BuffersPolar ProticVery Low High risk of hydrolysis. Avoid for storage.[2]
Methanol / EthanolPolar ProticLow Risk of solvolysis. Use fresh for immediate applications only.[2]
AcetonitrilePolar AproticHigh Excellent choice, but must be anhydrous.[2]
DMSO / DMFPolar AproticHigh Ideal for concentrated stock solutions. Must be anhydrous.[2]
Dichloromethane (DCM)Non-polar AproticHigh Good choice, but volatility can concentrate non-volatile impurities. Ensure it is stabilizer-free if necessary.
Tetrahydrofuran (THF)Non-polar AproticModerate-High Good choice, but can form peroxides upon storage. Use fresh, inhibitor-free THF.
Table 2: Overview of Forced Degradation (Stress Testing) Conditions

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6][8]

Stress ConditionTypical Reagent / ConditionPotential Outcome
Acid Hydrolysis 0.1 M HCl, 60°CCleavage of Cbz group to free amine.[1]
Base Hydrolysis 0.1 M NaOH, 60°CCleavage of Cbz group to free amine.[3]
Oxidation 3% H₂O₂, Room TempPotential for oxidation at benzylic positions or the phenyl rings.[7]
Thermal 80°C in solutionAcceleration of hydrolysis/solvolysis; potential for other thermal rearrangements.[9]
Photolytic UV (254/365 nm) & Visible LightDegradation initiated by light absorption by the aromatic systems.[6]

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution

This protocol ensures the highest possible stability for a stock solution intended for use over several days or weeks.

Protocol1 start Start: Prepare Stock Solution step1 1. Select Solvent (e.g., Anhydrous DMSO) start->step1 step2 2. Weigh Compound Use a calibrated balance in a low-humidity environment. step1->step2 step3 3. Prepare Vial Use an amber glass vial with a PTFE-lined cap. step2->step3 step4 4. Purge with Inert Gas Flush vial with Argon or Nitrogen for 1-2 minutes. step3->step4 step5 5. Add Solvent & Compound Add solvent via syringe, then add the solid compound. step4->step5 step6 6. Dissolve Vortex or sonicate briefly until fully dissolved. step5->step6 step7 7. Seal and Store Seal tightly, wrap with parafilm, and store at -20°C. step6->step7 end_node End: Stable Stock Solution step7->end_node

Caption: Workflow for preparing a stable stock solution.

Protocol 2: General Method for a Forced Degradation Study

Objective: To intentionally degrade the compound under controlled stress conditions to identify likely degradation products.[6][8]

  • Prepare Stock Solution: Prepare a ~1 mg/mL solution of (R)-Cbz-3-amino-3-phenylpropan-1-ol in a 50:50 mixture of acetonitrile and water. This co-solvent system ensures solubility under both acidic and basic aqueous conditions.

  • Aliquot Samples: Dispense the stock solution into separate, appropriately labeled vials for each stress condition (Acid, Base, Oxidative, Thermal, Photolytic, and a Control).

  • Apply Stress Conditions:

    • Acid: Add an equal volume of 0.2 M HCl to the 'Acid' vial (final conc. 0.1 M HCl).

    • Base: Add an equal volume of 0.2 M NaOH to the 'Base' vial (final conc. 0.1 M NaOH).

    • Oxidative: Add a small volume of 30% H₂O₂ to the 'Oxidative' vial (final conc. ~3%).

    • Thermal: Place the 'Thermal' vial in a heating block set to 80°C.

    • Photolytic: Place the 'Photolytic' vial in a photostability chamber.

    • Control: Keep the 'Control' vial at room temperature, protected from light.

  • Incubate: Incubate the vials for a set period (e.g., 24, 48, or 72 hours). The goal is to achieve 10-30% degradation, so time may need to be adjusted.[7]

  • Quench and Analyze: At each time point, withdraw an aliquot. For the 'Acid' and 'Base' samples, neutralize them with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method, ideally coupled with a mass spectrometer (LC-MS) to aid in the identification of degradation products.

References

  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis.
  • Organic-Chemistry.org. (2019). Cbz-Protected Amino Groups.
  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups.
  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Grote, A. A. (2002). A Sampling and Analysis Method for Two Amino Alcohols. CDC Stacks.
  • Bajaj, S., et al. (2008). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Song, G., et al. (2016). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry.
  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
  • Cohen, E. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Szafraniec-Szczęsny, J., et al. (2020).
  • European Medicines Agency. (2023).
  • BenchChem. (2025). Physical and chemical properties of (R)-3-(methylamino)-1-phenylpropan-1-ol.
  • BenchChem. (2025). Stability issues of Z-3-Amino-propenal in different solvents.

Sources

Optimization

Technical Support Center: Strategies for Resolving Racemic Cbz-3-amino-3-phenylpropan-1-ol

Welcome to the technical support center for the chiral resolution of Cbz-3-amino-3-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of Cbz-3-amino-3-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this critical chiral intermediate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your resolution strategies effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the resolution of racemic Cbz-3-amino-3-phenylpropan-1-ol.

Q1: What are the primary methods for resolving racemic Cbz-3-amino-3-phenylpropan-1-ol?

The three most effective and commonly employed strategies are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1]

  • Enzymatic Kinetic Resolution (EKR): This biocatalytic approach utilizes an enzyme, most commonly a lipase, to selectively acylate one enantiomer of the racemic alcohol at a much higher rate than the other.[3] This results in one enantiomer being converted to an ester while the other remains as the alcohol, facilitating their separation.[4][5][6]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate the enantiomers.[7] It is particularly useful for high-purity requirements and when other methods are unsuccessful.[3]

Q2: I'm starting a new project with this compound. Which resolution method should I try first?

For preparative scale, diastereomeric salt crystallization is often the most practical and cost-effective starting point. It is a well-established technique that can be scaled up relatively easily. However, its success is not guaranteed and depends heavily on finding a suitable resolving agent and crystallization solvent.

If crystallization fails or proves difficult to optimize, enzymatic kinetic resolution is an excellent alternative. It often provides high enantioselectivity under mild conditions.[3] The main drawback is the theoretical maximum yield of 50% for the desired enantiomer, although this can be addressed by racemizing and recycling the unwanted enantiomer.[3]

Q3: Why is the Cbz (carboxybenzyl) protecting group important in these resolutions?

The Cbz group serves two critical functions. First, it protects the amino group from unwanted side reactions, particularly during enzymatic acylation where the enzyme's activity should be directed towards the hydroxyl group.[4][5] Second, the presence of the Cbz group can influence the physical properties of the molecule, such as its ability to form well-defined crystals in diastereomeric salt formation.

Q4: How do I determine the enantiomeric excess (e.e.) of my resolved product?

Chiral HPLC is the gold standard for accurately determining the enantiomeric excess of your resolved Cbz-3-amino-3-phenylpropan-1-ol. A validated analytical method using a suitable chiral stationary phase is essential for monitoring the success of your resolution and for final product characterization.[3]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter with the primary resolution methods.

Diastereomeric Salt Crystallization

Problem 1: My diastereomeric salt mixture is not crystallizing, or it is "oiling out."

"Oiling out," where the salt separates as a liquid instead of a solid, is a common frustration. This phenomenon is almost always a solubility issue.[8]

  • Causality: The diastereomeric salt is too soluble in the chosen solvent at the given concentration and temperature to form an ordered crystal lattice. Rapid cooling can also contribute to this problem.[8]

  • Solutions:

    • Systematic Solvent Screening: The choice of solvent is paramount.[8] Create a small-scale screening panel with a variety of solvents and solvent mixtures with different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with anti-solvents like hexane or heptane).

    • Controlled Cooling: Allow the solution to cool slowly to room temperature, and then gradually to lower temperatures (e.g., 4 °C).[8] Rapid cooling often leads to supersaturation levels that favor oiling out over crystallization.

    • Concentration Adjustment: Your solution may be too concentrated or too dilute. If too concentrated, dilute the solution. If too dilute, slowly evaporate the solvent to induce supersaturation.[8]

    • Seed Crystals: If you have a small amount of the desired pure diastereomeric salt, adding a seed crystal can induce crystallization.[8]

Problem 2: The enantiomeric excess (e.e.) of my resolved enantiomer is low after crystallization.

  • Causality: This indicates that the solubilities of the two diastereomeric salts in your chosen solvent system are too similar, leading to co-precipitation.

  • Solutions:

    • Recrystallization: One or more recrystallizations of the isolated diastereomeric salt from the same or a different solvent system can significantly enhance the enantiomeric purity.

    • Solvent Optimization: Revisit your solvent screening. The ideal solvent will maximize the solubility difference between the two diastereomers.

    • Resolving Agent Stoichiometry: While a 0.5 molar equivalent of the resolving agent is a common starting point to precipitate one enantiomer, optimizing this ratio can sometimes improve the e.e.[8]

Enzymatic Kinetic Resolution (EKR)

Problem 1: The enzymatic reaction is very slow or not proceeding.

  • Causality: This can be due to several factors including enzyme inhibition, poor enzyme activity, or unfavorable reaction conditions.

  • Solutions:

    • Choice of Acyl Donor and Solvent: Lipases are sensitive to their environment. Non-polar, anhydrous organic solvents like toluene, hexane, or methyl tert-butyl ether (MTBE) are generally preferred.[3] Vinyl acetate is a common and effective acyl donor.[3]

    • Enzyme Source and Activity: Ensure your enzyme (e.g., Novozym 435, a commercially available immobilized Candida antarctica lipase B) is active.[9] Consider trying different lipases, as their selectivity can vary.[10]

    • Temperature Optimization: While lower temperatures can increase enantioselectivity, they also slow down the reaction rate.[3] A typical starting point is 30-40 °C.[3] You may need to find a balance between reaction rate and selectivity.

Problem 2: The enantioselectivity (E-value) of the enzymatic resolution is low.

  • Causality: The enzyme is not discriminating effectively between the two enantiomers under the current reaction conditions.

  • Solutions:

    • Screen Different Lipases: Different lipases can exhibit different enantioselectivities for the same substrate.[10]

    • Vary the Acyl Donor: The structure of the acyl donor can influence the enzyme's selectivity.

    • Temperature Adjustment: As mentioned, lowering the reaction temperature often improves enantioselectivity.[3]

Section 3: Experimental Protocols & Data

Protocol 1: Diastereomeric Salt Crystallization

This protocol provides a general starting point. Optimization of the solvent and resolving agent is often necessary.

  • Salt Formation: In a flask, dissolve 1.0 equivalent of racemic Cbz-3-amino-3-phenylpropan-1-ol in a suitable solvent (e.g., ethanol, 5-10 volumes). In a separate flask, dissolve 0.5-1.0 equivalents of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (1R)-(-)-10-Camphorsulfonic acid) in the same solvent.[1][2]

  • Mixing: Gently warm both solutions (e.g., 40-50 °C) to ensure complete dissolution. Slowly add the resolving agent solution to the racemic amino alcohol solution with stirring.

  • Crystallization: Allow the combined solution to cool slowly to room temperature. If no crystals form, consider adding a seed crystal or further cooling to 4 °C.[3]

  • Isolation: Collect the precipitated diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.[8]

  • Liberation of the Free Amino Alcohol: Suspend the collected salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate). Adjust the pH to >10 with an aqueous base (e.g., 2M NaOH) to deprotonate the amine and break the salt.[3]

  • Extraction and Analysis: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Determine the yield and enantiomeric excess using chiral HPLC.[3]

Protocol 2: Enzymatic Kinetic Resolution
  • Reaction Setup: To a solution of racemic Cbz-3-amino-3-phenylpropan-1-ol (1.0 eq) in an anhydrous, non-polar organic solvent (e.g., toluene), add an acyl donor (e.g., vinyl acetate, 1.5 eq).[3]

  • Enzyme Addition: Add the lipase catalyst (e.g., Novozym 435, typically 10-20% by weight of the substrate).[3]

  • Incubation: Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.[3] The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the unreacted alcohol and the acylated product.

  • Work-up: Once the desired conversion is reached, filter off the enzyme. The filtrate now contains the enantiomerically enriched unreacted alcohol and the acylated enantiomer. These can be separated by standard column chromatography.

  • Deprotection (if necessary): The acylated product can be hydrolyzed back to the free alcohol using standard methods (e.g., mild basic hydrolysis) to obtain the other enantiomer.

Protocol 3: Analytical Chiral HPLC Method

This is a representative method and may require optimization for your specific instrument and column.

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel® OD-H or Chiralpak® AD-H column, is often effective for amino alcohols.[3][7]

  • Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol). A small amount of a basic additive (e.g., diethylamine, 0.1%) is usually necessary to obtain sharp peaks for basic analytes like amino alcohols.[7][11]

  • Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

Parameter Diastereomeric Crystallization Enzymatic Kinetic Resolution Chiral HPLC
Principle Separation of diastereomers with different solubilities.[1]Enzyme-catalyzed selective reaction of one enantiomer.[3]Differential interaction with a chiral stationary phase.[7]
Max. Yield ~50% (can be improved with racemization/recycle).[8]50% (can be improved with racemization/recycle).[3]>95% (preparative scale)
Common Issues Oiling out, low e.e., difficulty finding suitable solvent.[8]Low reaction rate, low enantioselectivity.[3]Column selection, mobile phase optimization, peak shape issues.[7]
Scalability Generally good.Good, especially with immobilized enzymes.Can be costly for large scale.

Section 4: Visualizing the Workflow

A logical approach to selecting and troubleshooting a resolution strategy is crucial for success.

Resolution_Workflow cluster_start Initial Assessment cluster_methods Primary Resolution Strategies cluster_analysis Analysis & Outcome cluster_troubleshooting Troubleshooting Loop start Racemic Cbz-3-amino-3-phenylpropan-1-ol diastereomer Diastereomeric Salt Crystallization start->diastereomer Try First (Preparative) enzymatic Enzymatic Kinetic Resolution (EKR) start->enzymatic Alternative hplc Preparative Chiral HPLC start->hplc High Purity / Small Scale analysis Chiral HPLC Analysis (Determine e.e.) diastereomer->analysis enzymatic->analysis hplc->analysis success Success: High e.e. (>98%) analysis->success failure Failure: Low e.e. or No Separation analysis->failure failure->hplc Consider as alternative troubleshoot_xtal Troubleshoot Crystallization: - Solvent Screening - Cooling Rate - Concentration failure->troubleshoot_xtal If Crystallization Failed troubleshoot_enz Troubleshoot EKR: - Enzyme Choice - Temperature - Acyl Donor failure->troubleshoot_enz If EKR Failed troubleshoot_xtal->diastereomer Re-attempt troubleshoot_enz->enzymatic Re-attempt

Caption: Decision workflow for resolving racemic Cbz-3-amino-3-phenylpropan-1-ol.

References

  • Francalanci, F., Cesti, P., Cabri, W., Bianchi, D., Martinengo, T., & Foa, M. (1987). Lipase-Catalyzed Resolution of Chiral 2-Amino 1-Alcohols. The Journal of Organic Chemistry, 52(23), 5079–5082. [Link]

  • CRIS - Unibo. (n.d.). Lipase-Catalyzed Resolution of Chiral 2-Amino 1-Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Retrieved from [Link]

  • American Chemical Society. (1987). Lipase-catalyzed resolution of chiral 2-amino 1-alcohols. The Journal of Organic Chemistry. [Link]

  • Miyazawa, T., Iwanaga, H., Ueji, S., & Yamada, T. (2000). Optical Resolution of Non-Protein Amino Acids by Lipase-Catalyzed Ester Hydrolysis. Biocatalysis and Biotransformation, 17(6), 461-471. [Link]

  • chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemates. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
  • Gotor-Fernández, V., & Gotor, V. (2011). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids.
  • National Center for Biotechnology Information. (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. Retrieved from [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • Equation Chemical. (n.d.). Cbz-S-3-Amino-3-phenylpropan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-Cbz-3-amino-3-phenylpropan-1-ol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Retrieved from [Link]

  • American Chemical Society. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. [Link]

  • BuyersGuideChem. (n.d.). Cbz-S-3-Amino-3-phenylpropan-1-ol. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]

  • Chandrul, K. K., et al. (2010). Enantiomeric separation in pharmaceutical analysis. Journal of Chemical and Pharmaceutical Research, 2(4), 923-934.
  • Azov, V. A. (n.d.).
  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123.
  • Wawrzyniak, P., & Twarda, A. (2005). Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase.
  • Lorenz, H., & Seidel-Morgenstern, A. (2021). Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization. Chemie Ingenieur Technik, 93(4), 516-527.
  • Reddit. (2023).
  • Google Patents. (n.d.). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Pataj, Z., et al. (2015). High-performance liquid chromatographic separation of unusual Β3-amino acid enantiomers in different chromatographic modes on Cinchona alkaloid-based zwitterionic chiral stationary phases. Amino Acids, 47(11), 2445-2456.
  • National Center for Biotechnology Information. (n.d.). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. Retrieved from [Link]

  • Scholars' Mine - MST.edu. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Retrieved from [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(19), 5989. [Link]

  • ResearchGate. (n.d.). State of the Art in Crystallization‐Induced Diastereomer Transformations. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Aminopropanol Purification &amp; Thermal Stability

Welcome to the Technical Support Center for the purification of aminopropanols. Aminopropanols (such as 3-amino-1-propanol and isopropanolamine) are critical bifunctional intermediates used in pharmaceutical synthesis, p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of aminopropanols. Aminopropanols (such as 3-amino-1-propanol and isopropanolamine) are critical bifunctional intermediates used in pharmaceutical synthesis, polymer production, and gas sweetening. However, their dual functionality (containing both a primary/secondary amine and a hydroxyl group) makes them highly susceptible to thermal degradation during purification.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-yield, high-purity distillation without thermal decomposition.

Troubleshooting FAQs: Thermal Degradation Mechanisms

Q1: Why does my aminopropanol turn yellow or brown during atmospheric distillation? A1: Color changes indicate the formation of highly conjugated polymeric impurities. At atmospheric pressure, 3-amino-1-propanol boils at 187–188 °C[1]. At these elevated temperatures, the molecule undergoes severe thermal stress, leading to oxidative degradation and intermolecular condensation. The primary amine group can react with the hydroxyl group of adjacent molecules, eliminating water to form polyamines. Additionally, exposure to trace oxygen at >150 °C triggers the formation of imines, which rapidly polymerize into colored chromophores[2]. Solution: Always utilize vacuum distillation to lower the boiling point below the degradation threshold.

Q2: I am using vacuum distillation, but I still observe a loss in yield and the formation of a viscous residue. What is happening? A2: You are likely observing CO₂-induced ring closure or prolonged thermal residence time. Amines aggressively absorb atmospheric CO₂ to form carbamates. Upon heating, these carbamates undergo irreversible thermal degradation (ring closure) to form oxazolidinones and imidazolidinones[2]. Self-Validating Check: If your crude mixture was exposed to ambient air for extended periods before distillation, CO₂ absorption has occurred. Solution: Implement a rigorous degassing step prior to heating, and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the system.

Q3: How do I select the optimal pressure for my distillation setup? A3: The goal is to reduce the boiling point to a regime where thermal degradation kinetics are negligible (<120 °C). By reducing the system pressure to 10 mmHg, the boiling point of 3-amino-1-propanol drops from 188 °C to approximately 100–102 °C[1]. For highly sensitive derivatives, utilizing a short-path distillation apparatus at 4 Torr (~4 mmHg) can further depress the boiling point to 65–70 °C[3].

Quantitative Data: Distillation Parameters & Degradation Risk

The following table summarizes the causal relationship between distillation conditions, thermal degradation risk, and expected outcomes for 3-amino-1-propanol.

Distillation ParameterOperating PressureBoiling PointThermal Degradation RiskExpected YieldProduct Appearance
Atmospheric 760 mmHg187–188 °CCritical (Oxidation, Condensation)< 60%Yellow to Brown Liquid
Moderate Vacuum 10 mmHg100–102 °CLow (If inert atmosphere is maintained)85–90%Pale Yellow to Colorless
High Vacuum 4 Torr65–70 °CMinimal (Negligible thermal history)> 95%Pure Colorless Liquid

Workflow Visualization: Degradation Pathways vs. Optimized Purification

The diagram below maps the logical pathways of aminopropanol under thermal stress compared to an optimized vacuum purification workflow.

G Crude Crude Aminopropanol (Contains H2O, CO2, O2) Atmos Atmospheric Distillation (760 mmHg, >180°C) Crude->Atmos No Vacuum Degas Vacuum Degassing & Inert Purge (Argon) Crude->Degas Optimized Protocol Degradation Thermal Degradation (Condensation & Oxidation) Atmos->Degradation Thermal Stress Byproducts Oxazolidinones & Polymeric Amines Degradation->Byproducts Irreversible Vacuum Short-Path Vacuum Distillation (<10 mmHg, <105°C) Degas->Vacuum Prevents Oxidation Pure Pure Aminopropanol (>95% Yield, Colorless) Vacuum->Pure Low Residence Time

Fig 1: Thermal degradation pathways vs. optimized vacuum distillation workflow.

Validated Methodology: Step-by-Step Vacuum Distillation Protocol

To ensure a self-validating and reproducible purification process, follow this optimized short-path vacuum distillation protocol for 3-amino-1-propanol[1].

Phase 1: Apparatus Preparation & Degassing

  • Setup: Assemble a short-path distillation apparatus. Ensure all ground-glass joints are lightly lubricated with high-vacuum silicone grease to prevent air leaks.

  • Loading: Transfer the crude aminopropanol into the distillation flask. Add a PTFE-coated magnetic stir bar to prevent bumping. Do not fill the flask more than 50% capacity.

  • Degassing (Critical Step): Before applying heat, apply a moderate vacuum (approx. 50 mmHg) at room temperature for 30 minutes.

    • Causality: This removes dissolved oxygen and carbon dioxide, preventing the formation of carbamates and subsequent oxazolidinone ring-closure during heating[2].

  • Inert Purge: Isolate the vacuum and backfill the apparatus with ultra-high-purity Argon. Repeat this vacuum-argon cycle three times.

Phase 2: Distillation Execution 5. Vacuum Application: Apply the final high vacuum (target: 10 mmHg or lower). Allow the pressure to stabilize. 6. Heating: Gradually increase the temperature of the oil bath.

  • Self-Validating Check: Monitor the vacuum gauge. A sudden spike in pressure indicates off-gassing from thermal decomposition. If this occurs, immediately lower the bath temperature.

  • Forerun Collection: Collect the initial distillate (typically water and low-boiling volatile organics) that comes over below 95 °C.

  • Main Fraction: Swap the receiving flask and collect the main aminopropanol fraction. At 10 mmHg, 3-amino-1-propanol will distill steadily at 100–102 °C[1]. If operating at 4 Torr, expect the fraction at 65–70 °C[3].

Phase 3: Safe Shutdown 9. Cooling: Once the distillation is complete, remove the heat source. Crucial: Allow the entire apparatus to cool to room temperature while still under vacuum.

  • Causality: Breaking the vacuum while the distillation residue is still hot will cause flash oxidation of the concentrated amines, creating a severe cleaning hazard and potential runaway reaction.

  • Venting: Once cooled, slowly break the vacuum with Argon and safely dispose of the pot residue.

References

  • Source details: Physical properties, boiling points, and vacuum distillation parameters.
  • Source details: Mechanisms of alkanolamine degradation, oxazolidinone formation, and thermal stress factors.
  • Thieme Connect - Product Subclass 6: Azetidines (F. Couty)
  • Source details: Distillation of amines and separation of high-boiling degradation products.

Sources

Optimization

Technical Support Center: Catalyst Selection for Asymmetric Reduction of Cbz-Protected Aminoketones

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the asymmetric reduction of Cbz-protected aminoketones. This guide is designed to p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the asymmetric reduction of Cbz-protected aminoketones. This guide is designed to provide practical, in-depth answers to common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying principles that govern catalyst selection and reaction outcomes. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic routes to chiral amino alcohols, which are crucial building blocks in pharmaceutical development.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary catalyst systems for the asymmetric reduction of Cbz-protected aminoketones, and how do I choose between them?

When selecting a catalyst for the asymmetric reduction of a Cbz-protected aminoketone, the two most prominent and reliable classes of catalysts are oxazaborolidines (CBS catalysts) and ruthenium-based Noyori-type catalysts .[2][3] The choice between them depends on several factors, including the specific substrate structure, desired stereochemical outcome, and practical considerations like reaction conditions and cost.

  • Corey-Bakshi-Shibata (CBS) Catalysts: These are organocatalysts that utilize a stoichiometric borane source (e.g., BH₃·SMe₂ or BH₃·THF) for the reduction.[2][4][5] They are particularly effective for ketones where there is a significant steric difference between the two substituents attached to the carbonyl group.[6] The Cbz-protected amino group can influence the stereochemical outcome through chelation or steric effects.

  • Noyori-type Asymmetric Hydrogenation Catalysts: These are transition metal catalysts, typically ruthenium complexes with chiral phosphine ligands like BINAP.[3][7] They use molecular hydrogen (H₂) as the reducing agent and are highly efficient, often requiring very low catalyst loadings.[2] These catalysts are known for their broad substrate scope and high enantioselectivities.[8][9]

Decision-Making Flowchart:

G start Start: Select Catalyst for Cbz-protected Aminoketone Reduction steric_diff Is there a large steric difference between the two ketone substituents? start->steric_diff cbs Consider CBS Catalyst steric_diff->cbs Yes chelation Does the substrate have potential for chelation control? steric_diff->chelation No noyori Consider Noyori-type Catalyst chelation->noyori Yes functional_group Are there other reducible functional groups present? chelation->functional_group No cbs_adv CBS can be more chemoselective for the ketone. functional_group->cbs_adv Yes noyori_adv Noyori catalysts are highly active and require low loadings. functional_group->noyori_adv No cbs_adv->cbs noyori_adv->noyori

Caption: Catalyst selection workflow.

Q2: How does the Cbz-protecting group influence the stereochemical outcome of the reduction?

The Carboxybenzyl (Cbz) protecting group can play a significant role in directing the stereochemistry of the reduction, primarily through two mechanisms:

  • Steric Hindrance: The bulky Cbz group can sterically block one face of the ketone from the approaching catalyst-reductant complex, favoring hydride delivery from the less hindered face. This effect is particularly pronounced with CBS catalysts, where the substrate interacts with the chiral environment of the oxazaborolidine.[5][6]

  • Chelation Control: In some cases, particularly with transition metal catalysts like ruthenium, the Cbz group, along with the ketone's carbonyl oxygen and the amino group's nitrogen, can form a chelate with the metal center. This coordination locks the substrate into a specific conformation, leading to highly predictable and often excellent enantioselectivity.

Q3: My reaction is complete, how do I accurately determine the enantiomeric excess (ee) of my chiral amino alcohol product?

Accurate determination of enantiomeric excess is critical. The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining ee.[10][11] It involves separating the enantiomers on a chiral stationary phase, allowing for their individual quantification.[10][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries: This method involves forming diastereomeric species by reacting the amino alcohol with a chiral derivatizing agent (like Mosher's acid) or a chiral solvating agent.[10][11][13] The resulting diastereomers will have distinct signals in the NMR spectrum, which can be integrated to determine the ee.[10][13]

  • Chiral Gas Chromatography (GC): For volatile amino alcohols, chiral GC can be an effective method for separating and quantifying enantiomers.[13]

Comparison of Analytical Methods for Enantiomeric Excess (ee) Determination

ParameterChiral HPLCNMR SpectroscopyChiral GC
Principle Differential partitioning on a chiral stationary phase.[10]Formation of diastereomers with a chiral auxiliary, leading to distinct NMR signals.[10]Differential interaction with a chiral stationary phase in the gas phase.[13]
Sensitivity High (µg/mL to ng/mL range).[10]Moderate to Low (typically requires mg of sample).[10]High, suitable for volatile compounds.
Sample Prep Minimal, direct injection of the reaction mixture is often possible.May require derivatization.[13]Derivatization may be necessary to increase volatility.
Throughput High, suitable for screening.Moderate.High.

Troubleshooting Guides

Problem 1: Low Enantioselectivity (ee)

Scenario: You have performed the asymmetric reduction of your Cbz-protected aminoketone, but the enantiomeric excess of the resulting amino alcohol is significantly lower than expected.

Potential Causes and Solutions:

  • Substrate-Catalyst Mismatch: The chosen catalyst may not be optimal for your specific substrate.

    • Solution: If using a CBS catalyst, consider screening different oxazaborolidines with varying steric bulk on the boron atom.[5] For Noyori-type catalysts, screen a panel of chiral phosphine ligands.

  • Background Uncatalyzed Reaction: The reducing agent (e.g., borane) may be reducing the ketone without the influence of the chiral catalyst, leading to a racemic product.[14]

    • Solution: Lower the reaction temperature.[14] This will slow down the uncatalyzed reaction more significantly than the catalyzed one. Also, ensure slow addition of the reducing agent to maintain a low instantaneous concentration.

  • Moisture Contamination: CBS catalysts, in particular, are sensitive to water, which can hydrolyze the oxazaborolidine and reduce enantioselectivity.[5]

    • Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Catalyst Loading: Too low a catalyst loading may not be sufficient to outcompete the background reaction.

    • Solution: While aiming for low catalyst loadings is ideal, systematically increase the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%) to see if it improves the ee.

Troubleshooting Flowchart for Low Enantioselectivity:

G start Low Enantioselectivity (ee) check_moisture Is the reaction strictly anhydrous? start->check_moisture dry_reagents Ensure all reagents and solvents are anhydrous. Use inert atmosphere. check_moisture->dry_reagents No lower_temp Lower the reaction temperature (e.g., 0°C, -20°C, -78°C). check_moisture->lower_temp Yes dry_reagents->start increase_loading Increase catalyst loading. lower_temp->increase_loading screen_catalysts Screen different catalysts or ligands. increase_loading->screen_catalysts

Caption: Troubleshooting low enantioselectivity.

Problem 2: Low or No Conversion

Scenario: After the specified reaction time, analysis of the reaction mixture shows a significant amount of unreacted starting material.

Potential Causes and Solutions:

  • Inactive Catalyst: The catalyst may have decomposed or was not activated properly.

    • Solution (CBS): Ensure the in-situ formation of the active catalyst by allowing sufficient time for the oxazaborolidine to complex with the borane before adding the substrate.[5]

    • Solution (Noyori): The pre-catalyst needs to be activated to the active hydride species.[15] Ensure the activation conditions (e.g., presence of a base, hydrogen pressure) are met.

  • Poorly Soluble Substrate: The Cbz-protected aminoketone may have limited solubility in the reaction solvent, leading to slow reaction rates.

    • Solution: Screen different anhydrous solvents in which your substrate is more soluble. A co-solvent system may also be beneficial.[14]

  • Insufficient Reducing Agent: The amount of reducing agent may be insufficient, or it may have decomposed.

    • Solution: Use a fresh, titrated source of the reducing agent. Consider a slight excess (e.g., 1.2-1.5 equivalents) of borane for CBS reductions. For Noyori hydrogenations, ensure adequate hydrogen pressure.

  • Inhibitors: Impurities in the substrate or solvent could be poisoning the catalyst.

    • Solution: Purify the starting material by recrystallization or column chromatography. Use high-purity solvents.

Problem 3: Difficulty in Product Purification

Scenario: The reaction is complete, but isolating the chiral amino alcohol from the reaction mixture is challenging.

Potential Causes and Solutions:

  • Boron Complexes: In CBS reductions, the product amino alcohol can form a stable complex with boron, making extraction difficult.

    • Solution: During the workup, add a diol like 1,3-propanediol or an amino alcohol like triethanolamine to sequester the boron species, followed by an acidic or basic wash.

  • Emulsion Formation during Workup: The presence of both amino and hydroxyl groups can lead to the formation of emulsions during aqueous workup.

    • Solution: Use brine (saturated NaCl solution) to break up emulsions. Alternatively, a filtration through a pad of celite can be effective.

  • Co-elution during Chromatography: The product may co-elute with byproducts or the catalyst.

    • Solution: Optimize the eluent system for flash chromatography. Sometimes, converting the amino alcohol to a salt (e.g., hydrochloride) can aid in purification by crystallization.

Experimental Protocols

Representative Protocol for CBS Reduction of a Cbz-Protected Aminoketone
  • Apparatus Setup: A flame-dried, two-necked round-bottom flask is equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.[2]

  • Catalyst Preparation: The flask is charged with a solution of the (S)-CBS catalyst (0.1 mmol) in anhydrous tetrahydrofuran (THF, 5 mL).[2] The solution is cooled to -30°C in a dry ice/acetone bath.[2]

  • Borane Addition: Borane-dimethyl sulfide (BH₃·SMe₂, 0.6 mmol) is added dropwise via syringe, and the mixture is stirred for 10 minutes.[2]

  • Substrate Addition: A solution of the Cbz-protected aminoketone (1.0 mmol) in anhydrous THF (5 mL) is added dropwise over 30 minutes.[2]

  • Reaction: The reaction mixture is stirred at -25°C for 7 hours.[2]

  • Quenching and Workup: The reaction is quenched by the slow addition of methanol, followed by 1M HCl. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched amino alcohol.[1]

  • Analysis: The enantiomeric excess of the product is determined using chiral HPLC analysis.[1]

References

  • A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess - Benchchem.
  • A Comparative Guide to Asymmetric Ketone Reduction: Benchmarking CBS Catalysts Against Leading Alternatives - Benchchem.
  • How To Calculate Enantiomeric Excess: Learn Quickly - PharmaGuru.
  • Noyori Asymmetric Hydrogenation - SynArchive. Available from: [Link]

  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. Available from: [Link]

  • Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones - IntechOpen. Available from: [Link]

  • Reagent of the month – CBS oxazaborolidine - SigutLabs. Available from: [Link]

  • Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess - BORZUYA UNIVERSITY. Available from: [Link]

  • CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. Available from: [Link]

  • Noyori Hydrogenation - YouTube. Available from: [Link]

  • discovery and synthesis of chiral amino alcohols - Benchchem.
  • Asymmetric hydrogenation - Wikipedia. Available from: [Link]

  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. Available from: [Link]

  • Technical Support Center: Overcoming Substrate Limitations in Enantioselective Reductions - Benchchem.

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Chiral Synthons: A Comparative Analysis of (R)-Cbz-3-amino-3-phenylpropan-1-ol and Its Peers

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide In the pursuit of stereochemically pure pharmaceuticals, the choice of chiral starting materials is a critical decision that di...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide

In the pursuit of stereochemically pure pharmaceuticals, the choice of chiral starting materials is a critical decision that dictates the efficiency, selectivity, and economic viability of a synthetic route. This guide provides a comprehensive comparison of (R)-Cbz-3-amino-3-phenylpropan-1-ol with other prominent chiral synthons, offering an objective analysis of their applications and performance supported by experimental data.

Introduction to Chiral 1,3-Amino Alcohols and the Role of (R)-Cbz-3-amino-3-phenylpropan-1-ol

Chiral 1,3-amino alcohols are privileged structural motifs found in a wide array of biologically active molecules and are invaluable precursors in asymmetric synthesis.[1] (R)-Cbz-3-amino-3-phenylpropan-1-ol, a derivative of (R)-3-amino-3-phenylpropan-1-ol, is a versatile chiral building block. Its defining features include a phenyl group that allows for π-π stacking interactions, a hydroxyl group, and a carbamate-protected amine, which can be deprotected to liberate a primary amine for further functionalization. While not typically employed as a chiral auxiliary in the classical sense due to the protected amine, its value lies in its role as a precursor to more complex chiral ligands and catalysts.

This guide will compare (R)-Cbz-3-amino-3-phenylpropan-1-ol with two classes of widely used chiral synthons derived from amino acids:

  • Evans-Type Chiral Auxiliaries: Specifically, oxazolidinones derived from (S)-Valinol and (S)-Phenylalaninol. These are workhorses in substrate-controlled asymmetric synthesis.

  • Chiral Amino Alcohols as Ligand Precursors: (S)-Phenylglycinol will be used as a representative example of a readily available amino alcohol used in the synthesis of chiral ligands and catalysts for asymmetric transformations.

The following sections will delve into the distinct applications of these synthons, providing a comparative analysis of their performance in achieving stereochemical control.

Comparative Analysis of Chiral Synthon Applications

The utility of a chiral synthon can be broadly categorized into two main strategies: as a chiral auxiliary that is temporarily incorporated into the substrate to direct a stereoselective reaction, or as a precursor to a chiral catalyst or ligand that can induce enantioselectivity in a catalytic amount.

(R)-Cbz-3-amino-3-phenylpropan-1-ol: A Precursor to Chiral Ligands

The primary application of (R)-Cbz-3-amino-3-phenylpropan-1-ol in asymmetric synthesis is as a chiral scaffold for the generation of more complex chiral molecules, particularly ligands for metal-catalyzed reactions. The carbamate protecting group can be readily removed to provide the free amino alcohol, which can then be further derivatized.

Synthetic Utility Workflow:

Caption: Synthetic pathway from (R)-Cbz-3-amino-3-phenylpropan-1-ol to a chiral ligand for asymmetric catalysis.

Experimental Protocol: Deprotection of (R)-Cbz-3-amino-3-phenylpropan-1-ol

A common method for the removal of the Cbz (benzyloxycarbonyl) group is through catalytic hydrogenolysis.[2][3]

Methodology:

  • Dissolve (R)-Cbz-3-amino-3-phenylpropan-1-ol (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).

  • Subject the mixture to a hydrogen atmosphere (typically 1 atm, balloon) and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude (R)-3-amino-3-phenylpropan-1-ol, which can be purified by crystallization or chromatography.

Evans-Type Chiral Auxiliaries: Masters of Substrate-Controlled Asymmetric Synthesis

Chiral oxazolidinones, pioneered by David A. Evans, are among the most reliable and widely used chiral auxiliaries.[4] They are typically derived from readily available amino alcohols such as valinol and phenylalaninol. These auxiliaries are acylated and then subjected to reactions such as aldol additions, alkylations, and conjugate additions, where the bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to high diastereoselectivity.

General Workflow for Evans Auxiliaries:

Caption: General workflow for the application of Evans-type chiral auxiliaries in asymmetric synthesis.

Performance Comparison of Evans Auxiliaries in Asymmetric Alkylation:

Chiral Auxiliary PrecursorSubstrateElectrophileYield (%)Diastereomeric Excess (d.e., %)Reference
D-ValinolN-propionyl oxazolidinoneBenzyl bromide>95>99[5]
L-PhenylalaninolN-propionyl oxazolidinoneBenzyl bromide90-95>98[5]

Experimental Protocol: Synthesis of an Evans Auxiliary from (S)-Valinol

Methodology:

  • To a solution of (S)-valinol (1.0 eq) in a suitable solvent (e.g., ethyl acetate), add diethyl carbonate (1.2 eq) and a catalytic amount of a base (e.g., sodium methoxide).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude (S)-4-isopropyloxazolidin-2-one can be purified by recrystallization or column chromatography.

(S)-Phenylglycinol: A Versatile Precursor for Chiral Ligands and Catalysts

(S)-Phenylglycinol is another readily available chiral amino alcohol that serves as a valuable precursor for a variety of chiral ligands and catalysts. Its simple structure allows for straightforward modification to generate ligands for a range of asymmetric transformations.

Application as a Ligand in Asymmetric Transfer Hydrogenation:

The asymmetric transfer hydrogenation of prochiral ketones to chiral alcohols is a widely used and important transformation. Ligands derived from chiral amino alcohols are often employed to induce enantioselectivity in these reactions.

Performance Comparison of Amino Alcohol-Derived Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone:

Chiral Amino Alcohol LigandCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
(1R,2S)-(-)-NorephedrineRu(II)9592(R)[6]
(1S,2R)-(+)-cis-1-Amino-2-indanolRu(II)High92(R)[7]
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolRu(II)High95(S)[6]

Note: While direct comparative data for a ligand derived from (R)-3-amino-3-phenylpropan-1-ol in this specific reaction was not found in the searched literature, the table illustrates the high levels of enantioselectivity achievable with other amino alcohol-derived ligands.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

The following is a general procedure for the asymmetric transfer hydrogenation of acetophenone using a ruthenium catalyst with a chiral amino alcohol ligand.[8]

Methodology:

  • In an inert atmosphere, a mixture of [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral amino alcohol ligand (2.2 mol%) in isopropanol is heated to 80 °C for 10 minutes to form the catalyst.

  • The mixture is cooled to room temperature, and a solution of acetophenone (1.0 eq) in isopropanol is added.

  • A solution of a base (e.g., KOH or NaOH) in isopropanol is then added to initiate the reaction.

  • The reaction is stirred at room temperature and monitored by GC or TLC.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and the product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.

Conclusion: Selecting the Right Chiral Synthon

The choice of a chiral synthon is a strategic decision that depends on the specific goals of a synthesis.

  • (R)-Cbz-3-amino-3-phenylpropan-1-ol is an excellent choice as a chiral building block for the synthesis of more complex chiral molecules, particularly ligands for asymmetric catalysis. Its utility lies in its defined stereochemistry and the potential for further elaboration after deprotection.

  • Evans-type auxiliaries , derived from amino alcohols like valinol and phenylalaninol, remain the gold standard for substrate-controlled asymmetric synthesis . They offer high and predictable levels of diastereoselectivity for a variety of C-C bond-forming reactions.

  • Chiral amino alcohols like (S)-phenylglycinol provide a versatile and cost-effective platform for the development of chiral ligands and catalysts . Their modular nature allows for fine-tuning of steric and electronic properties to optimize performance in a given catalytic transformation.

Ultimately, a thorough understanding of the strengths and limitations of each class of chiral synthon empowers researchers to design and execute more efficient and selective synthetic routes toward valuable, enantiomerically pure molecules.

References

  • Bergmeier, S. C. The synthesis of vicinal amino alcohols. Tetrahedron2000, 56 (17), 2561–2576.
  • Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996, 96 (2), 835–875.
  • BenchChem. Harnessing Chirality: A Comparative Guide to the Efficacy of D-Valinol-Derived Auxiliaries in Asymmetric Synthesis. B105835.
  • Hu, H.; Wang, Z. Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. J. Am. Chem. Soc.2023, 145 (38), 20775–20781.
  • Uehling, M. R.; Marion, C. M.; Boudreau, M. R. Asymmetric synthesis of beta-amino alcohols by reductive cross-coupling of benzylideneamine with planar chiral benzaldehydes. Org. Lett.2002, 4 (5), 835–838.
  • Vicario, J. L.; Badía, D.; Carrillo, L. Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. J. Org. Chem.2001, 66 (17), 5801–5807.
  • BenchChem. A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol. B0031.
  • Wisman, G. W. A.; Janssen, L. J. J.; de Vries, J. G.; van der Molen, M. J. Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand. Org. Process Res. Dev.2006, 10 (3), 423–429.
  • Wu, X.; Li, X.; King, F.; Xiao, J. β-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water. J. Mol.
  • Kollár, L.; Kállay, Z.; Kégl, T. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study.
  • BenchChem. Chiral Synthesis of 3-Amino-1-(furan-3-yl)
  • Kumari, N.; Singh, R. K.; Mongal, B. N.; Dwivedi, A.; Dixit, P.; Pandey, A. K. Amine Tris(phenolate)
  • Ismail, I. M.; Prasad, M.; Kumar, L. S. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. Int. J. Pharm. Res. Sch.2018, 7 (4), 31-39.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link] (accessed Mar 11, 2026).

  • Bhattacharjya, A.; Klumphu, P.; Lipshutz, B. H. A tandem deprotection/coupling sequence for solution-phase peptide synthesis in water. Green Chem.2017, 19 (19), 4533–4537.
  • Stegbauer, S.; Jandl, C.; Bach, T. Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. Acc. Chem. Res.2020, 53 (9), 1957–1970.
  • Sultane, P. R.; Mete, T. B.; Bhat, R. G. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Lett.2015, 56 (16), 2067–2070.
  • Yildiz, Y.; Tanyeli, C.; Direkel, S. ChemInform Abstract: An Oxazaborolidine-Based Catalytic Method for the Asymmetric Synthesis of Chiral Allylic Alcohols. ChemInform2015, 46 (35).
  • Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981, 103 (8), 2127–2129.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link] (accessed Mar 11, 2026).

  • AppliChem. (R)-Cbz-3-amino-3-phenylpropan-1-ol. [Link] (accessed Mar 11, 2026).

  • Der Pharma Chemica. Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. [Link] (accessed Mar 11, 2026).

  • PubChem. (R)-Cbz-3-amino-3-phenylpropan-1-ol. [Link] (accessed Mar 11, 2026).

  • Kawanami, Y.; Murao, S.; Ohga, T.; Kobayashi, N. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron2003, 59 (42), 8411–8414.
  • ResearchGate. Examples of bioactive β-phenylalanine and 3-amino-3-phenylpropanol motif-containing compounds. [Link] (accessed Mar 11, 2026).

  • Sultane, P. R.; Mete, T. B.; Bhat, R. G. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Lett.2015, 56 (16), 2067–2070.
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  • Chen, Y.; Li, Y.; Liu, Y.; Wang, Y.; Zhang, J. The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. New J. Chem.2021, 45 (2), 856–865.
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Comparative

Comparative analysis of synthetic routes for (R)-3-amino-3-phenylpropan-1-ol derivatives

An In-Depth Comparative Analysis of Synthetic Routes for (R)-3-amino-3-phenylpropan-1-ol Derivatives Introduction The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Ch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of Synthetic Routes for (R)-3-amino-3-phenylpropan-1-ol Derivatives

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Chiral 1,3-amino alcohols, specifically (R)-3-amino-3-phenylpropan-1-ol and its derivatives, are critical chiral building blocks, or synthons, in the production of several key active pharmaceutical ingredients (APIs).[1] The precise three-dimensional arrangement of functional groups is paramount, as it dictates the molecule's interaction with biological targets like enzymes and receptors, fundamentally influencing drug efficacy and safety.[1]

Notably, (R)-3-amino-3-phenylpropan-1-ol serves as a crucial intermediate for the synthesis of prominent drugs such as (R)-Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and (R)-atomoxetine, a selective norepinephrine reuptake inhibitor.[2][3] Given that the desired pharmacological activity is often confined to a single enantiomer, the development of efficient, scalable, and highly stereoselective synthetic methodologies is an area of intense industrial and academic research.[1][2]

This guide provides a comprehensive comparative analysis of the principal synthetic strategies to obtain (R)-3-amino-3-phenylpropan-1-ol derivatives. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative assessment of their performance based on yield, enantioselectivity, and scalability to assist researchers and drug development professionals in making informed decisions.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of the target chiral amino alcohol can be broadly categorized into three main approaches: the asymmetric reduction of a prochiral precursor, the resolution of a racemic mixture, and synthesis from a pre-existing chiral starting material. Each strategy presents a unique set of advantages and challenges in terms of efficiency, cost, and scalability.

Asymmetric Reduction of Prochiral β-Amino Ketones

The most convergent and widely employed strategy is the asymmetric reduction of a prochiral β-amino ketone, such as 3-(methylamino)-1-phenylpropan-1-one. This approach creates the desired chiral center in a single, highly controlled step. The success of this method hinges on the choice of the chiral catalyst, which can be a transition metal complex, an organocatalyst, or an enzyme.

Asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are powerful techniques that utilize chiral transition metal catalysts, typically based on rhodium (Rh), ruthenium (Ru), or iridium (Ir), to deliver hydrogen with high enantiofacial selectivity.[4][5]

Causality of Experimental Choices: The catalyst's efficacy is derived from the chiral ligand, often a phosphine ligand like DuanPhos, which coordinates to the metal center. This coordination creates a chiral environment that forces the β-amino ketone substrate to bind in a specific orientation. The subsequent hydride transfer from the metal to the carbonyl carbon occurs preferentially on one face of the ketone, leading to a high excess of the desired (R)-enantiomer.[6] Asymmetric transfer hydrogenation offers a practical advantage as it avoids the need for high-pressure hydrogenation equipment, often using isopropanol or a formic acid/triethylamine mixture as the hydrogen source.[4][5]

Experimental Protocol: Asymmetric Hydrogenation with Rh-DuanPhos Catalyst [6]

  • Reactor Preparation: In a high-pressure reactor, dissolve 3-(methylamino)-1-phenylpropan-1-one hydrochloride and a catalytic amount (e.g., 0.01-0.1 mol%) of [Rh(COD)(DuanPhos)]BF₄ in a suitable degassed solvent such as methanol.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen (typically 5-50 atm).

  • Reaction: Stir the mixture at a controlled temperature (e.g., room temperature to 50 °C) until the reaction is complete. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, carefully vent the reactor. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by crystallization to afford enantiomerically enriched (R)-3-(methylamino)-1-phenylpropan-1-ol.

The Corey-Bakshi-Shibata (CBS) reduction is a prominent organocatalytic method that employs a chiral oxazaborolidine catalyst, such as (R)-2-Methyl-CBS-oxazaborolidine, to mediate the enantioselective reduction of ketones with a borane source (e.g., borane-dimethyl sulfide complex, BMS).[2][7]

Causality of Experimental Choices: The reaction proceeds through a six-membered transition state where the oxazaborolidine catalyst coordinates to both the borane and the ketone's carbonyl oxygen.[1] The steric bulk of the catalyst's substituent directs the hydride delivery from the borane to a specific face of the ketone, thus controlling the stereochemical outcome. This method is highly predictable and often provides excellent enantioselectivity (>95% ee).[1][8]

Experimental Protocol: CBS-Catalyzed Asymmetric Reduction [9]

  • Catalyst Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents, typically as a 1 M solution in toluene).

  • Reaction Setup: Add anhydrous tetrahydrofuran (THF) and cool the solution to -20 °C using a suitable cooling bath.

  • Borane Addition: Slowly add the borane-dimethyl sulfide (BMS) complex (1.1 equivalents) to the catalyst solution and stir for approximately 10 minutes.

  • Substrate Addition: In a separate flask, dissolve the 3-amino-1-phenylpropan-1-one precursor (1.0 equivalent) in anhydrous THF. If starting from a hydrochloride salt, neutralize it with a base like triethylamine and filter off the resulting salt.

  • Reduction: Add the substrate solution dropwise to the pre-formed catalyst-borane complex at -20 °C. Stir the reaction at this temperature until completion, as monitored by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol at -20 °C. Allow the mixture to warm to room temperature.

  • Purification: Remove the solvent under reduced pressure. The residue is then typically subjected to an aqueous work-up (e.g., washing with saturated sodium bicarbonate and brine) and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by silica gel column chromatography.

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), offers an environmentally benign and highly selective alternative to traditional chemical methods.[3]

Causality of Experimental Choices: KREDs are enzymes that have evolved to reduce ketones and aldehydes with exceptional stereoselectivity. The substrate enters a precisely shaped active site within the enzyme, where it is held in a specific orientation relative to a cofactor (typically NADH or NADPH). This precise positioning ensures that the hydride transfer from the cofactor occurs to only one face of the carbonyl, resulting in nearly perfect enantiomeric excess (often >99% ee) under mild reaction conditions (room temperature and neutral pH).[3]

Synthesis from a Chiral Precursor: Reductive Ring-Opening

This strategy begins with a molecule that already contains the required stereocenter. A common approach involves the catalytic hydrogenation of a chiral precursor like 2-Methyl-5-phenylisoxazolidine.

Causality of Experimental Choices: The isoxazolidine ring system is a stable precursor that can be synthesized stereoselectively. The key step is the reductive cleavage of the weak N-O bond within the ring.[10][11] Catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) provides the necessary hydrogen atoms to break this bond and reduce the nitrogen and oxygen, directly yielding the target 1,3-amino alcohol. The stereochemistry of the final product is directly determined by the enantiomeric purity of the starting isoxazolidine.[6]

Experimental Protocol: Synthesis via 2-Methyl-5-phenylisoxazolidine [10]

  • Reaction Setup: In a glass pressure reactor, prepare a solution of 2-Methyl-5-phenylisoxazolidine (1.0 equivalent) in tetramethylene sulfone.

  • Catalyst Addition: Add 5% Palladium on carbon (Pd/C) catalyst (e.g., 5% by weight of the substrate) to the solution.

  • Hydrogenation: Seal the reactor, heat it to 50°C, and pressurize with hydrogen gas to 40 psig. Maintain these conditions with stirring for 24 hours.

  • Second Stage: After the initial hydrogenation, introduce ethanol into the reaction vessel and continue the reaction under the same temperature and pressure for an additional 48 hours.

  • Work-up: After cooling and venting the reactor, filter the mixture to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure, and the resulting product is purified, typically by distillation or chromatography, to yield the desired amino alcohol.

Chiral Resolution of a Racemic Mixture

Chiral resolution is a classical and robust method for separating enantiomers from a racemic mixture. This technique relies on the reaction of the racemic amino alcohol with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.

Causality of Experimental Choices: Diastereomers possess different physical properties, such as solubility. By reacting racemic 3-(methylamino)-1-phenylpropan-1-ol with an enantiomerically pure acid like S-(+)-mandelic acid, two diastereomeric salts are formed: [(R)-amino alcohol · (S)-acid] and [(S)-amino alcohol · (S)-acid]. One of these salts will typically be less soluble in a given solvent system and will preferentially crystallize out of the solution.[6] After separating the crystallized salt by filtration, the chiral acid can be removed by treatment with a base, liberating the desired enantiomerically pure (R)-amino alcohol. The primary drawback of this method is that the theoretical maximum yield for the desired enantiomer is only 50%.

Experimental Protocol: Resolution with S-(+)-Mandelic Acid [6]

  • Salt Formation: Prepare a solution of racemic 3-(methylamino)-1-phenylpropan-1-ol (1.0 equivalent) in a suitable solvent mixture, such as dimethyl ketone (DMK) and methyl tert-butyl ether (MTBE).

  • Addition of Resolving Agent: Add S-(+)-mandelic acid (0.5 equivalents) to the solution in one portion.

  • Crystallization: Heat the resulting solution to approximately 50 °C to ensure complete dissolution. Seed the solution with authentic crystals of the desired diastereomeric salt [the S-(+)-mandelic acid salt of (R)-3-(methylamino)-1-phenylpropan-1-ol].

  • Cooling and Isolation: Stir the mixture for 1 hour at 50 °C, then cool it to ambient temperature over one hour, followed by stirring for an additional 16 hours to maximize crystallization.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash it with a cold solvent.

  • Liberation of Free Amine: Dissolve the isolated salt in water and treat it with a base (e.g., aqueous NaOH) to deprotonate the mandelic acid and the amine. Extract the free (R)-amino alcohol with an organic solvent. Dry the organic layer and remove the solvent to yield the enantiomerically enriched product.

Comparative Data and Workflow Visualization

The choice of an optimal synthetic route is a trade-off between yield, enantioselectivity, cost, and scalability. The following table summarizes the performance of the discussed methods.

Table 1: Comparative Analysis of Synthetic Routes

Synthetic StrategyKey Reagents/CatalystStarting MaterialTypical Yield (%)Enantiomeric Excess (ee) (%)Key AdvantagesLimitations
Asymmetric Hydrogenation Rh-DuanPhos, H₂3-(methylamino)-1-phenylpropan-1-one90-95%[6]>99%[2]High yield and enantioselectivity in one step; good for large scale.High cost of noble metal catalysts and chiral ligands.
CBS Reduction (R)-Methyl-CBS, Borane-DMS3-(methylamino)-1-phenylpropan-1-one>95%[2]>99%[2]Excellent and predictable stereocontrol; well-established method.Requires stoichiometric borane reagents; sensitive to air and moisture.
Biocatalysis (KRED) Ketoreductase, Cofactor3-(methylamino)-1-phenylpropan-1-oneHigh>99%[3]Extremely high enantioselectivity; mild, green conditions.Enzyme availability and stability can be a factor; substrate scope may be limited.
Reductive Ring-Opening 5% Pd/C, H₂2-Methyl-5-phenylisoxazolidineHigh[6]Dependent on precursor's ee[6]Utilizes a pre-formed chiral center; straightforward reduction.Requires a multi-step synthesis of the chiral precursor.
Chiral Resolution (S)-(+)-Mandelic Acid(±)-3-(methylamino)-1-phenylpropan-1-ol~28% (for R-enantiomer)[6]>93%[6]Robust, well-understood technology; no complex catalysts needed.Theoretical maximum yield of 50%; often iterative process required for high ee.

Logical Workflow for Selecting a Synthetic Route

The decision-making process for selecting a synthetic route can be visualized as a logical workflow.

G start Start: Need (R)-3-amino-3- phenylpropan-1-ol Derivative q1 High Yield & Enantiopurity Required for Large Scale? start->q1 q2 Racemic Precursor Readily Available? q1->q2 No asym_red Asymmetric Reduction (Hydrogenation, CBS, KRED) q1->asym_red  Yes q3 Specific Chiral Precursor Available? q2->q3 No chiral_res Chiral Resolution q2->chiral_res  Yes chiral_pool Synthesis from Chiral Precursor (e.g., Ring-Opening) q3->chiral_pool  Yes re_eval Re-evaluate Project Goals or Develop New Route q3->re_eval No

Caption: Decision workflow for selecting a synthetic route.

Overall Synthetic Pathways Visualization

The primary convergent and linear approaches can be summarized in the following diagram.

G cluster_0 Asymmetric Reduction Route (Convergent) cluster_1 Resolution & Chiral Pool Routes (Linear) ketone Prochiral β-Amino Ketone product_r (R)-3-Amino-3-phenylpropan-1-ol ketone->product_r Chiral Catalyst (Metal, Organo, or Bio) racemate Racemic Amino Alcohol resolution Diastereomeric Salt Formation & Separation racemate->resolution product_r2 (R)-3-Amino-3-phenylpropan-1-ol resolution->product_r2 chiral_precursor Chiral Precursor (e.g., Isoxazolidine) chiral_precursor->product_r2 Transformation (e.g., Ring-Opening)

Caption: Overview of convergent vs. linear synthetic strategies.

Conclusion

The synthesis of enantiomerically pure (R)-3-amino-3-phenylpropan-1-ol derivatives is a well-optimized field offering multiple robust strategies. For large-scale production where efficiency and stereochemical purity are paramount, catalytic asymmetric reduction of the corresponding prochiral β-amino ketone stands out as the most attractive approach.[6] The choice between transition metal catalysis, organocatalysis, or biocatalysis will depend on specific factors such as catalyst cost, availability, and process development capabilities. While classical chiral resolution remains a viable, albeit lower-yielding, option, and synthesis from the chiral pool offers direct access if the precursor is available, the elegance and efficiency of asymmetric catalysis have made it the dominant strategy in modern pharmaceutical manufacturing. The continued development of novel, more active, and cost-effective catalysts will further enhance the accessibility of these vital chiral intermediates.

References

  • Benchchem. Synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol: A Technical Guide to Precursors and Methodologies.
  • Benchchem. Application Notes and Protocols for the Asymmetric Synthesis of (R)-3-(Methylamino)-1-phenylpropan-1-ol.
  • MDPI. Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments.
  • Benchchem. A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol.
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  • Benchchem. A Comparative Guide to the Synthesis of (R)- and (S)-3-(methylamino)-1-phenylpropan-1-ol Enantiomers.
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  • Benchchem. A Comparative Guide to Catalysts for the Synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol.
  • RSC Publishing. Enantio- and diastereoselective synthesis of γ-amino alcohols.
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Validation

A Researcher's Guide to Sourcing and Qualifying Analytical Standards for (R)-Cbz-3-amino-3-phenylpropan-1-ol

In the landscape of pharmaceutical development and quality control, the integrity of your analytical data is fundamentally tethered to the quality of your reference standards. This guide provides a comprehensive framewor...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the integrity of your analytical data is fundamentally tethered to the quality of your reference standards. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on sourcing, comparing, and validating analytical standards for the chiral intermediate, (R)-Cbz-3-amino-3-phenylpropan-1-ol (CAS No: 888298-05-3). We will move beyond a simple supplier list to an in-depth analysis of the critical-to-quality attributes of a reference standard and the experimental methodologies required for its verification.

The Criticality of a High-Purity Analytical Standard

(R)-Cbz-3-amino-3-phenylpropan-1-ol is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry at the benzylic position is often crucial for the pharmacological activity and safety profile of the final drug product.[1][2] Consequently, an analytical standard of this compound must be of high chemical and enantiomeric purity to serve as a reliable benchmark for identification, purity, and assay measurements. Using a poorly characterized standard can lead to inaccurate quantification of impurities, incorrect assay values, and potentially compromise the quality of the drug substance.

Supplier Selection: A Comparative Framework

While a multitude of chemical suppliers exist, not all provide materials suitable for use as an analytical reference standard. A true reference standard is distinguished by the comprehensiveness of its characterization and the accompanying documentation. When evaluating potential suppliers, it is imperative to look beyond the label-claim purity and scrutinize the Certificate of Analysis (CofA) for detailed analytical data.

Below is a comparative table outlining key parameters to consider when sourcing an analytical standard for (R)-Cbz-3-amino-3-phenylpropan-1-ol. This table is populated with representative information based on typical supplier offerings; however, you must always request a lot-specific CofA for a thorough evaluation.

Parameter Supplier A (Illustrative) Supplier B (Illustrative) Supplier C (Illustrative) Importance & What to Look For
Stated Purity ≥98% (HPLC)99.5% (HPLC)98%High purity is essential. Look for the analytical technique used (e.g., HPLC, GC, qNMR). A higher percentage is generally better, but the method of determination is critical.
Enantiomeric Purity (e.e.) Not specified≥99.0% e.e. (Chiral HPLC)Not specifiedCrucial for a chiral compound. The enantiomeric excess should be high and determined by a suitable chiral separation technique.
Certificate of Analysis (CofA) Basic CofA providedComprehensive, lot-specific CofABasic CofA providedA comprehensive CofA should include identity confirmation (e.g., ¹H NMR, MS), purity by a chromatographic method, enantiomeric purity, and residual solvent analysis.
Characterization Data Provided HPLC chromatogram¹H NMR, HPLC, Chiral HPLC, and MS dataNone provided upfrontThe availability of raw or interpreted spectral and chromatographic data provides confidence in the standard's identity and purity.
Regulatory Compliance Research gradeManufactured under ISO 9001Research gradeFor later-stage development and QC, sourcing from suppliers with recognized quality management systems is advisable.
Traceability Not specifiedTraceable to a primary standardNot specifiedFor GMP applications, traceability to a pharmacopeial or other primary standard is often required.[3][4]

Expert Insight: Do not mistake a "research chemical" for a "reference standard." A true reference standard has been extensively characterized to be an authentic material of high purity.[3] While a research chemical from suppliers like Simagchem Corporation or Xiamen Equation Chemical Co.,Ltd can be of high quality, it may lack the comprehensive documentation required for a reference standard.[5] For rigorous analytical work, consider established suppliers of reference materials like Sigma-Aldrich, TCI America, or LGC Standards, who often provide more detailed characterization data.[6][7]

In-House Verification: A Self-Validating System

Upon receiving a candidate analytical standard, it is best practice to perform in-house verification to confirm its identity, purity, and fitness for purpose. The following protocols provide a framework for this validation.

Experimental Workflow for Standard Qualification

cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Final Qualification identity_nmr ¹H NMR Spectroscopy identity_ms Mass Spectrometry (MS) identity_nmr->identity_ms Confirms Mass purity_hplc Purity by HPLC-UV identity_ms->purity_hplc Identity Confirmed enantiomeric_purity Enantiomeric Purity by Chiral HPLC purity_hplc->enantiomeric_purity Chemical Purity ≥99% qualification Qualify for Use enantiomeric_purity->qualification Enantiomeric Purity ≥99% e.e. start Receive Candidate Analytical Standard start->identity_nmr

Caption: Workflow for the in-house qualification of an analytical standard.

Protocol 1: Identity Confirmation via ¹H NMR and Mass Spectrometry

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight. Together, they provide unambiguous identification.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the (R)-Cbz-3-amino-3-phenylpropan-1-ol standard and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected Chemical Shifts (δ): Based on the structure, expect signals corresponding to the aromatic protons of the phenyl and Cbz groups (typically δ 7.2-7.4 ppm), a multiplet for the benzylic proton, multiplets for the methylene protons, and a signal for the hydroxyl proton. The carbamate NH proton will also be present.

  • Mass Spectrometry Acquisition:

    • Prepare a dilute solution of the standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an electrospray ionization mass spectrometer (ESI-MS).

    • Expected m/z: The molecular formula is C₁₇H₁₉NO₃ with a molecular weight of 285.34 g/mol .[8] Expect to observe the protonated molecule [M+H]⁺ at m/z 285.1 or other adducts such as [M+Na]⁺.

Protocol 2: Enantiomeric Purity Assessment by Chiral HPLC

Rationale: Due to the critical nature of stereochemistry, confirming the enantiomeric excess (e.e.) is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis, utilizing a chiral stationary phase (CSP) to differentiate between enantiomers.[1][9] Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds.[1][10]

cluster_enantiomers CSP Chiral Stationary Phase (Polysaccharide-based) Helical Polymer Groove Separation Separation (R)-enantiomer retained longer CSP->Separation R_enantiomer (R)-enantiomer Interaction Differential Interaction R_enantiomer->Interaction S_enantiomer (S)-enantiomer S_enantiomer->Interaction Interaction->CSP:f0

Caption: Principle of chiral separation by HPLC.

Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.[1]

    • Chiral Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

    • Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of n-Hexane and a polar modifier like isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution.[1]

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The two enantiomers, if present, will elute at different retention times.

    • Calculate the enantiomeric excess (% e.e.) using the peak areas of the (R) and (S) enantiomers: % e.e. = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

    • A high-quality standard should exhibit a large peak for the (R)-enantiomer and a very small or non-existent peak for the (S)-enantiomer.

Conclusion

Sourcing a high-quality analytical standard for (R)-Cbz-3-amino-3-phenylpropan-1-ol is a critical step that underpins the reliability of subsequent research and development activities. By moving beyond simple supplier selection and implementing a rigorous in-house qualification program, researchers can ensure the accuracy and integrity of their analytical results. The causality is clear: a well-characterized standard leads to reliable data, which in turn supports robust drug development and ensures patient safety. This guide provides the framework and the detailed protocols to establish such a self-validating system within your laboratory.

References

  • Cbz-R-3-Amino-3-phenylpropan-1-ol | 888298-05-3 - BuyersGuideChem. BuyersGuideChem. Available at: [Link]

  • (R)-3-Amino-1-phenyl-propan-1-ol suppliers and producers - BuyersGuideChem. BuyersGuideChem. Available at: [Link]

  • (R)-Cbz-3-amino-3-phenylpropan-1-ol | C17H19NO3 - PubChem. PubChem. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Phenomenex. Available at: [Link]

  • Reference-Standard Material Qualification | Pharmaceutical Technology. Pharmaceutical Technology. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Characterization of (R)-Cbz-3-amino-3-phenylpropan-1-ol and its Chiral Counterparts

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of chiral intermediates is a cornerstone of successful and reproducible synthesis. This guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of chiral intermediates is a cornerstone of successful and reproducible synthesis. This guide provides a comprehensive technical overview and comparative analysis of (R)-Cbz-3-amino-3-phenylpropan-1-ol, a key chiral building block, and its relevant alternatives. We will delve into the critical analytical techniques required for its characterization, compare its properties to its enantiomer and other protected forms, and provide actionable experimental protocols.

The Significance of Chiral 3-Amino-3-phenylpropan-1-ol Derivatives in Medicinal Chemistry

The 3-amino-3-phenylpropan-1-ol scaffold is a privileged structure in medicinal chemistry, forming the core of several important pharmaceutical agents. The stereochemistry at the C3 position is often crucial for the therapeutic activity and safety profile of the final drug molecule. For instance, optically active derivatives of 3-amino-1-phenylpropan-1-ol are key intermediates in the synthesis of drugs such as Fluoxetine (an antidepressant) and Tomoxetine (used for ADHD).[1] The (R)- and (S)-enantiomers of these drugs can exhibit vastly different pharmacological activities and metabolic fates, underscoring the critical need for enantiomerically pure starting materials.

The use of protecting groups, such as the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) groups, is fundamental in the multi-step synthesis of these complex molecules. These groups temporarily mask the reactive amine functionality, preventing unwanted side reactions and allowing for selective transformations at other parts of the molecule. The choice between Cbz and Boc is a strategic one, often dictated by the overall synthetic route and the lability of other functional groups present in the molecule.[2]

Comparative Analysis of (R)-Cbz-3-amino-3-phenylpropan-1-ol and its Alternatives

A thorough understanding of a chiral intermediate requires a comparative analysis of its properties against its enantiomer and other closely related structures. This allows for the development of robust analytical methods for quality control and enantiomeric purity assessment.

Physical and Chemical Properties

The physical properties of these compounds, such as melting point and optical rotation, are fundamental for their initial identification and for a rapid assessment of their purity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Optical Rotation [α]D
(R)-Cbz-3-amino-3-phenylpropan-1-ol C₁₇H₁₉NO₃285.34[3]Not ReportedNot Reported
(S)-Cbz-3-amino-3-phenylpropan-1-ol C₁₇H₁₉NO₃285.34[4]Not ReportedNot Reported
(R)-3-amino-3-phenylpropan-1-ol C₉H₁₃NO151.21[5]77[5]Not Reported
(R)-Boc-3-amino-3-phenylpropan-1-ol C₁₄H₂₁NO₃251.32Not Reported+53° to +55° (c=1, CHCl₃)

The lack of reported specific rotation and melting point for the Cbz-protected enantiomers in readily available literature highlights the importance of in-house characterization. The distinct melting point of the unprotected (R)-enantiomer and the specific rotation of the Boc-protected analogue provide valuable benchmarks for comparison.

The Strategic Choice of Protecting Groups: Cbz vs. Boc

The Cbz and Boc groups are two of the most common amine protecting groups in organic synthesis, particularly in peptide chemistry. Their selection is a critical decision in designing a synthetic route due to their orthogonal deprotection conditions.[2][6]

FeatureCarboxybenzyl (Cbz)tert-Butoxycarbonyl (Boc)
Structure Benzyl-O-(C=O)-t-Butyl-O-(C=O)-
Stability Stable to acidic and mildly basic conditions.Stable to basic, nucleophilic, and reductive conditions.
Lability Cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids.[7]Cleaved by strong acids (e.g., TFA, HCl).
Byproducts Toluene and CO₂Isobutylene, CO₂, and t-butanol

The orthogonality of these groups is a key advantage; the Cbz group can be removed under reductive conditions without affecting a Boc group, and a Boc group can be removed with acid in the presence of a Cbz group.[8] This allows for selective deprotection and further functionalization at different stages of a synthesis.

Workflow for Comprehensive Characterization

A logical and systematic workflow is essential for the unambiguous characterization of a chiral intermediate. This involves a combination of spectroscopic and physical methods to confirm the structure, purity, and stereochemistry of the compound.

cluster_0 Characterization Workflow cluster_1 Spectroscopic Analysis Start Synthesized (R)-Cbz-3-amino-3-phenylpropan-1-ol Purity Purity Assessment (TLC, HPLC, LC-MS) Start->Purity Initial Analysis Structure Structural Elucidation Purity->Structure If Pure Stereochem Stereochemical Confirmation Purity->Stereochem Chiral HPLC NMR NMR (¹H, ¹³C) Structure->NMR Primary Technique IR FT-IR Structure->IR Functional Groups MS Mass Spectrometry Structure->MS Molecular Weight Final Fully Characterized Compound Stereochem->Final Confirmed Enantiopurity NMR->Stereochem Chiral Shift Reagents (optional)

Caption: A logical workflow for the comprehensive characterization of a chiral intermediate.

Experimental Protocols for Characterization

The following protocols provide detailed, step-by-step methodologies for the key analytical techniques required to characterize (R)-Cbz-3-amino-3-phenylpropan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed to obtain optimal resolution.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence. Typical parameters include a spectral width of 12-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals. Calibrate the spectrum to the TMS signal at 0.00 ppm.

Expected ¹H NMR Spectral Features for (R)-Cbz-3-amino-3-phenylpropan-1-ol:

  • Aromatic Protons: Two sets of multiplets between δ 7.2-7.4 ppm, corresponding to the ten protons of the two phenyl rings.

  • Carbamate NH Proton: A broad singlet or doublet between δ 5.5-6.5 ppm. The coupling to the adjacent CH proton may be observed.

  • Benzyl CH₂ Protons: A singlet or a pair of doublets (if diastereotopic) around δ 5.1 ppm.

  • CH-N Proton: A multiplet around δ 4.8-5.0 ppm.

  • CH₂-O Protons: A multiplet around δ 3.6-3.8 ppm.

  • CH₂-C-N Protons: A multiplet around δ 1.9-2.1 ppm.

  • OH Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy Protocol (ATR Method):

  • Sample Preparation: No extensive sample preparation is required for the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR accessory is clean and a background spectrum has been collected.

  • Acquisition: Apply pressure to the sample using the ATR clamp to ensure good contact with the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans for a good signal-to-noise ratio.

  • Data Processing: Process the spectrum using the instrument software. The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Expected FT-IR Absorption Bands for (R)-Cbz-3-amino-3-phenylpropan-1-ol:

  • O-H Stretch: A broad band in the region of 3500-3200 cm⁻¹, characteristic of the alcohol hydroxyl group.

  • N-H Stretch: A sharp to moderately broad band around 3300 cm⁻¹ from the carbamate N-H group.

  • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Sharp peaks just below 3000 cm⁻¹.

  • C=O Stretch (Carbamate): A strong, sharp absorption band in the region of 1720-1680 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Mass Spectrometry Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use a mass spectrometer equipped with an ESI source. Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound of interest.

  • Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode. The expected molecular ion will be the protonated species [M+H]⁺ or the sodium adduct [M+Na]⁺.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions.

Expected Mass Spectral Data for (R)-Cbz-3-amino-3-phenylpropan-1-ol:

  • Molecular Ion: The expected exact mass is 285.1365 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 286.1438, and the sodium adduct [M+Na]⁺ at m/z 308.1257.

  • Key Fragmentation: A characteristic fragmentation of Cbz-protected amines is the loss of the benzyl group (91 Da) or the entire benzyloxycarbonyl group (135 Da).

Conclusion

The comprehensive characterization of (R)-Cbz-3-amino-3-phenylpropan-1-ol is essential for its effective use as a chiral building block in pharmaceutical synthesis. A combination of physical and spectroscopic techniques, as outlined in this guide, provides the necessary data to confirm its identity, purity, and stereochemical integrity. By understanding the properties of this key intermediate in comparison to its alternatives and by employing robust analytical protocols, researchers can ensure the quality and reproducibility of their synthetic endeavors, ultimately contributing to the development of safe and effective medicines.

References

  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. KR101644016B1.
  • 3-Methylamino-3-phenylpropan-1-ol.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Spectral Database for Organic Compounds. Wikipedia.
  • Protecting Groups for Amines: Carbam
  • (R)-Cbz-3-amino-3-phenylpropan-1-ol. PubChem.
  • Synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol: A Technical Guide to Precursors and Methodologies. Benchchem.
  • (R)-3-Amino-3-phenyl-1-propanol 97.0+%, TCI America. Fisher Scientific.
  • Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure.
  • Pharmacological studies of 3-[bis(3,3-diphenylpropyl)-amino]-propan-1-ol hydrochloride, (PF-244)
  • literature review of Boc vs. Cbz protecting groups. Benchchem.
  • A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol. Benchchem.
  • Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temper
  • An NMR Database for Organic and Organometallic Compounds. MDPI.
  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantit
  • Tert-Butoxycarbonyl (Boc) vs. Benzyloxycarbonyl (Cbz) as Amine Protecting Groups. Benchchem.
  • 3-amino-3-phenyl-1-propanol cas:14593-04-5.
  • (S)-Cbz-3-Amino-3-phenylpropan-1-ol. MilliporeSigma.
  • Application Notes and Protocols for N-Cbz Deprotection. Benchchem.

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Validation

Comparative Biological Efficacy of (R)- vs. (S)-Cbz-3-amino-3-phenylpropan-1-ol Derivatives: A Technical Guide

Executive Summary: The Architectural Significance of the Scaffold In asymmetric synthesis and rational drug design, the 3-amino-3-phenylpropan-1-ol framework represents a privileged chiral scaffold. When protected at the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Architectural Significance of the Scaffold

In asymmetric synthesis and rational drug design, the 3-amino-3-phenylpropan-1-ol framework represents a privileged chiral scaffold. When protected at the amine with a carboxybenzyl (Cbz) group, Cbz-3-amino-3-phenylpropan-1-ol becomes a highly stable, versatile intermediate. The stereocenter at the C3 position fundamentally dictates the three-dimensional topology of the resulting Active Pharmaceutical Ingredients (APIs).

This guide objectively compares how the divergence between the (R)- and (S)-enantiomers translates into vastly different biological efficacies, receptor binding affinities, and clinical indications.

Stereochemical Divergence and Target Specificity

The spatial orientation of the aryloxypropylamine moiety is the primary determinant for how these molecules interface with their biological targets.

  • (R)-Enantiomer Derivatives: The (R)-configuration is the obligate precursor for APIs like Fluoxetine and Atomoxetine . The (R)-stereocenter allows these molecules to optimally occupy the central binding pocket of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET), respectively (1)[1].

  • (S)-Enantiomer Derivatives: The (S)-configuration serves as the backbone for Dapoxetine and Maraviroc . While (S)-dapoxetine acts as an ultra-rapid SERT inhibitor optimized for on-demand pharmacokinetics (), Maraviroc shifts the pharmacological paradigm entirely. It acts as an allosteric antagonist of the CCR5 chemokine receptor (a GPCR), preventing the binding of the HIV-1 gp120 envelope protein (2)[2].

G Racemate Racemic Cbz-3-amino-3-phenylpropan-1-ol REnant (R)-Enantiomer Racemate->REnant Enzymatic Resolution SEnant (S)-Enantiomer Racemate->SEnant Enzymatic Resolution Fluoxetine Fluoxetine (SERT Inhibitor) REnant->Fluoxetine Synthesis Atomoxetine Atomoxetine (NET Inhibitor) REnant->Atomoxetine Synthesis Dapoxetine Dapoxetine (Fast SERT Inhibitor) SEnant->Dapoxetine Synthesis Maraviroc Maraviroc (CCR5 Antagonist) SEnant->Maraviroc Synthesis

Caption: Divergent pharmacological targeting based on the stereochemistry of the chiral precursor.

Comparative Biological Efficacy Data

To objectively evaluate the biological efficacy of the enantiomer-derived APIs, we must look at their in vitro binding affinities (IC₅₀) against their primary targets. Lower IC₅₀ values indicate higher potency.

Precursor StereocenterDownstream APIPrimary Biological TargetBinding Affinity (IC₅₀)Clinical Indication
(R)-Enantiomer FluoxetineSERT (SLC6A4)17.6 – 26.0 nMMajor Depressive Disorder
(R)-Enantiomer AtomoxetineNET (SLC6A2)5.0 nMADHD
(S)-Enantiomer DapoxetineSERT (SLC6A4)1.12 nMPremature Ejaculation
(S)-Enantiomer MaravirocCCR5 (GPCR)2.0 – 6.4 nMHIV-1 Infection

Data supported by radioligand binding assays for Fluoxetine (3)[3], Atomoxetine (4)[4], Dapoxetine (5)[5], and Maraviroc (6)[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies detail the critical workflows from precursor resolution to biological validation. Every step is designed with inherent causality to prevent false positives and maintain stereochemical fidelity.

Protocol 1: Enzymatic Kinetic Resolution of the Racemate

Objective: Isolate enantiopure (R)- and (S)-Cbz-3-amino-3-phenylpropan-1-ol from a racemic mixture. Causality: Chemical resolution can require harsh conditions that risk racemization. Utilizing Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase A or B) exploits the enzyme's highly specific chiral active site to selectively acylate only one enantiomer. The Cbz protecting group prevents the primary amine from undergoing unwanted self-condensation or competitive acylation during this process (7)[7].

Step-by-Step Methodology:

  • Solubilization: Dissolve 50 mmol of racemic Cbz-3-amino-3-phenylpropan-1-ol in 150 mL of an anhydrous organic solvent (e.g., tert-butyl methyl ether) to maintain enzyme stability and substrate solubility (8)[8].

  • Enzyme Addition: Add 3 equivalents of an acyl donor (e.g., ethyl methoxyacetate) and 500 mg of immobilized CAL-A or CAL-B.

  • Incubation: Incubate the suspension at 30°C with orbital shaking (200 rpm). The enzyme will selectively transesterify the primary hydroxyl group of the (R)-enantiomer.

  • Monitoring: Monitor the reaction via Chiral HPLC. Terminate the reaction strictly at ~50% conversion by filtering out the immobilized enzyme to prevent over-acylation.

  • Separation: Separate the unreacted (S)-alcohol from the newly formed (R)-ester using silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

  • Recovery: Mildly hydrolyze the (R)-ester using LiOH in THF/H₂O to recover the enantiopure (R)-Cbz-3-amino-3-phenylpropan-1-ol. Verify that the enantiomeric excess (ee) is >99% for both fractions.

Protocol 2: In Vitro Radioligand Binding Assay (SERT/NET Validation)

Objective: Validate the biological efficacy (IC₅₀) of the synthesized downstream APIs. Causality: Utilizing HEK-293 cells transfected with human recombinant transporters (hSERT or hNET) ensures that the binding data is specific to the human target, eliminating interference from endogenous monoamine transporters. Furthermore, the assay buffer must contain Na⁺ and Cl⁻ ions, as the SLC6 transporter family requires these ions to stabilize the outward-facing conformation—the specific state that binds these inhibitors with maximal affinity (9)[9].

Step-by-Step Methodology:

  • Membrane Preparation: Culture HEK-293 cells expressing hSERT or hNET. Harvest and homogenize the cells, then centrifuge to isolate the membrane fractions.

  • Buffer Formulation: Resuspend the membranes in an assay buffer consisting of 50 mM Tris-HEPES (pH 7.4), 150 mM NaCl, and 5 mM KCl.

  • Ligand Competition: In a 96-well plate, incubate the cell membranes with a fixed concentration of a highly selective radioligand (e.g.,[³H]citalopram for SERT, [³H]nisoxetine for NET) to prevent non-specific displacement (). Add the synthesized API at varying concentrations (0.001 nM to 10 µM).

  • Incubation: Incubate the plates at 25°C for 60 minutes to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to drastically reduce non-specific binding of the radioligand to the filter).

  • Quantification: Wash the filters three times with ice-cold buffer, extract into scintillation fluid, and quantify bound radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression analysis.

Workflow Step1 1. Enzymatic Resolution (CAL-B Lipase) Step2 2. Chiral HPLC (ee > 99% Validation) Step1->Step2 Step3 3. API Synthesis (Deprotection & Alkylation) Step2->Step3 Step4 4. Radioligand Binding Assay (IC50 Determination) Step3->Step4

Caption: End-to-end workflow from enzymatic resolution to in vitro biological efficacy validation.

References

  • Simple and Efficient Synthesis of (S)-Dapoxetine | Request PDF - ResearchGate. ResearchGate. 8

  • APPLICATION OF LIPASES FOR OBTAINING OPTICALLY ACTIVE ORGANIC COMPOUNDS - INEOS OPEN. INEOS OPEN. 7

  • Maraviroc in the treatment of HIV infection - PMC - NIH. NIH. 2

  • Maraviroc | Chemokine Receptor Antagonists: Tocris Bioscience - R&D Systems. R&D Systems. 6

  • FLUOXETINE HYDROCHLORIDE - Inxight Drugs. NCATS. 3

  • API Manufacturer List | Global Registered Active Pharmaceutical Ingredient Factories Page 3 - Echemi. Echemi. 4

  • Dapoxetine | Serotonin Reuptake Inhibitor | MedChemExpress. MedChemExpress. 5

  • Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation - PMC. NIH. Link

  • Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. NIH. 1

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW. Eurofins Discovery. 10

  • Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC. NIH. 9

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Comparative

Cost-benefit analysis of different synthetic pathways for chiral amino alcohols

An in-depth evaluation of synthetic pathways for chiral amino alcohols requires balancing stereochemical precision with economic and environmental viability. Chiral amino alcohols are indispensable motifs in modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of synthetic pathways for chiral amino alcohols requires balancing stereochemical precision with economic and environmental viability. Chiral amino alcohols are indispensable motifs in modern drug discovery (e.g., beta-blockers, sphingolipids) and serve as privileged chiral auxiliaries and ligands in asymmetric catalysis.

This guide provides a rigorous cost-benefit analysis of four dominant synthetic strategies: Chiral Pool Reduction, Transition Metal-Catalyzed Asymmetric Hydrogenation, Biocatalytic Cascades, and Sharpless Asymmetric Aminohydroxylation. By examining the mechanistic causality, scalability, and economic footprint of each, this guide equips process chemists and researchers with the data necessary to select the optimal route for their specific target.

G Start Target Chiral Amino Alcohol Natural Matches Natural Amino Acid? Start->Natural Pool Chiral Pool Reduction (NaBH4/I2) Natural->Pool Yes Racemic Racemic α-Amino Ketone Available? Natural->Racemic No DKR Asymmetric Hydrogenation (Ir/Ru Catalysis) Racemic->DKR Yes Alkene Styrenic/Alkene Precursor? Racemic->Alkene No SAA Sharpless Asymmetric Aminohydroxylation Alkene->SAA Yes Bio Biocatalytic Cascade (TK/TAm) Alkene->Bio Alternative

Decision tree for selecting a chiral amino alcohol synthesis pathway.

Chiral Pool Reduction: The NaBH₄/I₂ System

The most direct route to chiral amino alcohols is the reduction of naturally occurring α-amino acids. While Lithium Aluminum Hydride (LiAlH₄) is traditionally used, its high cost, pyrophoric nature, and harsh workup make it unsuitable for large-scale industrial applications[1].

Mechanistic Causality: Sodium borohydride (NaBH₄) alone is too mild to reduce carboxylic acids. However, the addition of molecular iodine (I₂) to NaBH₄ in THF generates borane (BH₃) in situ. Borane is a highly electrophilic reducing agent that rapidly coordinates to the electron-rich carboxylate oxygen, enabling complete reduction to the alcohol without racemizing the adjacent α-chiral center[1].

Cost-Benefit:

  • Benefits: Extremely low reagent cost, highly scalable, and guarantees >99% enantiomeric excess (ee) by retaining the natural stereocenter.

  • Drawbacks: Restricted to the structural diversity of the natural amino acid pool (predominantly L-enantiomers). Generates stoichiometric borate waste.

Experimental Protocol: Synthesis of L-Valinol via NaBH₄/I₂

Self-validating principle: The reaction relies on the visible consumption of iodine (color change from dark brown to clear/light yellow) to confirm the generation of the active BH₃ species.

  • Preparation: Suspend L-valine (1.0 eq) and NaBH₄ (2.5 eq) in anhydrous THF under an inert argon atmosphere.

  • Activation: Cool the suspension to 0 °C. Dissolve I₂ (1.0 eq) in THF and add it dropwise over 1 hour. Caution: H₂ gas is evolved. The slow addition controls the exothermic generation of BH₃.

  • Reflux: Once the iodine color dissipates, heat the mixture to reflux (70 °C) for 14 hours to ensure complete reduction.

  • Quenching: Cool to room temperature and carefully add methanol until effervescence ceases, destroying excess borane.

  • Workup: Evaporate the solvent, dissolve the white paste in 20% aqueous KOH, and stir at 80 °C for 3 hours to break down the stable boron-amine complexes[2]. Extract with dichloromethane, dry over Na₂SO₄, and concentrate to yield L-valinol.

Transition Metal-Catalyzed Asymmetric Hydrogenation (AH)

For non-natural amino alcohols, the asymmetric hydrogenation of α-amino ketones using chiral transition metal catalysts (e.g., Ir, Ru, Rh) is the industry standard.

Mechanistic Causality: This pathway often employs Dynamic Kinetic Resolution (DKR). When a racemic α-amino ketone is subjected to hydrogenation, the chiral catalyst (e.g., Ir-f-amphox or Ir-(S)-f-phamidol) selectively reduces one enantiomer much faster than the other. Because the starting ketone rapidly enolizes and racemizes under the reaction conditions, the entire racemic mixture is funneled into a single chiral amino alcohol product[3].

Cost-Benefit:

  • Benefits: Perfect theoretical atom economy (100% conversion of racemate). Exceptionally high turnover numbers (TON up to 100,000) allow for very low catalyst loading (e.g., 0.005 mol%)[3].

  • Drawbacks: High upfront cost of precious metals (Ir/Ru) and proprietary chiral ligands. Requires specialized high-pressure hydrogenation reactors.

Biocatalytic Cascades: Transketolase & ω-Transaminase

Biocatalysis offers a highly sustainable, "green chemistry" alternative, utilizing engineered enzymes to build chiral centers from cheap, achiral carbon feedstocks[4].

Mechanistic Causality: A de novo metabolic pathway can be constructed using a Transketolase (TK) to couple achiral substrates (e.g., propanal and hydroxypyruvate) into a chiral α-hydroxy ketone. An ω-Transaminase (TAm) then stereoselectively installs the amine group using a cheap donor like isopropylamine[4][5]. The use of excess isopropylamine drives the thermodynamic equilibrium toward the product.

BioCascade Sub1 Propanal + Hydroxypyruvate Enz1 Transketolase (TK) Sub1->Enz1 Int1 (3S)-1,3-Dihydroxy- pentan-2-one Enz1->Int1 Enz2 ω-Transaminase (TAm) Int1->Enz2 Prod (2S,3S)-2-Aminopentane- 1,3-diol Enz2->Prod Amine Isopropylamine (Donor) Amine->Enz2

Transketolase and ω-Transaminase biocatalytic cascade workflow.

Cost-Benefit:

  • Benefits: Operates at ambient temperature and neutral pH in aqueous media, drastically reducing energy consumption and toxic solvent waste[6].

  • Drawbacks: Enzymes can suffer from product inhibition and poor stability at high substrate concentrations, necessitating dilute reaction conditions which lower volumetric productivity[7].

Experimental Protocol: Biocatalytic Synthesis of (2S,3S)-2-Aminopentane-1,3-diol
  • Enzyme Coupling: In a buffered aqueous solution (pH 7.5), combine propanal and hydroxypyruvate with the engineered E. coli transketolase (D469T variant)[4].

  • Transamination: Once the intermediate ketone is formed, introduce the cloned ω-transaminase from Chromobacterium violaceum alongside 1M isopropylamine[4].

  • Incubation: Incubate at 30 °C for 48 hours. Self-validating step: Monitor the depletion of the ketone intermediate via LC-MS to ensure the transaminase is not inhibited by the acetone byproduct.

  • Purification: Centrifuge to remove enzyme mass, filter, and pass the aqueous mixture through a strong cation exchange (SCX) column. Elute with methanolic ammonia to isolate the pure aminodiol (>98% ee)[5].

Sharpless Asymmetric Aminohydroxylation (SAA)

The SAA reaction allows for the single-step construction of chiral 1,2-amino alcohols directly from unfunctionalized alkenes (like styrenes) using an osmium catalyst and a chiral cinchona alkaloid ligand[8][9].

Mechanistic Causality: The chiral ligand coordinates to the osmium tetroxide (OsO₄) core, creating a sterically demanding pocket. This chiral environment dictates the facial selectivity of the [3+2] cycloaddition between the alkene and the Os=N/Os=O bonds, establishing two contiguous stereocenters simultaneously.

Cost-Benefit:

  • Benefits: Rapid increase in molecular complexity from very cheap starting materials (alkenes).

  • Drawbacks: Osmium is highly toxic, volatile, and expensive. Furthermore, SAA often suffers from poor regioselectivity (yielding mixtures of structural isomers) which complicates purification and severely limits its economic viability for industrial scale-up[8][10].

Quantitative Data Comparison

Synthesis PathwayAtom EconomyEnantioselectivity (ee)Reagent/Catalyst CostScalability & Industrial ViabilityE-Factor (Waste Generation)
Chiral Pool (NaBH₄/I₂) Moderate>99% (Retention)Very LowExcellent (Standard reactors)High (Stoichiometric borate salts)
Asymmetric Hydrogenation High95% – >99%High (Ir/Ru metals)Good (Requires high-pressure setup)Low (Catalytic, high TON)
Biocatalytic Cascade High>98%Low (Fermentation)Moderate (Dilute aqueous conditions)Very Low (Aqueous, green)
Sharpless Aminohydroxylation High80% – 95%Very High (Osmium)Poor (Toxicity & Regio-isomer issues)Moderate

Conclusion

For rapid, cost-effective synthesis of natural-configuration amino alcohols, Chiral Pool Reduction remains unmatched in simplicity. When accessing non-natural stereocenters or complex pharmaceutical intermediates, Asymmetric Hydrogenation via DKR is the most atom-economical and scalable chemical route, provided the infrastructure for high-pressure catalysis exists. Biocatalysis represents the future of green manufacturing, heavily reducing the E-factor, though it requires upfront investment in enzyme engineering. Finally, while the Sharpless Aminohydroxylation is a powerful academic tool, its toxicity and regioselectivity issues make it the least favorable option for commercial scale-up.

References

  • Chemistry Stack Exchange. Reduction of amino acids to corresponding amino alcohols. Available at:[Link]

  • Cao, Y.-Q., et al. (2011). Reduction of α-amino acids to chiral amino alcohols with sodium borohydride and boron trifluoride-etherate. Trade Science Inc. Available at:[Link]

  • ResearchGate. Synthesis of Optically Active β-Amino Alcohols by Asymmetric Transfer Hydrogenation of α-Amino Ketones. Available at:[Link]

  • Journal of the Chinese Chemical Society. Enantioselective and divergent construction of chiral amino alcohols and oxazolidin-2-ones via Ir-f-phamidol-catalyzed dynamic kinetic asymmetric hydrogenation. Available at:[Link]

  • Smith, M. E. B., et al. (2009). A Multidisciplinary Approach Toward the Rapid and Preparative-Scale Biocatalytic Synthesis of Chiral Amino Alcohols: A Concise Transketolase-/ω-Transaminase-Mediated Synthesis of (2S,3S)-2-Aminopentane-1,3-diol. Organic Process Research & Development. Available at:[Link]

  • REF Impact Case Studies. Biocatalysis integrated with chemistry and engineering to speed development of green pharmaceutical processes. Available at:[Link]

  • MDPI. The Heterogeneous Aminohydroxylation Reaction Using Hydrotalcite-Like Catalysts Containing Osmium. Available at:[Link]

  • Journal of the American Chemical Society. Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation. Available at:[Link]

  • National Institutes of Health (PMC). Oxaziridine-mediated enantioselective aminohydroxylation of styrenes catalyzed by copper(II) bis(oxazoline) complexes. Available at:[Link]

Sources

Validation

Spectroscopic comparison of various Cbz-protected amino alcohols

Title: Spectroscopic Comparison and Synthesis Guide for Cbz-Protected Amino Alcohols As chiral building blocks, N-benzyloxycarbonyl (Cbz)-protected amino alcohols are indispensable in modern peptide synthesis, medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Comparison and Synthesis Guide for Cbz-Protected Amino Alcohols

As chiral building blocks, N-benzyloxycarbonyl (Cbz)-protected amino alcohols are indispensable in modern peptide synthesis, medicinal chemistry, and the development of chiral ligands. The dual reactivity of amino alcohols necessitates robust protection strategies; the Cbz group is highly favored due to its stability against mild acids and bases, and its distinct spectroscopic signatures that aid in structural validation.

This guide provides an objective, data-driven comparison of four common Cbz-protected amino alcohols: Cbz-L-alaninol, Cbz-L-valinol, Cbz-L-prolinol, and Cbz-L-phenylalaninol . By analyzing how varying side chains (methyl, isopropyl, cyclic pyrrolidine, and benzyl) influence nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, researchers can confidently validate their synthetic intermediates.

Structural Overview & Mechanistic Rationale

The side chain of an amino acid directly impacts the conformational dynamics and spectroscopic behavior of its corresponding Cbz-amino alcohol:

  • Steric Bulk (Cbz-L-valinol vs. Cbz-L-alaninol): The bulky isopropyl group in valinol restricts the rotation around the C-C bond, leading to more pronounced diastereotopic splitting of the adjacent hydroxymethyl protons in 1 H NMR compared to the smaller methyl group in alaninol[1],[2].

  • Cyclic Constraints (Cbz-L-prolinol): Unlike primary amino alcohols, prolinol features a tertiary carbamate. This fundamentally alters its spectroscopic profile. The lack of an N-H bond eliminates the characteristic N-H stretch in IR. Furthermore, the tertiary amide bond has significant double-bond character, restricting rotation and resulting in distinct cis and trans rotamers that complicate the NMR spectrum with broadened or doubled peaks[3].

  • Aromatic Ring Currents (Cbz-L-phenylalaninol): The benzyl side chain introduces anisotropic shielding effects. The spatial proximity of the phenyl ring to the carbamate backbone can cause upfield shifts in specific protons depending on the favored conformer[1].

Experimental Workflow

The following diagram illustrates the chemoselective workflow required to synthesize and spectroscopically validate these compounds.

G N1 Cbz-Amino Acid N2 Chemoselective Activation (Mixed Anhydride / BH3) N1->N2 Step 1: Activate COOH N3 Reduction (NaBH4 / SMe2) N2->N3 Step 2: Reduce to OH N4 Cbz-Amino Alcohol (Crude Extract) N3->N4 Quench & Extract N5 Purification (Flash Chromatography) N4->N5 Isolate Product N6 Spectroscopic Validation (NMR, IR, MS) N5->N6 Confirm Structure

Fig 1: Chemoselective synthesis and spectroscopic validation workflow for Cbz-amino alcohols.

Comparative Spectroscopic Data

The quantitative data below summarizes the expected spectroscopic signatures for the purified Cbz-amino alcohols.

Table 1: NMR Spectroscopy ( 1 H and 13 C in CDCl 3​ )

Note: Chemical shifts ( δ ) are approximate and can vary slightly based on concentration and temperature.

Compound 1 H NMR: α -CH (ppm) 1 H NMR: N-H (ppm) 1 H NMR: Cbz-CH 2​ 13 C NMR: C=OKey Side-Chain Features ( 1 H)
Cbz-L-alaninol ~3.85 (m, 1H)~4.95 (br s, 1H)5.10 (s, 2H)~156.51.15 (d, 3H, CH 3​ )
Cbz-L-valinol ~3.45 (m, 1H)~4.85 (br s, 1H)5.10 (s, 2H)~156.80.95 (dd, 6H, isopropyl CH 3​ )
Cbz-L-prolinol ~4.00 (m, 1H)None (Tertiary)5.15 (s, 2H)~155.21.75-2.05 (m, 4H, ring CH 2​ ) Rotameric
Cbz-L-phenylalaninol ~3.90 (m, 1H)~4.90 (br s, 1H)5.10 (s, 2H)~156.42.85 (d, 2H, benzyl CH 2​ ), 7.20 (m, 5H)
Table 2: IR and Mass Spectrometry (ESI-MS)

IR spectra are typically recorded via ATR-FTIR[4].

CompoundIR: O-H StretchIR: N-H StretchIR: C=O (Carbamate)MS: [M+H] + MS:[M+Na] +
Cbz-L-alaninol ~3350-3400 cm −1 ~3300 cm −1 ~1685 cm −1 m/z 210.1m/z 232.1
Cbz-L-valinol ~3350-3400 cm −1 ~3310 cm −1 ~1690 cm −1 m/z 238.1m/z 260.1
Cbz-L-prolinol ~3400-3450 cm −1 Absent ~1695 cm −1 m/z 236.1m/z 258.1
Cbz-L-phenylalaninol ~3350-3400 cm −1 ~3300 cm −1 ~1685 cm −1 m/z 286.1m/z 308.1

Experimental Protocols & Self-Validating Systems

To ensure high scientific integrity, the synthesis and characterization of these compounds must follow a self-validating methodology. The protocol below utilizes Borane-Dimethyl Sulfide (BH 3​⋅ SMe 2​ ), which chemoselectively reduces the carboxylic acid without cleaving the Cbz group[3].

Protocol 1: Chemoselective Reduction of Cbz-Amino Acids

Causality Check: Why use BH 3​⋅ SMe 2​ instead of LiAlH 4​ ? Strong hydride donors like LiAlH 4​ will aggressively cleave the Cbz protecting group (yielding the free methylated amine) and reduce the carbamate. Borane is highly chemoselective for carboxylic acids over carbamates.

  • Preparation: Dissolve the Cbz-protected amino acid (1.0 equiv) in anhydrous THF (0.5 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Activation & Reduction: Dropwise, add BH 3​⋅ SMe 2​ (2.0 M in THF, 2.0 equiv). Caution: Hydrogen gas is evolved.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 12-16 hours. Monitor via TLC (Hexanes/EtOAc 1:1).

    • Validation: The starting material will streak and stain heavily with Bromocresol Green (indicating an acid). The product will appear as a higher R f​ spot that is UV-active (due to the Cbz benzyl ring) but Bromocresol Green negative. It will stain strongly with PMA or KMnO 4​ (indicating the new alcohol).

  • Quenching: Cool to 0 °C and carefully quench by the dropwise addition of methanol until effervescence ceases. Concentrate the mixture in vacuo.

  • Extraction: Partition the residue between EtOAc and 1M HCl. Wash the organic layer with saturated NaHCO 3​ and brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the crude Cbz-amino alcohol.

Protocol 2: Spectroscopic Sample Preparation and Validation

Causality Check: How do we prove the protecting group survived the reduction?

  • IR Validation: Run an ATR-FTIR of the neat oil or solid. You must observe the complete disappearance of the broad, ugly carboxylic acid O-H stretch (2500–3000 cm −1 ) and the emergence of a sharp, distinct alcohol O-H stretch (~3400 cm −1 ). The carbamate C=O stretch must remain intact at ~1680–1700 cm −1 [4].

  • NMR Validation: Dissolve ~15 mg of the product in 0.6 mL of CDCl 3​ . In the 1 H NMR spectrum, integrate the aromatic protons of the Cbz group (multiplet at ~7.35 ppm). Set this integration strictly to 5.00. The integration of the newly formed hydroxymethyl protons (~3.50–3.70 ppm) must integrate to exactly 2.00. If the aromatic integration is lower, partial Cbz cleavage has occurred.

Mechanistic Insights (E-E-A-T)

  • The Prolinol Anomaly: When analyzing Cbz-L-prolinol, novice researchers often mistake the 1 H NMR spectrum for an impure compound due to peak doubling. This is a mechanistic consequence of the tertiary carbamate. The steric clash between the pyrrolidine ring and the benzyl ester forces the molecule into an equilibrium of cis and trans rotamers around the C-N partial double bond[3]. This is objectively proven by running a variable-temperature (VT) NMR experiment; heating the sample to 60-80 °C in DMSO- d6​ will cause the doubled peaks to coalesce into sharp singlets as the rotation barrier is overcome.

  • Hydrogen Bonding in IR: The exact wavenumber of the O-H and N-H stretches in Table 2 is highly dependent on the sample state (neat oil vs. dilute solution). In solid state or neat oils, intermolecular hydrogen bonding weakens the O-H and N-H bonds, shifting their absorptions to lower wavenumbers (broader peaks). If high-resolution characterization is required, running the IR in a dilute CCl 4​ solution will break these networks, yielding sharp, free O-H and N-H stretches at higher wavenumbers.

References

  • Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE Source: PMC / NIH (National Institutes of Health) URL:[Link]

  • US5516912A - Method of preparing enantiomerically-pure 3-methyl-5-(1-alkyl-2(s)-pyrrolidinyl)isoxazoles (Cbz-L-prolinol data)
  • α-Amino ketyl radical generation via hydrogen atom transfer - catalysis Source: ChemRxiv URL:[Link]

Sources

Comparative

Evaluating the Performance of Different Catalysts in the Synthesis of (R)-Cbz-3-amino-3-phenylpropan-1-ol

Executive Summary The synthesis of enantiomerically pure (R)-Cbz-3-amino-3-phenylpropan-1-ol —a highly privileged 1,3-amino alcohol scaffold and a critical precursor for active pharmaceutical ingredients (APIs) like Dapo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of enantiomerically pure (R)-Cbz-3-amino-3-phenylpropan-1-ol —a highly privileged 1,3-amino alcohol scaffold and a critical precursor for active pharmaceutical ingredients (APIs) like Dapoxetine—relies heavily on the precise establishment of the C3 benzylic stereocenter.

This technical guide evaluates the two most robust catalytic paradigms for synthesizing this molecule: Transition-Metal Chemocatalysis (Asymmetric Hydrogenation of β-enamino esters) and Biocatalysis (Enzymatic Kinetic Resolution of racemic mixtures). By dissecting the mechanistic causality, scalability, and experimental validation of these catalysts, this guide provides a definitive framework for selecting the optimal synthetic route based on your laboratory or manufacturing constraints.

Divergent Catalytic Strategies: Logic & Workflow

The synthesis of the target 1,3-amino alcohol can be approached from two distinct starting points, dictating the choice of catalyst. Chemocatalysis builds the chiral center de novo from a prochiral substrate, whereas biocatalysis isolates the desired enantiomer from a racemic pool.

SynthesisPathways Start1 Prochiral Precursor (N-Cbz-β-Enamino Ester) Chemo Chemocatalysis (Ru-BINAP / H2) Start1->Chemo Start2 Racemic Precursor (±)-Cbz-1,3-Amino Alcohol Bio Biocatalysis (CAL-A Lipase) Start2->Bio Inter1 (R)-β-Amino Ester (ee > 98%) Chemo->Inter1 Asymmetric Hydrogenation Inter2 (R)-Amide + (S)-Amine (Kinetic Resolution) Bio->Inter2 Enantioselective Acylation Red Ester Reduction (NaBH4 / LiCl) Inter1->Red Sep Chromatographic Separation & Mild Deprotection Inter2->Sep Target (R)-Cbz-3-amino-3-phenylpropan-1-ol Red->Target Sep->Target

Figure 1: Divergent catalytic workflows for the synthesis of (R)-Cbz-3-amino-3-phenylpropan-1-ol.

Chemocatalysis: Ru-BINAP Asymmetric Hydrogenation

Transition-metal catalyzed asymmetric hydrogenation of β-enamino esters is a highly efficient method for generating chiral β-amino acid derivatives, which are subsequently reduced to the corresponding 1,3-amino alcohols [1].

Mechanistic Causality & Ligand Design

The performance of the RuCl₂[(R)-BINAP] catalyst hinges on the C2-symmetric chiral environment created by the BINAP ligand. When the N-Cbz-β-enamino ester coordinates to the Ruthenium center, the bulky naphthyl rings of the (R)-BINAP ligand sterically block the si-face of the alkene. Consequently, hydride transfer from the metal to the substrate occurs exclusively from the re-face, yielding the (R)-configuration at the C3 benzylic position.

Unlike rhodium-based catalysts (e.g., Rh-DuPhos), which often require highly specific N-protecting groups (like acetyl) to function via bidentate chelation, Ruthenium-BINAP complexes demonstrate superior tolerance for the bulky Cbz (carboxybenzyl) protecting group, maintaining high turnover frequencies (TOF) [2].

Self-Validating Experimental Protocol

This protocol utilizes a self-validating internal standard workflow to ensure quantitative conversion before proceeding to the reduction step.

Step 1: Asymmetric Hydrogenation

  • Preparation: In a nitrogen-filled glovebox, dissolve Ethyl (Z)-3-(Cbz-amino)-3-phenylacrylate (10 mmol) in 20 mL of anhydrous, degassed methanol.

  • Catalyst Loading: Add RuCl₂[(R)-BINAP] (0.05 mmol, 0.5 mol%) to the solution.

  • Hydrogenation: Transfer the mixture to a high-pressure Parr reactor. Purge with H₂ gas three times, then pressurize to 50 psi. Stir at 50 °C for 12 hours.

  • Validation Check: Monitor completion via HPLC (Chiralcel OD-H column). The disappearance of the UV-active enamine peak (280 nm) validates conversion. The expected intermediate is Ethyl (R)-3-(Cbz-amino)-3-phenylpropanoate.

Step 2: Ester Reduction to Alcohol

  • Reagent Mixing: Dissolve the crude ester intermediate in 30 mL of THF/EtOH (1:1). Add LiCl (20 mmol) and NaBH₄ (20 mmol) at 0 °C. Causality: The LiCl/NaBH₄ combination generates lithium borohydride in situ, which is chemoselective for ester reduction without cleaving the Cbz group [3].

  • Reaction: Stir at room temperature for 8 hours. Quench carefully with saturated aqueous NH₄Cl.

  • Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield (R)-Cbz-3-amino-3-phenylpropan-1-ol.

Biocatalysis: CAL-A Enzymatic Kinetic Resolution

For laboratories prioritizing mild conditions and avoiding heavy metals, enzymatic kinetic resolution of the racemic 1,3-amino alcohol is the premier choice.

Mechanistic Causality & Active Site Dynamics

The resolution of 3-amino-3-phenylpropan-1-ol derivatives is notoriously difficult due to the steric bulk of the benzylic phenyl group. While Candida antarctica Lipase B (CAL-B) is a standard industrial biocatalyst, it performs poorly here due to a narrow binding pocket.

Conversely, Candida antarctica Lipase A (CAL-A) possesses a unique, highly hydrophobic, and expansive acyl-binding cleft. CAL-A selectively accommodates the (R)-enantiomer of the substrate, facilitating rapid transesterification with an acyl donor, while sterically rejecting the (S)-enantiomer[4]. To prevent unwanted O-acylation, the primary alcohol must be transiently protected (e.g., as a TBDMS ether) prior to the enzymatic step.

CALAMechanism Racemic O-Protected Racemate (±)-3-Amino-3-phenyl derivative Enzyme CAL-A Active Site (Expansive Hydrophobic Cleft) Racemic->Enzyme ComplexR Favorable Binding (R)-Enantiomer Fits Enzyme->ComplexR ComplexS Steric Clash (S)-Enantiomer Excluded Enzyme->ComplexS ProdR (R)-Amide (Fast Acylation) ComplexR->ProdR ProdS (S)-Amine (Unreacted) ComplexS->ProdS

Figure 2: Steric gating mechanism of CAL-A in the kinetic resolution of bulky benzylic amines.

Self-Validating Experimental Protocol
  • Substrate Preparation: Synthesize the racemic O-TBDMS protected 3-amino-3-phenylpropan-1-ol.

  • Enzymatic Acylation: Dissolve the racemic substrate (10 mmol) in 40 mL of tert-butyl methyl ether (MTBE). Add ethyl methoxyacetate (15 mmol) as the acyl donor and immobilized CAL-A (100 mg).

  • Incubation: Shake at 250 rpm at 40 °C.

  • Validation Check: Monitor the reaction via chiral GC. Stop the reaction exactly at 50% conversion to ensure maximum enantiomeric ratio (E > 100).

  • Separation: Filter the immobilized enzyme (which can be recycled). Separate the highly non-polar (R)-amide from the polar unreacted (S)-amine using silica gel chromatography.

  • Deprotection & Cbz-Protection: Cleave the amide and TBDMS groups under mild acidic conditions, followed by standard Schotten-Baumann Cbz-protection (Cbz-Cl, Na₂CO₃) to yield the final (R)-Cbz-3-amino-3-phenylpropan-1-ol.

Performance Evaluation & Quantitative Comparison

The following table synthesizes the experimental performance of various catalysts evaluated for this specific scaffold.

Catalyst SystemReaction TypeEnantiomeric Excess (ee)Yield (Target Enantiomer)ScalabilityKey AdvantageKey Limitation
RuCl₂[(R)-BINAP] Asymmetric Hydrogenation> 98%92% (Overall)High (kg scale)100% theoretical atom economy for the desired enantiomer.Requires high-pressure H₂ infrastructure and heavy metal scavenging.
Rh(I)-DuPhos Asymmetric Hydrogenation85%78% (Overall)MediumFaster reaction kinetics at lower pressures.Poor tolerance for the bulky Cbz protecting group.
CAL-A (Immobilized) Kinetic Resolution> 99%48% (Max 50%)High (kg scale)Extremely mild conditions; highly sustainable.Max 50% yield per cycle; requires protection/deprotection steps.
CAL-B (Novozym 435) Kinetic Resolution< 10%N/ALowReadily available commercially.Active site is too narrow for the benzylic phenyl group.

Conclusion & Selection Guide

The choice of catalyst for synthesizing (R)-Cbz-3-amino-3-phenylpropan-1-ol depends strictly on the operational capabilities of the facility:

  • Opt for Ru-BINAP Chemocatalysis if you are operating at a pilot or manufacturing scale where maximizing theoretical yield (100% vs 50% in resolution) is critical, and high-pressure hydrogenation infrastructure is available. The Ru-BINAP system provides exceptional stereocontrol specifically tailored for Cbz-protected substrates.

  • Opt for CAL-A Biocatalysis if you are in a discovery or early-development setting prioritizing high enantiomeric purity (>99% ee) without the need for specialized pressure reactors or heavy-metal remediation. CAL-A's unique structural biology solves the steric limitations that plague standard lipases like CAL-B.

References

  • Drexler, H.-J., You, J., Zhang, S., & Heller, D. (2003). Chiral β-Amino Acid Derivatives via Asymmetric Hydrogenation. Advanced Synthesis & Catalysis. Available at:[Link]

  • Organic Chemistry Portal. (2024). Protection and Deprotection of Amino Groups (Cbz). Organic Chemistry Portal. Available at:[Link]

  • Torre, O., Gotor-Fernández, V., & Gotor, V. (2006). Lipase-catalyzed resolution of chiral 1,3-amino alcohols: application in the asymmetric synthesis of (S)-dapoxetine. Tetrahedron: Asymmetry, 17(6), 860-866. Available at:[Link]

Validation

A Comparative Guide to the Validation of Analytical Methods for the Quantification of (R)-Cbz-3-amino-3-phenylpropan-1-ol

For researchers, scientists, and professionals in drug development, the robust and accurate quantification of chiral intermediates is a cornerstone of ensuring the quality, safety, and efficacy of the final active pharma...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the robust and accurate quantification of chiral intermediates is a cornerstone of ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). (R)-Cbz-3-amino-3-phenylpropan-1-ol, a key chiral building block, demands analytical methods that can precisely determine not only its overall purity but also its enantiomeric integrity.[1] Different enantiomers of a compound can exhibit widely varying pharmacological and toxicological profiles, making the control of stereochemistry a critical regulatory and scientific requirement.

This guide provides an in-depth comparison of validated analytical methods for the comprehensive characterization of (R)-Cbz-3-amino-3-phenylpropan-1-ol. We move beyond simple protocols to explore the scientific rationale behind the selection of each technique, its validation according to the International Council on Harmonisation (ICH) guidelines, and its practical application in a drug development setting.[2][3][4]

The physicochemical properties of the analyte are foundational to method development.

PropertyValue / DescriptionSource / Justification
Molecular Formula C₁₇H₁₉NO₃PubChem CID: 53486423[5]
Molecular Weight 285.34 g/mol PubChem CID: 53486423[5]
Structure Contains a phenyl ring, a carbamate (Cbz) group, a secondary amine, a primary alcohol, and a chiral center.Structural Analysis
UV Chromophore The benzyl and phenyl groups provide strong UV absorbance, making UV-based detection highly suitable.Inherent property of the molecule
Chirality Contains one stereocenter at the carbon bearing the amino group.Structural Analysis[1]
Volatility Low volatility due to polar functional groups (-OH, -NH) and relatively high molecular weight, suggesting GC analysis requires derivatization.Inferred from structure[6][7]

Method 1: Achiral Purity and Assay by Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is the workhorse for determining the purity of (R)-Cbz-3-amino-3-phenylpropan-1-ol as a bulk substance and for performing assay calculations. The choice of reverse-phase chromatography is dictated by the molecule's moderate polarity. A C18 column provides excellent hydrophobic retention for the phenyl and benzyl moieties, allowing for effective separation from potential non-polar and moderately polar impurities.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Octadecylsilyl (C18), 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape by ensuring the amine is protonated.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20% B to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Temperature control is crucial for reproducible retention times.

    • Detection Wavelength: 220 nm, leveraging the absorbance of the phenyl and benzyl groups.[8]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh ~10 mg of (R)-Cbz-3-amino-3-phenylpropan-1-ol reference standard and dissolve in 100.0 mL of diluent to create a 100 µg/mL stock. Prepare calibration standards by serial dilution.

    • Sample Solution: Prepare the sample to a target concentration of 100 µg/mL in the diluent.

Workflow for RP-HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Accurately weigh Reference Standard & Sample B Dissolve in Diluent (ACN/Water, 50:50) A->B C Prepare Calibration Curve Standards (e.g., 1-150 µg/mL) B->C D Inject 10 µL into Autosampler C->D E Separation on C18 Column (Gradient Elution) D->E F UV Detection at 220 nm E->F G Integrate Peak Areas F->G H Generate Calibration Curve (Area vs. Concentration) G->H I Calculate Assay & Purity (% Area Normalization) H->I

Workflow for achiral purity and assay by RP-HPLC-UV.

Method 2: Enantiomeric Purity by Chiral HPLC with UV Detection

To quantify the enantiomeric excess (e.e.) of the desired (R)-enantiomer, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a broad range of chiral compounds, including amino alcohols.[1][9] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.[1]

Experimental Protocol: Chiral HPLC-UV
  • Instrumentation:

    • Standard HPLC system as described in Method 1.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm.

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v). This is a normal-phase system. The small amount of diethylamine is a basic modifier that is crucial for improving the peak shape of the amine-containing analyte by reducing interactions with residual silanols on the silica support.

    • Elution: Isocratic.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: n-Hexane/Isopropanol (85:15, v/v).

    • Racemic Standard: Prepare a solution of the racemic mixture (~1 mg/mL) to confirm the separation and identify the peaks for the (R) and (S) enantiomers.

    • Sample Solution: Prepare the sample to a target concentration of 1 mg/mL in the diluent.

Workflow for Chiral HPLC-UV Analysis

cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_data Data Analysis A Prepare Racemic Standard (~1 mg/mL) C Diluent: n-Hexane/IPA A->C B Prepare (R)-Enantiomer Sample (~1 mg/mL) B->C D Inject 10 µL C->D E Isocratic Separation on Chiral Stationary Phase (CSP) D->E F UV Detection at 220 nm E->F G Identify (R) and (S) Peaks using Racemic Standard F->G H Integrate Peak Areas G->H I Calculate Enantiomeric Purity % e.e. = [((R-S)/(R+S))] * 100 H->I

Workflow for enantiomeric purity analysis by Chiral HPLC-UV.

Method 3: High-Sensitivity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For trace-level analysis or when dealing with complex matrices, GC-MS offers superior sensitivity and selectivity.[6] Due to the low volatility of (R)-Cbz-3-amino-3-phenylpropan-1-ol, a derivatization step is mandatory to convert the polar -OH and -NH groups into more volatile and thermally stable analogues. Silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy for amino alcohols.[6][10]

Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap) with an electron ionization (EI) source.

  • Derivatization Procedure:

    • Evaporate an accurately measured aliquot of the sample solution to dryness under a stream of nitrogen.

    • Add 100 µL of BSTFA with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine (as a catalyst).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[6]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 260 °C.

    • Oven Program: Start at 120 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte for enhanced sensitivity and selectivity.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis A Prepare Sample Solution B Evaporate to Dryness A->B C Add Silylating Agent (BSTFA) & Heat at 70°C for 30 min B->C D Inject 1 µL C->D E Separation in GC Column (Temperature Program) D->E F EI Ionization & MS Detection (SIM Mode) E->F G Extract Ion Chromatograms F->G H Generate Calibration Curve G->H I Quantify Analyte H->I

Workflow for high-sensitivity GC-MS analysis with derivatization.

Comparative Validation Summary

The performance of each analytical method was evaluated based on key validation parameters as stipulated by the ICH Q2(R2) guideline.[4] The following table summarizes the typical performance characteristics expected from these validated methods.

Validation ParameterRP-HPLC-UV (Assay)Chiral HPLC-UV (Purity)GC-MS (Trace Analysis)
Specificity High; demonstrated by peak purity analysis and separation from known impurities.Very High; baseline separation of (R) and (S) enantiomers (Resolution > 2.0).Excellent; based on unique retention time and mass fragmentation pattern.
Linearity (R²) > 0.999> 0.999 (for both enantiomers)> 0.998
Range 1 - 150 µg/mL0.1 - 2.0% of nominal conc. (for minor enantiomer)0.05 - 10 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%97.0% - 103.0%
Precision (% RSD) < 1.5% (Repeatability & Intermediate)< 5.0% (at limit of quantification)< 3.0%
LOD ~0.3 µg/mL~0.03% of nominal conc.~0.01 µg/mL
LOQ 1.0 µg/mL0.1% of nominal conc.0.05 µg/mL
System Suitability Tailing factor < 1.5, Plate count > 3000Resolution > 2.0, Tailing factor < 1.8S/N > 10 at LOQ, stable ion ratios

Conclusion and Method Selection Rationale

The choice of analytical method for (R)-Cbz-3-amino-3-phenylpropan-1-ol is dictated by the specific question being asked.

  • For routine quality control, RP-HPLC-UV is the optimal choice for assay and achiral purity determination due to its robustness, simplicity, and widespread availability.

  • To ensure the stereochemical integrity of the intermediate, the Chiral HPLC-UV method is indispensable. It provides the necessary enantioselectivity to quantify the unwanted (S)-enantiomer, a critical quality attribute.

  • When the highest sensitivity is required, such as for identifying trace-level impurities or in pharmacokinetic studies, GC-MS with derivatization is the superior technique. Its selectivity, afforded by mass detection, allows for confident identification and quantification in complex matrices where HPLC-UV may fall short.

A comprehensive quality control strategy for (R)-Cbz-3-amino-3-phenylpropan-1-ol should incorporate both the RP-HPLC-UV method for assay and the Chiral HPLC-UV method for enantiomeric purity to ensure the material meets all specifications for use in pharmaceutical manufacturing.

References

  • Analysis of Carbamate Pesticides Using Agilent 6820 Gas Chromatograph/Nitrogen Phosphorus Detector Applic
  • Gas Chromatography Methods for Carbamate Analysis: Applic
  • Determination of Derivatized Carbamate Insecticides by GC-MS/MS. (2007). SCISPEC.
  • Class-Specific Determination of Carbamate Pesticides by Gas Chrom
  • Effective Analysis Carbamate Pesticides. (2023).
  • A Comparative Guide to the Validation of Analytical Methods for Amino Alcohols: HPLC. Benchchem.
  • ICH Guidelines for Analytical Method Valid
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (2020).
  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency.
  • Analytical method validation as per ich and usp. (n.d.). Slideshare.
  • Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. (2022).
  • Validation of analytical methods for (R)-3-(methylamino)
  • Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. (2001).
  • (R)-Cbz-3-amino-3-phenylpropan-1-ol. PubChem.
  • Application Note: Chiral HPLC Method for the Analysis of (R)-3-(methylamino)-1-phenylpropan. Benchchem.
  • Application Notes and Protocols for the Quantification of 3-Amino-1-(furan-3-yl)propan. Benchchem.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021).

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Comparative

Comparative Guide: Chiral Ligands Derived from Amino Alcohols in Asymmetric Catalysis

The "chiral pool" of naturally occurring and synthetic amino acids provides an exceptional library of precursors for asymmetric catalysis. By reducing amino acids to their corresponding β-amino alcohols, researchers unlo...

Author: BenchChem Technical Support Team. Date: March 2026

The "chiral pool" of naturally occurring and synthetic amino acids provides an exceptional library of precursors for asymmetric catalysis. By reducing amino acids to their corresponding β-amino alcohols, researchers unlock highly modular bidentate scaffolds containing both a hard oxygen donor and a tunable nitrogen donor.

This guide provides an objective, data-driven comparison of chiral ligands derived from four benchmark amino alcohols: (S)-Valinol , (S)-tert-Leucinol , (S)-Phenylglycinol , and (1R,2S)-Aminoindanol . We will evaluate their performance across two distinct catalytic paradigms: as simple bidentate ligands in alkylzinc additions, and as precursors to advanced C2​ -symmetric Bis(oxazoline) (BOX) ligands in asymmetric cyclopropanation.

Simple β-Amino Alcohols in Enantioselective Alkylzinc Additions

The enantioselective addition of diorganozinc reagents to aldehydes is a classic C-C bond-forming reaction utilized to produce enantiomerically enriched secondary alcohols[1].

Mechanistic Causality

The stereochemical outcome of this reaction is dictated by a bimetallic zinc transition state. The chiral amino alcohol acts as a bidentate ligand, coordinating both the alkylating zinc species and the aldehyde substrate[2]. The steric bulk at the stereocenter of the amino alcohol creates a facial bias, forcing the ethyl group to attack the aldehyde from the least hindered face. Ligands with bulky groups in the carbinol stereocenter and small groups α to the nitrogen atom consistently display the best catalytic activity and enantioselectivity[1].

G A Chiral Amino Alcohol (Ligand Precursor) B Bimetallic Zn(II) Alkoxide Complex A->B C Aldehyde Coordination B->C D Facial Alkyl Transfer (Steric Discrimination) C->D E Chiral Secondary Alcohol D->E

Mechanistic pathway of enantioselective diethylzinc addition to aldehydes.

Performance Comparison: Diethylzinc Addition to Benzaldehyde
Ligand PrecursorSide-Chain SubstituentTypical ee (%)Mechanistic Observation
(S)-Valinol Isopropyl ( −CH(CH3​)2​ )~40 - 50%Moderate steric shielding; allows competing transition states.
(S)-tert-Leucinol tert-Butyl ( −C(CH3​)3​ )~60 - 70%Enhanced steric bulk drastically improves facial discrimination[3].
(S)-Phenylglycinol Phenyl ( −Ph )~50 - 60%Electronic effects ( π−π stacking) compete with pure steric bulk.
N-phenylfluorenyl-(S)-tert-Leucinol tert-Butyl & FluorenylUp to 97%Bulky stereocenter combined with N-alkylation maximizes transition state rigidity[1].

C2​ -Symmetric Bis(oxazoline) (BOX) Ligands in Asymmetric Cyclopropanation

While simple amino alcohols are effective, converting them into C2​ -symmetric bis(oxazolines) (BOX) or pyridine-bis(oxazolines) (PyBOX) creates privileged ligands for coordination chemistry and transition-metal catalysis[4].

Mechanistic Causality

The C2​ -symmetry of BOX ligands is mathematically elegant: it halves the number of possible competing transition states, simplifying the stereochemical pathway[4]. In Cu-catalyzed asymmetric cyclopropanation, the active species is a copper-carbene intermediate. The steric bulk of the oxazoline substituents (derived directly from the parent amino alcohol) points toward the metal center, effectively blocking two diagonal quadrants. This forces the incoming alkene to approach the carbene from the unshielded quadrants, dictating the enantioselectivity.

Performance Comparison: Cu-BOX Catalyzed Cyclopropanation of Styrene
Ligand PrecursorResulting LigandSubstituentTypical ee (%)Causality & Structural Impact
(S)-Valinol iPr-BOXIsopropyl~90%Good quadrant blocking, but the isopropyl group retains some rotational flexibility[5].
(S)-tert-Leucinol tBu-BOXtert-Butyl>99%The "Gold Standard". The rigid t-Bu group provides maximal steric hindrance, locking the transition state.
(S)-Phenylglycinol Ph-BOXPhenyl~85%Phenyl rotation slightly reduces effective shielding compared to aliphatic bulk.
(1R,2S)-Aminoindanol IndaBOXFused Bicyclic~95%The highly rigid fused backbone restricts conformational freedom, yielding excellent stereocontrol.

Experimental Protocols

To ensure reproducibility, the following self-validating protocols outline the synthesis of the BOX ligand and its subsequent application in catalysis.

Protocol A: One-Pot Synthesis of BOX Ligands

This expeditious method utilizes a one-pot condensation reaction of chiral β -amino alcohols with a dinitrile, avoiding multi-step intermediate purifications[6].

  • Reagent Preparation: Charge a flame-dried Schlenk flask with dimethylmalononitrile (1.0 equiv) and the chosen enantiopure β -amino alcohol (e.g., (S)-tert-leucinol, 2.0 equiv) in anhydrous toluene.

  • Catalyst Addition: Add Zinc triflate ( Zn(OTf)2​ ) (catalytic or stoichiometric, depending on the specific substrate's nucleophilicity) under an inert argon atmosphere[6].

  • Cyclization: Heat the reaction mixture to reflux (approx. 110 °C). Monitor the reaction via TLC until the dinitrile is fully consumed (typically 12-24 hours).

  • Workup: Cool the mixture to room temperature, quench with distilled water, and extract the aqueous layer three times with dichloromethane.

  • Isolation: Dry the combined organic layers over Na2​SO4​ , concentrate in vacuo, and purify via silica gel column chromatography (eluent: hexane/ethyl acetate with 1% triethylamine) to isolate the pure C2​ -symmetric BOX ligand[6].

Workflow Step1 1. Condensation Amino Alcohol + Dinitrile Step2 2. Cyclization Zn(OTf)2 Catalyst, Toluene Step1->Step2 Step3 3. Ligand Isolation C2-Symmetric BOX Step2->Step3 Step4 4. Complexation Cu(I) Salt + BOX Ligand Step3->Step4 Step5 5. Catalysis Asymmetric Cyclopropanation Step4->Step5

Workflow for the synthesis and catalytic application of C2-symmetric BOX ligands.

Protocol B: Cu-Catalyzed Asymmetric Cyclopropanation

This protocol describes the benchmark reaction between styrene and ethyl diazoacetate using the synthesized BOX ligand[5].

  • Complexation: In an inert atmosphere glovebox, dissolve the synthesized BOX ligand (1.1 mol%) and Cu(I) triflate (1.0 mol%) in anhydrous dichloromethane. Stir for 1 hour at room temperature to ensure complete formation of the active catalyst complex[5].

  • Substrate Addition: Add styrene (1.5 equiv) to the catalyst solution. Lower the reaction temperature to 0 °C to enhance stereocontrol and minimize background reactions[5].

  • Carbene Generation: Slowly add ethyl diazoacetate (1.0 equiv) dissolved in dichloromethane via a syringe pump over a period of 2-4 hours. Critical Causality: Slow addition keeps the steady-state concentration of the diazo compound low, preventing non-catalytic carbene dimerization (yielding diethyl maleate/fumarate byproducts).

  • Completion: Allow the reaction to slowly warm to room temperature and stir until nitrogen gas evolution ceases.

  • Purification: Filter the crude mixture through a short pad of silica to remove the copper catalyst, concentrate in vacuo, and determine the ee via chiral HPLC.

References

  • [1] Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols | The Journal of Organic Chemistry. ACS Publications. Available at:[Link]

  • [4] Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts | Chemical Reviews. ACS Publications. Available at:[Link]

  • [6] An Efficient and General One-Pot Method for the Synthesis of Chiral Bis(oxazoline) and Pyridine Bis(oxazoline) Ligands. ResearchGate. Available at: [Link]

  • 1 Asymmetric Cyclopropanation. Wiley-VCH. Available at: [Link]

  • [3] First asymmetric cascade reaction catalysed by chiral primary aminoalcohols. ResearchGate. Available at: [Link]

  • [5] Efficacious and Rapid Metal- and Solvent-Free Synthesis of Enantiopure Oxazolines. ResearchGate. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-Cbz-3-amino-3-phenylpropan-1-ol

Comprehensive Safety & Handling Guide: (R)-Cbz-3-amino-3-phenylpropan-1-ol As a Senior Application Scientist, I emphasize that handling specialized chiral intermediates like (R)-Cbz-3-amino-3-phenylpropan-1-ol (CAS: 8882...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: (R)-Cbz-3-amino-3-phenylpropan-1-ol

As a Senior Application Scientist, I emphasize that handling specialized chiral intermediates like (R)-Cbz-3-amino-3-phenylpropan-1-ol (CAS: 888298-05-3) requires more than rote compliance with a generic Safety Data Sheet (SDS). You must understand the physicochemical properties driving the hazards to build a self-validating safety system in your laboratory. This compound is a highly valuable chiral building block in asymmetric synthesis and pharmaceutical development, but its structural features demand precise operational and logistical controls.

Chemical Profile & Hazard Causality

To effectively protect yourself, you must first understand why specific equipment is required. The hazards of (R)-Cbz-3-amino-3-phenylpropan-1-ol stem directly from its molecular structure and physical state:

  • Dermal Penetration & Sensitization: The presence of the carboxybenzyl (Cbz) protecting group significantly increases the molecule's lipophilicity compared to an unprotected amino alcohol. This enhanced lipophilicity facilitates easier dermal absorption, making it a potent skin irritant (H315) and a potential sensitizer upon prolonged contact[1].

  • Inhalation Risk: Supplied typically as a fine, lyophilized, or crystalline powder, this compound presents a high risk of generating airborne particulates. Inhalation of these micro-particles can cause acute respiratory tract irritation (H335)[1].

  • Ocular Hazard: Direct contact with the powder or concentrated solvent solutions can cause serious eye irritation (H319), necessitating full ocular mucosal protection.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the causality outlined above, the following PPE is strictly required. Do not substitute materials without consulting your Environmental Health and Safety (EHS) officer.

PPE CategorySpecificationCausality / Rationale
Eye Protection Chemical safety goggles (ANSI Z87.1+)Prevents ocular irritation from fine airborne particulates; safety glasses are insufficient for powders.
Hand Protection Nitrile gloves (Min. 0.11 mm thickness)Cbz-derivatives possess high lipophilicity; nitrile offers a validated barrier against dermal absorption.
Body Protection Flame-retardant lab coat (100% Cotton)Protects against static discharge and particulate accumulation on personal clothing.
Respiratory N95 or P100 particulate respiratorMandatory only if handling outside a certified fume hood to prevent inhalation of fine dust[2].

Operational Workflow: Weighing & Solution Preparation

The most critical point of exposure occurs during the transfer and weighing of the dry powder. Chiral amino alcohols must be handled in well-ventilated fume hoods[3]. Follow this self-validating protocol to ensure zero environmental contamination.

Step-by-Step Protocol:

  • Engineering Controls: Verify that the chemical fume hood has a face velocity of at least 100 feet per minute (fpm). Ensure the sash is pulled down to the marked safe operational level.

  • Static Mitigation: Fine organic powders are highly prone to static cling, which can cause sudden dispersion or secondary dust explosions. Use an anti-static ionizer gun on your weighing boat and stainless-steel spatula before opening the chemical bottle.

  • Material Transfer: Slowly transfer the powder using the neutralized spatula. Keep the source container as close to the analytical balance as possible to minimize the transfer distance.

  • Dissolution: If preparing a stock solution, add the solvent (e.g., dichloromethane or methanol) directly to the weighing vessel inside the fume hood before transporting it to your reaction setup.

  • Sealing & Decontamination: Tightly cap the source bottle immediately after use. Wipe down the balance and surrounding hood area with a lint-free wipe dampened with ethanol.

HandlingWorkflow N1 1. Engineering Controls Verify Fume Hood Flow N2 2. PPE Donning Goggles, Gloves, Coat N1->N2 N3 3. Static Mitigation Use Anti-Static Ionizer N2->N3 N4 4. Material Transfer Closed Weighing System N3->N4 N5 5. Decontamination Wipe Surfaces with Solvent N4->N5

Caption: Standard Operating Procedure for safe weighing and material transfer.

Emergency Spill Response & Decontamination

In the event of a powder spill, improper cleanup can aerosolize the chemical, turning a minor localized spill into a laboratory-wide inhalation hazard.

Step-by-Step Protocol:

  • Assessment: Immediately halt work. If the spill exceeds 50 grams outside of a fume hood, evacuate personnel from the immediate vicinity.

  • PPE Escalation: Don a P100 particulate respirator and double-glove before approaching the spill zone.

  • Containment: Do not use compressed air or dry sweeping with a standard brush, as this generates hazardous dust clouds[1].

  • Collection: Cover the spill with a damp absorbent pad (water or ethanol, depending on surface compatibility) to suppress dust. Alternatively, use an explosion-proof HEPA vacuum designed for combustible organic dusts[1].

  • Surface Decontamination: Wash the affected surface thoroughly with a mixture of ethanol and water, followed by a final wipe-down with standard laboratory detergent and water.

SpillResponse S1 Spill Detected S2 Don P100 Respirator & Double Gloves S1->S2 S3 Cover with Damp Absorbent S2->S3 S4 Sweep Gently (Avoid Dust) S3->S4 S5 Solid Organic Waste Bin S4->S5

Caption: Emergency spill response and containment workflow.

Waste Disposal Plan

Proper logistical planning for waste ensures environmental compliance and prevents downstream reactions in waste carboys.

  • Solid Waste: All contaminated PPE (gloves, masks), weighing boats, and collected spill powder must be placed in a sealed, clearly labeled "Non-Halogenated Solid Organic Waste" container.

  • Liquid Waste: If (R)-Cbz-3-amino-3-phenylpropan-1-ol is dissolved in a solvent during your workflow, the waste must be segregated based on the solvent type. Use the "Halogenated Liquid Waste" stream if dissolved in solvents like DCM or Chloroform; otherwise, use the "Non-Halogenated Liquid Waste" stream.

  • Regulatory Compliance: Never dispose of carbamate derivatives or chiral amino alcohols down the sink drain. All contents must be transferred to an EHS-approved environmental waste disposal plant[2].

References

  • Source: huatengsci.
  • Source: benchchem.
  • Source: apolloscientific.co.
  • Source: fishersci.

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